molecular formula C11H15ClN2O4 B613168 H-4-Nitro-D-phe-oet hcl CAS No. 127641-82-1

H-4-Nitro-D-phe-oet hcl

Katalognummer: B613168
CAS-Nummer: 127641-82-1
Molekulargewicht: 274.7
InChI-Schlüssel: HHZUMTWHYNIFOC-HNCPQSOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-4-Nitro-D-phe-oet hcl, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN2O4 and its molecular weight is 274.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride

Authored by a Senior Application Scientist

Introduction

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-phenylalanine. The presence of a nitro group on the phenyl ring and an ethyl ester at the carboxylic acid terminus imparts unique chemical characteristics that make it a valuable building block in synthetic organic chemistry and a key component in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, intended for researchers, scientists, and professionals in drug development.

The introduction of the nitro group at the para position of the phenyl ring significantly influences the electronic properties of the molecule. This electron-withdrawing group enhances the reactivity of the aromatic ring towards nucleophilic substitution and can be readily reduced to an amine, providing a versatile chemical handle for further molecular elaboration. The ethyl ester protects the carboxylic acid, allowing for selective reactions at other sites of the molecule, and can be deprotected under controlled conditions. As the hydrochloride salt, the compound exhibits improved stability and solubility in certain solvents compared to its free base form.

This document will delve into the physicochemical properties, spectroscopic signature, reactivity profile, and safe handling of 4-Nitro-D-phenylalanine ethyl ester hydrochloride, providing a foundational understanding for its effective utilization in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Nitro-D-phenylalanine ethyl ester hydrochloride are summarized below. It is important to note that while some data is available for the L-enantiomer, specific experimental values for the D-enantiomer are less common. However, most physical properties, with the exception of optical rotation, are expected to be identical for both enantiomers.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅ClN₂O₄[1]
Molecular Weight 274.71 g/mol [1]
Appearance Light yellow powder[2]
Melting Point 198-204 °C (for L-enantiomer)[2]
Solubility Soluble in methanol and water.[3]
Optical Rotation [α]ᴅ²⁰ = +35 ± 2º (c=2 in DMF) for L-enantiomer[2]

Causality Behind the Properties:

  • Melting Point: The high melting point is indicative of the ionic character of the hydrochloride salt and the potential for strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions involving the nitro group and the ester.

  • Solubility: The presence of the hydrochloride salt of the primary amine and the polar nitro and ester groups contributes to its solubility in polar solvents like water and methanol.

  • Optical Rotation: As a chiral molecule, it rotates plane-polarized light. The D-enantiomer is expected to have a negative optical rotation of a similar magnitude to the positive rotation of the L-enantiomer under the same conditions.

Structural Information

The chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride is depicted below.

Caption: Chemical structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

Spectroscopic Properties

While specific spectra for 4-Nitro-D-phenylalanine ethyl ester hydrochloride are not widely published, its spectroscopic characteristics can be predicted based on its functional groups and the analysis of similar compounds. The spectra for the D- and L-enantiomers are expected to be identical.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, alpha-proton, beta-protons, and ethyl ester protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (ortho to NO₂)~8.2Doublet
Aromatic Protons (meta to NO₂)~7.5Doublet
Alpha-Proton (α-CH)~4.4Triplet
Beta-Protons (β-CH₂)~3.3Doublet of doublets
Methylene Protons (-OCH₂CH₃)~4.2Quartet
Methyl Protons (-OCH₂CH₃)~1.2Triplet
Amine Protons (-NH₃⁺)Broad singlet, variableSinglet
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~170
Aromatic Carbon (C-NO₂)~147
Aromatic Carbon (ipso-CH₂)~135
Aromatic Carbons (CH)124-131
Alpha-Carbon (α-CH)~54
Methylene Carbon (-OCH₂)~62
Beta-Carbon (β-CH₂)~37
Methyl Carbon (-CH₃)~14
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3100-2800 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (ester)~1740
N-O stretch (nitro, asymmetric)~1520
N-O stretch (nitro, symmetric)~1345
C-O stretch (ester)~1200
Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would correspond to the free base (C₁₁H₁₄N₂O₄) with a monoisotopic mass of approximately 238.09 Da.[1] Common fragmentation patterns would involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the Cα-Cβ bond.

Reactivity and Stability

Stability

4-Nitro-D-phenylalanine ethyl ester hydrochloride is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place to prevent degradation.[2] As with many ester compounds, it is susceptible to hydrolysis under acidic or basic conditions. The hydrochloride salt form enhances its stability against degradation at the amine.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the nitro group, the ethyl ester, and the primary amine hydrochloride.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental in converting it into a 4-amino-D-phenylalanine derivative, a useful intermediate in peptide synthesis and medicinal chemistry.[4]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5] Acid-catalyzed hydrolysis is typically performed in aqueous acid, while saponification occurs in the presence of a base like sodium hydroxide.

  • N-Acylation and Alkylation: The primary amine, after neutralization of the hydrochloride salt, is nucleophilic and can undergo acylation with acyl chlorides or anhydrides to form amides, or alkylation with alkyl halides.

  • Peptide Coupling: As an amino acid derivative, it is a key substrate for peptide synthesis. The amine can be coupled with the carboxylic acid of another amino acid or peptide using standard peptide coupling reagents (e.g., DCC, HBTU).

G A 4-Nitro-D-phenylalanine ethyl ester hydrochloride B 4-Amino-D-phenylalanine ethyl ester A->B Reduction (e.g., H₂/Pd-C) C 4-Nitro-D-phenylalanine A->C Ester Hydrolysis (H⁺ or OH⁻) D N-Acyl-4-Nitro-D-phenylalanine ethyl ester A->D N-Acylation (after neutralization)

Caption: Key reaction pathways of 4-Nitro-D-phenylalanine ethyl ester.

Synthetic Protocol: Esterification of 4-Nitro-D-phenylalanine

A common method for the synthesis of amino acid ethyl esters is the Fischer esterification, where the amino acid is treated with ethanol in the presence of an acid catalyst. Thionyl chloride is often used as it reacts with ethanol to form HCl in situ, which acts as the catalyst, and also drives the reaction by converting the carboxylic acid to a more reactive acyl chloride intermediate.

Materials:

  • 4-Nitro-D-phenylalanine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend 4-Nitro-D-phenylalanine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid residue is the crude 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Hazard Statements: May cause skin and eye irritation.

  • Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Applications

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a versatile intermediate with applications in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it has been used in the synthesis of melphalan, an anticancer agent.[6]

  • Peptide Chemistry: As a non-natural amino acid, its incorporation into peptides can lead to novel structures with modified biological activity, stability, or conformational properties. The nitro group can be used as a handle for further modifications after peptide synthesis.

  • Biochemical Research: It can be used in studies involving enzyme activity and protein interactions. The nitro group can act as a spectroscopic probe or be used to introduce other functionalities into a biological system.[2]

References

  • GSRS. 4-NITRO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. [Link]

  • Oakwood Chemical. 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. [Link]

  • PubChem. Ethyl 4-nitro-L-phenylalanine. [Link]

  • Google Patents. US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.
  • PubChem. Ethyl L-phenylalaninate hydrochloride. [Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC - NIH. [Link]

  • Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. [Link]

  • PubChem. L-Phenylalanine ethyl ester hydrochloride. [Link]

Sources

A Comprehensive Technical Guide to H-4-Nitro-D-phe-oet HCl for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet HCl), a critical chiral building block for professionals in pharmaceutical development and biochemical research. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights to empower researchers in its effective application.

Core Compound Identity and Physicochemical Characteristics

This compound is a derivative of the non-standard amino acid D-phenylalanine. Its structure is distinguished by three key modifications from the parent amino acid: a nitro group (-NO₂) positioned at the para (4-) position of the phenyl ring, an ethyl ester (-OEt) at the carboxyl terminus, and its formulation as a hydrochloride (HCl) salt.

The strategic placement of the nitro group is not trivial; it serves as a powerful electron-withdrawing group, which significantly alters the electronic properties of the phenyl ring. This modification enhances the compound's reactivity and provides a unique spectroscopic handle, making it invaluable for specific applications in peptide synthesis and the development of bioactive molecules.[1] The ethyl ester modification protects the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling, while the hydrochloride salt form generally improves the compound's stability and solubility in aqueous media.

Data Summary Table: Physicochemical Properties

PropertyValueSource(s)
Chemical Name 4-Nitro-D-phenylalanine ethyl ester hydrochlorideN/A
Synonyms This compound, p-Nitro-D-phenylalanine ethyl ester HCl[2]
Molecular Formula C₁₁H₁₅ClN₂O₄[1][3]
Molecular Weight 274.7 g/mol [1][3]
Appearance White to light yellow crystalline powder/solid[1][2]
Melting Point Approx. 208-213 °C (for D-methyl ester HCl)[2]
CAS Number Not readily available for D-ethyl ester HCl. (L-form is 58816-66-3)[1][3]
Storage Conditions Store at 0-8 °C, keep dry and well-ventilated[1][2]

Below is the two-dimensional chemical structure of this compound.

G Start D-Phenylalanine Nitration Nitration (HNO₃, H₂SO₄, 0°C) Start->Nitration Intermediate 4-Nitro-D-phenylalanine Nitration->Intermediate Esterification Esterification (Anhydrous EtOH, SOCl₂) Intermediate->Esterification Product This compound Esterification->Product Purification Purification (Recrystallization) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: General Synthesis Workflow Diagram.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesized methodology based on established chemical principles for nitration and esterification and should be performed with strict adherence to all institutional safety guidelines.

Part A: Nitration of D-Phenylalanine

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of D-phenylalanine to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the D-phenylalanine solution over 1 hour, maintaining the reaction temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. [4]6. Quench the reaction by pouring it slowly over crushed ice.

  • Neutralize the solution carefully with a cold, concentrated aqueous solution of sodium hydroxide to precipitate the 4-Nitro-D-phenylalanine.

  • Filter the crude product, wash with cold water, and dry under vacuum.

Part B: Esterification to this compound

  • Suspend 5.0 g of the dried 4-Nitro-D-phenylalanine in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly and carefully add 2.5 mL of thionyl chloride dropwise to the stirred suspension. [5]4. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid is the hydrochloride salt. Recrystallize from an ethanol/ether solvent system to obtain the purified this compound. [6]

Applications in Research and Development

The utility of this compound stems from its unique structural features, making it a versatile tool in several research domains.

  • Peptide Synthesis: This is the primary application. The compound serves as a non-canonical amino acid building block. The nitro group can be retained in the final peptide to act as a spectroscopic probe or it can be chemically reduced to an amine (-NH₂), providing a reactive handle for further functionalization, such as labeling with fluorophores or cross-linking agents. This is crucial for studying protein-protein interactions and enzyme mechanisms. [2]* Pharmaceutical Development: It is a key intermediate in the synthesis of more complex pharmaceutical agents. The nitro-phenylalanine moiety can be found in various investigational drugs, including enzyme inhibitors and receptor antagonists. Its incorporation can enhance binding affinity or modify the pharmacokinetic properties of a lead compound.

  • Biochemical Research: The nitro group's chromophoric nature allows for its use in colorimetric assays and as a fluorescence quencher, aiding in the study of enzyme kinetics and binding events.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.5-8.2 ppm region), the alpha-proton of the amino acid backbone (~4.4 ppm), the ethyl ester methylene quartet (~4.2 ppm) and methyl triplet (~1.2 ppm), and the beta-protons of the side chain (~3.3 ppm). The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~170 ppm), the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the amino acid backbone and ethyl ester.

  • Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound, showing a prominent ion corresponding to the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 and 1340 cm⁻¹).

  • Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for confirming the enantiomeric purity of the D-isomer and ensuring it is free from contamination with the L-isomer.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk to personnel.

  • Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust. [7][8]* Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards), a lab coat, and chemical-resistant gloves. [1][7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [1][8]* First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [7][8] * Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [7][8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [7][8] * Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 0-8°C). Protect from moisture. [1][2]

References

  • precisionFDA. (n.d.). 4-NITRO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. Retrieved January 16, 2026, from [Link]

  • Patel, M., & Patel, N. (2008). Synthesis, characterization and pharmacological evaluation of some prodrugs of flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 134-141. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 16, 2026, from [Link]

  • Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
  • Li, Y., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114468. Available at: [Link]

  • Jhaumeer-Laulloo, S., Khodabocus, A., Peerally, A., & Shi Shun, L. K. (2000). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal - Science and Technology, 6. Available at: [Link]

  • PubChem. (n.d.). Ethyl L-phenylalaninate hydrochloride. Retrieved January 16, 2026, from [Link]

  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2019). A study of the antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. Retrieved January 16, 2026, from [Link]

Sources

A Comprehensive Guide to the Synthesis and Characterization of p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of p-Nitro-D-phenylalanine ethyl ester hydrochloride, a critical building block in modern pharmaceutical and peptide chemistry. The D-configuration of this amino acid derivative is particularly significant for developing peptides with enhanced stability against enzymatic degradation. This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring that the methodologies are not only reproducible but also fundamentally understood. We present a robust synthesis protocol via the thionyl chloride-mediated esterification of p-Nitro-D-phenylalanine, followed by a multi-faceted characterization workflow employing spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important chiral intermediate.

Introduction: The Significance of a Chiral Building Block

p-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-phenylalanine. Its utility in the chemical and pharmaceutical sciences is multifaceted. The ester and hydrochloride salt forms enhance its solubility and handling characteristics compared to the parent zwitterionic amino acid. The D-enantiomer is of particular interest as its incorporation into peptide chains can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based therapeutics.

Furthermore, the para-nitro group serves as a versatile chemical handle. It can be readily reduced to an amine, providing a reactive site for conjugation, labeling, or further structural modification. These features make p-Nitro-D-phenylalanine and its derivatives valuable intermediates in the synthesis of bioactive compounds and peptide libraries.[1] This guide provides a detailed protocol for its synthesis and a comprehensive strategy for its structural and purity verification.

Synthesis: Thionyl Chloride-Mediated Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol is a fundamental transformation in organic chemistry. While the classic Fischer-Speier esterification, using a strong acid catalyst like H₂SO₄, is common, it is an equilibrium-limited process.[2][3] For amino acids, a more effective and irreversible method involves the use of thionyl chloride (SOCl₂) in an alcoholic solvent.

2.1. Rationale and Mechanism

The thionyl chloride method is highly efficient for esterifying amino acids. The primary role of SOCl₂ is not to form an acyl chloride intermediate from the carboxylic acid, but rather to react with the alcohol (ethanol, in this case) to generate hydrogen chloride (HCl) gas in situ.[4][5] This anhydrous generation of HCl protonates the amino group, protecting it from side reactions, and simultaneously provides the strong acid catalyst required for the esterification reaction. The reaction proceeds via a proton-catalyzed nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon.[5][6] The constant production of HCl and the consumption of water drive the reaction to completion.

The overall reaction is as follows: p-NO₂-C₆H₄-CH₂-CH(NH₂)-COOH + CH₃CH₂OH + SOCl₂ → p-NO₂-C₆H₄-CH₂-CH(NH₃⁺Cl⁻)-COOCH₂CH₃ + SO₂ + HCl

Synthesis_Mechanism

2.2. Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.[4]

Reagents and Materials:

  • p-Nitro-D-phenylalanine

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend p-Nitro-D-phenylalanine (e.g., 0.05 mol) in absolute ethanol (100 mL).

  • Cooling: Cool the suspension in an ice-water bath with continuous stirring. This is crucial to control the initial exothermic reaction between thionyl chloride and ethanol.[7]

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 0.06 mol, 1.2 equivalents) dropwise to the cold, stirring suspension over 30-45 minutes. The addition must be slow to manage the evolution of HCl and SO₂ gases.[8]

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.[9] The initial suspension should gradually dissolve to form a clear, yellowish solution.

  • Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and volatile by-products under reduced pressure using a rotary evaporator.[7]

  • Crude Product Isolation: The resulting residue is the crude p-Nitro-D-phenylalanine ethyl ester hydrochloride.

  • Purification by Recrystallization: To purify the product, dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with swirling until the solution becomes persistently turbid.[9]

  • Crystallization: Cool the flask, first to room temperature, and then in an ice bath or refrigerator (4°C) for several hours to facilitate complete crystallization.

  • Final Product Collection: Collect the white to off-white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.[9]

  • Drying: Dry the purified product under high vacuum to obtain the final p-Nitro-D-phenylalanine ethyl ester hydrochloride.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic, chromatographic, and physical methods provides a self-validating system of analysis.

Characterization_Workflow

3.1. Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

    • Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Expected Signals:

      • ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

      • ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

      • ~4.4 ppm (t, 1H): The α-proton (CH) of the amino acid backbone.

      • ~4.2 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.

      • ~3.3 ppm (d, 2H): β-protons (-CH₂-) of the amino acid backbone.

      • ~1.2 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.

      • Amine protons (-NH₃⁺) may appear as a broad singlet or exchange with the solvent.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

    • Protocol: Use the same sample as for ¹H NMR. A higher concentration may be needed for a better signal-to-noise ratio.

    • Expected Signals:

      • ~169 ppm: Ester carbonyl carbon (C=O).

      • ~148 ppm: Aromatic carbon attached to the NO₂ group.

      • ~142 ppm: Aromatic ipso-carbon attached to the CH₂ group.

      • ~131 ppm: Aromatic carbons ortho to the nitro group.

      • ~124 ppm: Aromatic carbons meta to the nitro group.

      • ~63 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

      • ~55 ppm: α-carbon (CH) of the amino acid backbone.

      • ~37 ppm: β-carbon (-CH₂) of the amino acid backbone.

      • ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

3.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Characteristic Absorption Bands:

    • ~3100-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt (-NH₃⁺).

    • ~1740 cm⁻¹ (strong): C=O stretching of the ester group.

    • ~1600 cm⁻¹: Aromatic C=C stretching.

    • ~1520 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1200 cm⁻¹: C-O stretching of the ester group.

3.1.3. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Protocol: Use a technique like Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). Dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile/water.

  • Expected Results: The compound will be detected in positive ion mode. The primary ion observed will be the molecular ion (minus the Cl⁻ counter-ion), [M]⁺, corresponding to the protonated free base.

    • Expected m/z: C₁₁H₁₄N₂O₄ has a monoisotopic mass of 238.09 Da. The expected [M+H]⁺ peak would be at m/z ≈ 239.10 .

3.2. Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the final product.[10]

  • Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm or 280 nm (due to the nitrophenyl group).

  • Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

3.2.2. Chiral HPLC for Enantiomeric Purity It is critical to confirm that no racemization occurred during the synthesis. This is achieved using a chiral stationary phase (CSP).[11][12]

  • Protocol:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Lux series).

    • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine. The exact conditions must be optimized for the specific column used.

    • Detection: UV detector at 254 nm or 280 nm.

  • Expected Result: An enantiomerically pure sample of the D-isomer will show a single peak. Injecting a racemic standard (if available) is necessary to determine the retention times of both the D- and L-enantiomers and confirm the identity of the product peak.

3.3. Physical Properties

  • Melting Point: A sharp melting point range is indicative of high purity. The literature value for the corresponding L-isomer ethyl ester hydrochloride is around 155-156°C, and a similar range would be expected for the D-isomer.[13]

  • Optical Rotation: This measurement confirms the bulk stereochemistry of the sample. The D-isomer will rotate plane-polarized light in the opposite direction to the L-isomer under identical conditions.

    • Protocol: Prepare a solution of known concentration (e.g., c=1 in methanol or water) and measure the rotation using a polarimeter at the sodium D-line (589 nm). The specific rotation [α]D is then calculated. The sign of the rotation (+ or -) is the key indicator.

3.4. Summary of Characterization Data

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shifts (δ, ppm)Aromatic: ~8.2 (d), ~7.5 (d); α-H: ~4.4 (t); CH₂ (ester): ~4.2 (q); β-H: ~3.3 (d); CH₃ (ester): ~1.2 (t)
¹³C NMR Chemical Shifts (δ, ppm)C=O: ~169; Aromatic: ~148, 142, 131, 124; OCH₂: ~63; α-C: ~55; β-C: ~37; CH₃: ~14
IR Wavenumbers (cm⁻¹)~3100-2800 (-NH₃⁺), ~1740 (C=O), ~1520 & ~1350 (-NO₂)
Mass Spec (ESI+) m/z~239.10 ([M+H]⁺ for C₁₁H₁₄N₂O₄)
RP-HPLC Purity>98% (single major peak)
Chiral HPLC Enantiomeric Excess>99% (single enantiomeric peak)
Melting Point Range (°C)Sharp range, expected around 155°C
Optical Rotation [α]DSpecific value with a defined sign (opposite to the L-isomer)

Conclusion and Applications

This guide has detailed a reliable and efficient method for the synthesis of p-Nitro-D-phenylalanine ethyl ester hydrochloride, a key chiral intermediate. The use of thionyl chloride in ethanol provides a high-yielding pathway, and the comprehensive characterization workflow ensures the final product meets the stringent quality requirements for its intended applications.

The primary application of this compound is as a building block in solid-phase or solution-phase peptide synthesis.[14] Its D-configuration is crucial for creating peptidomimetics and therapeutic peptides with improved pharmacokinetic profiles. The nitro group can be selectively reduced post-synthesis to introduce a primary amine, which can be used for cyclization, PEGylation, or conjugation to other molecules, making it a highly versatile tool for drug development professionals.[1]

References

Click to expand
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Article - SciELO. (2008). SciELO.
  • D-Phenylalanine ethyl ester hydrochloride - Chem-Impex. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.).
  • Problem 2 - Pianeta Chimica. (n.d.). Pianeta Chimica.
  • Method for producing amino acid ester hydrochloride. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. (2021). Reddit.
  • What are a good methods for reaction of amino acids with thionyl chloride? (2016).
  • Fischer Esterific
  • (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride. (n.d.). Sigma-Aldrich.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI.
  • L-Phenylalanine ethyl ester 99 3182-93-2. (n.d.). Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Phenylalanine ethyl ester hydrochloride. (n.d.). CAS Common Chemistry.

Sources

The Nitro-Phenylalanine Scaffold: A Comprehensive Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the modification of endogenous molecules provides a fertile ground for the discovery of novel therapeutic agents. Phenylalanine, an essential amino acid, serves as a fundamental building block in human physiology. Its aromatic ring presents a versatile platform for chemical derivatization to modulate biological activity. The introduction of a nitro group (–NO2), a potent electron-withdrawing moiety, onto the phenyl ring of phenylalanine gives rise to a class of compounds with remarkably diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of nitro-containing phenylalanine derivatives, offering insights for researchers and drug development professionals.

The presence of the nitro group dramatically alters the electronic properties of the phenylalanine scaffold, enhancing its reactivity and potential for molecular interactions.[1] This often translates into significant antimicrobial, anticancer, and enzyme-inhibitory properties.[2][3] This guide will delve into the specifics of these activities, providing both qualitative and quantitative data, detailed experimental protocols, and an analysis of the underlying mechanisms of action.

Synthesis of Nitro-Containing Phenylalanine Derivatives

The synthesis of nitro-phenylalanine derivatives is primarily achieved through the electrophilic nitration of L-phenylalanine. The position of the nitro group (ortho, meta, or para) can be controlled by the reaction conditions. Biosynthetic routes are also emerging as a greener alternative.[4]

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of Nitrophenylalanine Phe L-Phenylalanine Reagents Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) Phe->Reagents Dissolution Reaction Electrophilic Nitration Phe->Reaction Reagents->Reaction Nitrating Agent Separation Purification/ Separation of Isomers Reaction->Separation Mixture of Isomers o_isomer o-Nitrophenylalanine Separation->o_isomer m_isomer m-Nitrophenylalanine Separation->m_isomer p_isomer p-Nitrophenylalanine Separation->p_isomer

Caption: General workflow for the chemical synthesis of nitro-phenylalanine isomers.

Detailed Protocol: Synthesis of p-Nitro-L-phenylalanine[5]

This protocol details the nitration of L-phenylalanine to primarily yield the para-isomer.

Materials:

  • L-Phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 90%)

  • Lead(II) Carbonate (PbCO₃)

  • Hydrogen Sulfide (H₂S) gas

  • 95% Ethanol

  • Ice

  • Distilled Water

Procedure:

  • Dissolution: In a flask kept at 0°C in an ice bath, dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄.

  • Nitration: While maintaining the temperature at 0°C and stirring, slowly add 3.0 ml of concentrated HNO₃ dropwise.

  • Reaction: After the addition is complete, continue stirring the solution for an additional 10-15 minutes at 0°C.

  • Quenching: Pour the reaction mixture over approximately 200 ml of crushed ice and then dilute with distilled water to a total volume of about 700 ml.

  • Neutralization: Heat the solution to a boil and carefully add approximately 80 g of PbCO₃ in portions until the solution is neutralized.

  • Filtration: Filter the hot solution to remove the precipitated lead sulfate.

  • Sulfide Precipitation: Treat the filtrate with H₂S gas to precipitate any remaining lead ions as lead sulfide.

  • Second Filtration: Filter the solution again to remove the lead sulfide.

  • Concentration and Crystallization: Reduce the volume of the filtrate to one-third of its original volume by evaporation. Allow the solution to cool, which will cause the p-nitrophenylalanine to crystallize.

  • Purification: Filter the solid product and wash it with 95% ethanol. For further purification, the product can be recrystallized from boiling water. The expected yield is 50-55%.[5]

Biological Activity of Nitro-Containing Phenylalanine Derivatives

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents.[2] Their mechanism of action generally involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive and cytotoxic nitroso and hydroxylamine intermediates. These intermediates can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death.[6]

While specific and comprehensive MIC data for a range of ortho-, meta-, and para-nitrophenylalanine derivatives against a broad spectrum of microbes is not extensively available in the public domain, the general principle of nitro-aromatic antimicrobial activity is expected to apply. Some studies have shown that N-phenyl α-amino acids with a para-nitro substitution exhibit significant resistance against microbes, with MIC values as low as 4 μg/mL against certain strains.[7]

Table 1: Representative Antimicrobial Activity of Nitro-Containing Compounds

CompoundMicroorganismMIC (μg/mL)Reference
N-phenyl α-amino acid with p-NO₂Bacillus subtilis4[7]
N-phenyl α-amino acid with p-NO₂Escherichia coli4[7]
N-phenyl α-amino acid with p-NO₂Staphylococcus aureus4[7]
N-phenyl α-amino acid with p-NO₂Klebsiella pneumoniae4[7]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Pseudomonas aeruginosa12.5[8]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)MRSA12.5[8]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Escherichia coli12.5[8]

Note: The compounds listed are derivatives containing a nitro-phenyl moiety, but not exclusively phenylalanine derivatives, illustrating the general antimicrobial potential of this chemical feature.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing sterile broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Nitro-containing phenylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

One studied mechanism involves the generation of reactive oxygen species (ROS) within the tumor cells, which in turn triggers the intrinsic mitochondrial apoptosis pathway.[9] This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[9][10] Phenylalanine itself has been shown to induce mitochondria-mediated apoptosis in neuronal cells through the RhoA/Rho-associated kinase (ROCK) pathway, suggesting that its derivatives may also interact with cellular signaling cascades.[3] Furthermore, some phenylalanine derivatives have been designed to act as inhibitors of key signaling proteins in cancer, such as AKT.[11]

Table 2: Cytotoxicity of Representative Nitro-Containing Compounds Against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Methyl 3-(4-nitrophenyl) propiolate (NPP)MDA-MB-468 (Breast)~2[9]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast)64.10[12]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline (HNPMI)SkBr3 (Breast)119.99[12]
m-nitrobenzoyl-p-fluoro-DL-phenylalanineLactobacillus casei (as antitumor prescreen)Potent inhibition[4]
p-nitrobenzoyl-p-fluoro-DL-phenylalanineLactobacillus casei (as antitumor prescreen)Potent inhibition[4]

Note: This table includes data for various nitro-phenyl derivatives to illustrate the cytotoxic potential. Specific IC₅₀ values for a wide range of simple nitro-phenylalanine isomers are not extensively documented in publicly available literature.

G cluster_apoptosis Mitochondrial Apoptosis Pathway NitroPhe Nitro-Phenylalanine Derivative ROS Increased ROS NitroPhe->ROS Induces Mito Mitochondrion ROS->Mito Damages CytC Cytochrome c (released) Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (activated) Apaf1->Casp9 Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Cleaves and Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by nitro-phenylalanine derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (nitro-phenylalanine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzymatic Inhibition

The unique electronic and structural properties of nitro-phenylalanine derivatives make them potential candidates for enzyme inhibitors. For example, nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors, with some showing mixed inhibition kinetics.[8] While specific Ki values for nitro-phenylalanine derivatives are not widely reported, their structural similarity to the natural substrate makes them logical candidates for competitive or mixed-type inhibitors of various enzymes.

Structure-Activity Relationships (SAR)

The biological activity of nitro-phenylalanine derivatives is highly dependent on their chemical structure, particularly the position of the nitro group.

  • Position of the Nitro Group: Studies on substituted N-benzoyl derivatives of fluorophenylalanine have shown that the meta- and para-nitrobenzoyl derivatives are particularly potent inhibitors in a microbial antitumor prescreen, while the ortho-nitrobenzoyl derivative showed less activity.[4] This suggests that the position of the electron-withdrawing nitro group significantly influences the molecule's interaction with its biological target.

  • Other Substituents: The presence of other functional groups on the phenyl ring or the amino acid backbone can further modulate the biological activity. For instance, in a series of amino/nitro-substituted 3-arylcoumarins, the antibacterial activity was found to be dependent on the substitution pattern of the entire scaffold.[13][14]

Future Perspectives

Nitro-containing phenylalanine derivatives represent a promising class of compounds with a broad spectrum of biological activities. Further research is warranted in several key areas:

  • Systematic SAR Studies: A systematic synthesis and biological evaluation of ortho-, meta-, and para-nitrophenylalanine derivatives and their analogues are needed to establish clear structure-activity relationships for antimicrobial and anticancer activities.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents.

  • Enzyme Inhibition Profiling: Screening of nitro-phenylalanine derivatives against a panel of relevant enzymes could uncover novel inhibitors with therapeutic potential.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles.

The versatility of the nitro-phenylalanine scaffold, combined with its potent biological activities, makes it a compelling area of focus for future drug discovery and development efforts.

References

Sources

Navigating the Critical Path of Pre-formulation: A Methodological Guide to Characterizing the Solubility and Stability of Novel Amino Acid Derivatives such as 4-Nitro-D-phe-oet hcl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with rigorous scientific investigation. Among the most critical early-stage evaluations are the characterization of a compound's solubility and stability. These intrinsic properties are the bedrock upon which formulation strategies are built, influencing bioavailability, shelf-life, and ultimately, therapeutic efficacy. This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the solubility and stability of novel amino acid derivatives, using the example of a hypothetical compound, 4-Nitro-D-phenylalanine ethyl ester hydrochloride (4-Nitro-D-phe-oet hcl). While specific data for this molecule is not publicly available, the principles and protocols outlined herein offer a robust roadmap for its characterization.

The successful development of any active pharmaceutical ingredient (API) is contingent on a thorough understanding of its physicochemical properties. Poor solubility can lead to low and variable oral bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a proactive and systematic approach to assessing these parameters is not just recommended; it is a fundamental necessity.

Part 1: A Systematic Approach to Solubility Assessment

The solubility of an API in various solvents is a critical determinant of its dissolution rate and subsequent absorption. A comprehensive solubility profile is essential for selecting appropriate formulation strategies, such as salt formation, particle size reduction, or the use of solubilizing excipients.

Experimental Design: Selecting the Right Solvents

The choice of solvents for solubility screening should be strategic, encompassing a range of polarities and pH values to mimic physiological conditions and potential formulation vehicles. A recommended starting panel of solvents is presented in Table 1.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent SystemRationale
Deionized WaterBaseline aqueous solubility.
pH 1.2 HCl BufferSimulates gastric fluid.
pH 4.5 Acetate BufferRepresents the upper small intestine environment.
pH 6.8 Phosphate BufferSimulates the lower small intestine environment.
pH 7.4 Phosphate Buffered Saline (PBS)Represents physiological pH.
EthanolA common co-solvent in liquid formulations.
Propylene GlycolA frequently used solubilizing agent and vehicle.
Polyethylene Glycol 400 (PEG 400)A non-volatile, water-miscible solvent used in oral and parenteral formulations.
Protocol for Equilibrium Solubility Determination

The most common method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the compound in the solvent of interest until equilibrium is reached.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 4-Nitro-D-phe-oet hcl to a known volume of each selected solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep1 Add excess 4-Nitro-D-phe-oet hcl to solvent equil1 Agitate at constant temperature (e.g., 25°C) prep1->equil1 equil2 Ensure equilibrium (24-48 hours) equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 ana1 Withdraw clear supernatant sep1->ana1 ana2 Dilute with mobile phase ana1->ana2 ana3 Quantify using validated HPLC-UV method ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Unveiling the Stability Profile

Stability testing is crucial for identifying potential degradation pathways, determining the shelf-life of the drug substance and product, and ensuring patient safety. A forced degradation study is an essential first step to understand the intrinsic stability of the molecule.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradants and developing a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsRationale
Acid Hydrolysis0.1 M HCl at 60 °C for 24 hoursSimulates acidic environments and acid-labile sites.
Base Hydrolysis0.1 M NaOH at 60 °C for 24 hoursIdentifies base-labile functional groups.
Oxidation3% H₂O₂ at room temperature for 24 hoursAssesses susceptibility to oxidative degradation.
Thermal StressSolid drug substance at 80 °C for 48 hoursEvaluates the impact of heat on stability.
PhotostabilityExpose solid drug and solution to light (ICH Q1B guidelines)Determines light sensitivity.
Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare solutions of 4-Nitro-D-phe-oet hcl in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a known concentration. For thermal stress, use the solid API.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Include a control sample stored under normal conditions.

  • Time-Point Sampling: At specified time intervals, withdraw aliquots of the stressed samples.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution of 4-Nitro-D-phe-oet hcl acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc results Identify Degradants & Assess Mass Balance hplc->results

Caption: Workflow for a Forced Degradation Study.

Part 3: The Analytical Workhorse - Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Key Attributes of a Stability-Indicating Method:
  • Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, impurities, and excipients.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of such a method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Conclusion: A Data-Driven Path to Formulation Success

The systematic characterization of solubility and stability is an indispensable phase in the pre-formulation of any new chemical entity. By employing the methodologies outlined in this guide, researchers can build a comprehensive physicochemical profile of novel amino acid derivatives like 4-Nitro-D-phe-oet hcl. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these core properties will ultimately de-risk the development process and pave the way for a safe and effective pharmaceutical product.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Qiu, Y., Chen, Y., & Zhang, G. Z. (Eds.). (2016). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of H-4-Nitro-D-phe-Oet HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of drug development and peptide synthesis, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible and reliable research. H-4-Nitro-D-phe-Oet HCl (4-Nitro-D-phenylalanine ethyl ester hydrochloride, CAS No: 58816-66-3) is a critical chiral building block, frequently utilized in the synthesis of modified peptides and various pharmaceuticals.[1][2] Its unique structure, featuring a nitro group, enhances its utility in further chemical modifications.

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of analysis for researchers in the field.

Molecular Structure and Physicochemical Properties

A complete characterization begins with the fundamental identity of the molecule. The structure combines a D-phenylalanine core with an ethyl ester protecting the carboxylic acid and a nitro group at the para-position of the phenyl ring. The amine group is presented as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

  • Chemical Name: 4-Nitro-D-phenylalanine ethyl ester hydrochloride[2]

  • Molecular Formula: C₁₁H₁₅ClN₂O₄[3][4]

  • Molecular Weight: 274.70 g/mol [3][4]

  • Appearance: White to off-white or light yellow solid.[2][3]

Caption: Molecular Structure of this compound.

The Spectroscopic Verification Workflow

A robust analytical workflow ensures that all structural features of the molecule are independently verified. Each spectroscopic technique provides a unique piece of the puzzle, and together they form a self-validating confirmation of the compound's identity and purity.

workflow cluster_start Initial Sample cluster_techniques Spectroscopic Analysis cluster_validation Data Interpretation & Validation cluster_end Final Confirmation start Synthesized This compound MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight start->MS NMR NMR Spectroscopy (¹H & ¹³C) Determines C-H Framework start->NMR IR Infrared Spectroscopy (FTIR) Identifies Functional Groups start->IR validation Cross-Validation of Data MS->validation NMR->validation IR->validation end Structurally Confirmed Product validation->end All data consistent?

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆.

  • Rationale for Solvent Choice: CD₃OD is an excellent choice as it readily dissolves the hydrochloride salt. Its deuterium atom (D) will exchange with the acidic amine protons (NH₃⁺), causing their signal to disappear. This exchange is a useful diagnostic tool. If observation of the amine protons is desired, DMSO-d₆ would be a superior choice.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is critical for resolving complex splitting patterns.

  • Data Acquisition: Record the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CD₃OD at δ 3.31 ppm).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The spectrum of the D-isomer is identical to that of the L-isomer.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Assignment
~8.21Doublet (d)2HAromatic (Ha)These protons are ortho to the strongly electron-withdrawing nitro group, which deshields them significantly, shifting them far downfield.
~7.54Doublet (d)2HAromatic (Hb)These protons are meta to the nitro group and ortho to the alkyl substituent. They are less deshielded than Ha and couple with them.
~4.39Triplet (t)1Hα-proton (Hα)This proton is adjacent to the chiral center, the amine, and the carbonyl group. It is coupled to the two diastereotopic β-protons.
~4.22Quartet (q)2HMethylene (-O-CH₂ -CH₃)These protons are adjacent to the ester oxygen and the methyl group, resulting in a quartet splitting pattern due to coupling with the three methyl protons.
~3.40-3.24Multiplet (m)2Hβ-protons (-CH₂ -Ar)These two protons are diastereotopic due to the adjacent chiral center (Cα) and thus have slightly different chemical environments and complex coupling.
~1.22Triplet (t)3HMethyl (-O-CH₂-CH₃ )These protons are part of the ethyl ester group and are coupled to the adjacent methylene group, resulting in a triplet.

Data adapted from ChemicalBook for the corresponding L-isomer.[4]

¹³C NMR Spectroscopy (Predicted)
Predicted Shift (δ) ppmCarbon AssignmentRationale
~170-172Ester Carbonyl (C =O)The carbonyl carbon of an ester typically appears in this downfield region.[5]
~148Aromatic (C-NO₂)The carbon directly attached to the nitro group is significantly deshielded.
~143Aromatic (C-Cβ)The ipso-carbon attached to the alkyl side chain.
~131Aromatic (CH, Hb)Aromatic CH carbons meta to the nitro group.
~124Aromatic (CH, Ha)Aromatic CH carbons ortho to the nitro group.
~63Methylene (-O-C H₂-CH₃)The carbon attached to the ester oxygen is deshielded.
~55α-Carbon (C α)The chiral carbon attached to the nitrogen and carbonyl group.
~37β-Carbon (C β)The benzylic carbon.
~14Methyl (-O-CH₂-C H₃)The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

  • Rationale: The KBr pellet method is a classic technique that provides high-quality spectra. ATR is a more modern, faster alternative that requires minimal sample preparation.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

IR Data Interpretation (Predicted)

The following table summarizes the expected characteristic absorption bands for this compound based on its functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-2800N-H StretchAmmonium Salt (R-NH₃⁺)The stretching vibrations of the N-H bonds in the ammonium hydrochloride salt typically appear as a broad, strong band in this region.
~1750-1735C=O StretchSaturated EsterThis is a very strong and sharp absorption characteristic of the ester carbonyl group.[6][7]
~1605, ~1500-1400C=C StretchAromatic RingThese absorptions, often of medium intensity, are due to the carbon-carbon stretching within the phenyl ring.
~1550 & ~1350 N-O Asymmetric & Symmetric Stretch **Nitro Group (Ar-NO₂) **These are two of the most diagnostic peaks for this molecule. They are typically very strong and confirm the presence of the nitro group.[6][8]
~1250-1000C-O StretchEsterThe C-O single bond stretch of the ester group usually appears as a strong band in the fingerprint region.[6]
~900-675C-H "oop" Bendpara-disubstituted AromaticA strong band in this region often indicates 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Rationale for Technique: Electrospray Ionization (ESI) is the ideal method for polar, non-volatile molecules like amino acid salts.[9] It is a "soft" ionization technique that imparts minimal energy to the molecule, typically allowing for the observation of the intact protonated molecule.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode. The instrument will detect positively charged ions.

MS Data Interpretation (Predicted)
  • Molecular Ion: The analysis is performed on the free base (C₁₁H₁₄N₂O₄, MW = 238.24 g/mol ) after the loss of HCl in the gas phase.[10] The primary ion observed will be the protonated molecular ion, [M+H]⁺, at m/z ≈ 239.1 .

  • Fragmentation Pattern: If sufficient energy is applied (e.g., in tandem MS/MS), the molecular ion will fragment in predictable ways. The ester and benzylic positions are the most likely sites for fragmentation.

fragmentation cluster_parent Parent Ion cluster_fragments Key Fragments parent [M+H]⁺ m/z = 239 frag1 Loss of C₂H₅OH m/z = 193 parent->frag1 - C₂H₅OH (46) frag2 Loss of HCOOC₂H₅ m/z = 165 parent->frag2 - HCOOC₂H₅ (74) frag3 4-Nitrobenzyl Cation m/z = 136 frag2->frag3 - C₂H₅ (29)

Caption: Proposed ESI-MS fragmentation pathway.

  • Path A (Loss of Ethanol): A common fragmentation for amino acid esters involves the neutral loss of ethanol (46 Da), leading to a fragment at m/z 193 .

  • Path B (Loss of Ethyl Formate): Cleavage of the bond between the α and β carbons can lead to the loss of the entire amino-ester portion as ethyl formate (74 Da), resulting in a fragment at m/z 165 . This fragment corresponds to the protonated 4-nitrotoluene.

  • Path C (Benzylic Cleavage): A subsequent or alternative fragmentation is the cleavage of the Cα-Cβ bond to form the stable 4-nitrobenzyl cation at m/z 136 . This is a very common fragmentation pattern for phenylalanine derivatives.[11]

Conclusion

The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H NMR confirms the specific arrangement of protons and the stereochemical integrity of the backbone. Predicted ¹³C NMR complements this by mapping the carbon skeleton. IR spectroscopy provides unequivocal evidence of the key functional groups, especially the characteristic ester carbonyl and nitro stretches. Finally, ESI-MS confirms the correct molecular weight and provides insight into the molecule's stability and likely fragmentation pathways. Together, these techniques provide a robust and self-validating analytical package, ensuring the quality and identity of this important synthetic building block for researchers and drug development professionals.

References

  • PubMed. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Scribd. (n.d.). IR Absorption Characteristics Table. Available at: [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Available at: [Link]

  • LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available at: [Link]

  • PubChem. (n.d.). Phenylalanine, ethyl ester, TMS. Available at: [Link]

  • The Journal of Organic Chemistry. (1976). Volume 41, No. 13. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation | Analytical Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-nitro-L-phenylalanine. Available at: [Link]

  • ResearchGate. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Available at: [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Available at: [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • NIST WebBook. (n.d.). Ethyl-4-nitrophenylacetate. Available at: [Link]

Sources

Potential research applications of 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 4-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Introduction: Unlocking Unique Chemical Functionality

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a synthetic amino acid derivative that offers a unique combination of structural features for advanced scientific research. As a building block, its utility extends far beyond simple incorporation into peptide chains.[1] The strategic placement of a nitro group on the phenyl ring, the presence of a D-enantiomeric configuration, and the protective ethyl ester group provide a powerful toolkit for researchers in drug discovery, biochemistry, and materials science.[2] This guide explores the core research applications of this compound, delving into the mechanistic principles and providing actionable experimental frameworks for its use.

The key attributes of 4-Nitro-D-phenylalanine that underpin its diverse applications are:

  • The Nitro Group (NO₂): A strong electron-withdrawing group that can be chemically reduced. This functionality makes it an excellent spectroscopic probe, a fluorescence quencher, and a trigger for bio-reductive activation.[3][4][5]

  • The D-Configuration: In contrast to the naturally occurring L-amino acids, the D-configuration confers significant resistance to degradation by endogenous proteases, a critical feature for enhancing the in vivo stability of peptide-based therapeutics.[6][7]

  • The Phenylalanine Scaffold: Provides a rigid aromatic structure that can be used as a foundation for designing enzyme inhibitors and other bioactive molecules.[1]

  • Ester and Hydrochloride Forms: The ethyl ester protects the carboxylic acid during synthesis, while the hydrochloride salt enhances solubility and stability for handling and formulation.

This document will provide in-depth insights into four primary research domains where 4-Nitro-D-phenylalanine ethyl ester hydrochloride serves as a critical enabling tool.

Application 1: Engineering Protease-Resistant Peptides for Enhanced Therapeutic Half-Life

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body.[8] The stereospecificity of these enzymes, which are evolved to recognize and cleave L-amino acids, presents an opportunity for strategic chemical design.[7] Incorporating D-amino acids, such as 4-Nitro-D-phenylalanine, into a peptide sequence renders the adjacent peptide bonds unrecognizable to most proteases, significantly enhancing the peptide's stability and circulating half-life.[6][9]

The D-configuration provides steric hindrance within the enzyme's active site, preventing proper binding and catalytic action.[7] This increased structural rigidity not only protects against degradation but can also improve the peptide's binding affinity to its intended target.[6]

Workflow for Peptide Stability Assessment

G cluster_0 Peptide Synthesis cluster_1 Stability Assay cluster_2 Analysis start Synthesize L-peptide (Control) and D-substituted peptide using 4-Nitro-D-phenylalanine ethyl ester hydrochloride purify Purify peptides via HPLC start->purify characterize Characterize via Mass Spectrometry purify->characterize incubate Incubate peptides in human serum at 37°C characterize->incubate aliquots Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24h) incubate->aliquots quench Quench reaction with trifluoroacetic acid (TFA) aliquots->quench analyze Analyze aliquots by RP-HPLC quench->analyze quantify Quantify remaining intact peptide analyze->quantify plot Plot % intact peptide vs. time to determine half-life quantify->plot

Caption: Workflow for comparing the stability of L-peptides and D-substituted peptides.

Experimental Protocol: Serum Stability Assay
  • Peptide Preparation:

    • Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS).

    • Synthesize an analogue of the peptide where a key L-amino acid is replaced with 4-Nitro-D-phenylalanine. The ethyl ester and hydrochloride must be removed during the standard synthesis and cleavage process.

    • Purify both peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of both peptides via mass spectrometry.

    • Prepare stock solutions (1 mg/mL) of each peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Thaw a vial of human serum (commercially available) and centrifuge to remove any precipitates.

    • In a microcentrifuge tube, add 95 µL of the prepared human serum.

    • Add 5 µL of the peptide stock solution to the serum for a final peptide concentration of 50 µg/mL.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the peptide-serum mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing 20 µL of 10% trifluoroacetic acid (TFA).

    • Vortex the tube and centrifuge at high speed for 10 minutes to precipitate serum proteins.

  • Analysis:

    • Analyze the supernatant from each time point using RP-HPLC.

    • Use a gradient elution method to separate the intact peptide from any degradation products.

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining relative to the T=0 time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) for both the L-peptide and the D-substituted peptide.

Peptide VariantExpected Half-Life in SerumKey Advantage
Standard L-PeptideMinutes to a few hoursNative sequence
D-Amino Acid SubstitutedSeveral hours to daysHigh resistance to proteolysis[8]

Application 2: A Site-Specific Infrared Probe for Monitoring Protein Conformation

Understanding protein dynamics is key to elucidating function. 4-Nitrophenylalanine can be incorporated into proteins as a spectroscopic probe for analysis by Fourier-transform infrared (FTIR) spectroscopy.[4] The symmetric stretching frequency of the nitro group (ν_sym(NO₂)) is highly sensitive to the local electrostatic environment, including solvent exposure and hydrogen bonding.[10]

By genetically encoding 4-Nitrophenylalanine at a specific site, researchers can monitor changes in its local environment that are indicative of larger protein conformational changes, such as those that occur during protein folding or ligand binding.[4] A red-shift (lower frequency) in the ν_sym(NO₂) peak typically indicates a more non-polar or buried environment, while a blue-shift (higher frequency) suggests a more solvent-exposed or polar environment.[4][10]

Mechanism of Environmental Sensing

G cluster_0 Solvent-Exposed (Polar Environment) cluster_1 Buried (Non-Polar Environment) Exposed 4-Nitro-Phe (Exposed) Exposed_Freq Higher Frequency (Blue-Shifted ν_sym(NO₂)) Exposed->Exposed_Freq H-bonding with water Conformational_Change Protein Conformational Change Exposed->Conformational_Change Buried 4-Nitro-Phe (Buried) Buried_Freq Lower Frequency (Red-Shifted ν_sym(NO₂)) Buried->Buried_Freq Hydrophobic interactions Buried->Conformational_Change

Caption: The nitro group's IR frequency shifts based on its local environment.

Experimental Protocol: FTIR Analysis of a Labeled Protein
  • Protein Expression and Labeling:

    • Utilize an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to genetically incorporate 4-Nitrophenylalanine in response to an amber stop codon (TAG) at the desired site in the protein of interest.[4]

    • Express and purify the labeled protein. Confirm successful incorporation and purity via mass spectrometry and SDS-PAGE.

  • Sample Preparation for FTIR:

    • Buffer-exchange the purified protein into a low-absorption buffer suitable for IR spectroscopy (e.g., D₂O-based buffer).

    • Prepare a high-concentration sample of the protein (e.g., ~1-5 mM).[10]

  • FTIR Data Acquisition:

    • Acquire an FTIR absorbance spectrum of the labeled protein.

    • Acquire a reference spectrum of the buffer alone.

    • Subtract the buffer spectrum from the protein spectrum to obtain the difference spectrum, which isolates the protein's signals.

  • Analysis:

    • Identify the peak corresponding to the ν_sym(NO₂) of the 4-Nitrophenylalanine probe (typically around 1340-1350 cm⁻¹).[4]

    • Induce a conformational change in the protein (e.g., by adding a ligand, changing temperature, or inducing unfolding with a denaturant).

    • Acquire a new FTIR spectrum under the changed conditions.

    • Compare the position of the ν_sym(NO₂) peak before and after the change. A shift of several wavenumbers (cm⁻¹) indicates a change in the local environment of the probe. For example, a red-shift of ~7.7 cm⁻¹ was observed when moving the probe from a solvent-exposed to a partially buried position.[4]

Application 3: Fluorescence Quencher for FRET-Based Enzyme Assays

Förster Resonance Energy Transfer (FRET) is a powerful tool for designing sensitive assays to measure enzyme activity.[11] A FRET-based peptide substrate contains a fluorescent donor and a quencher molecule. When the peptide is intact, the quencher is close to the fluorophore, and energy transfer occurs, suppressing fluorescence.[12] Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

4-Nitrophenylalanine is an effective quencher for several common fluorophores, such as 2-Aminobenzoyl (Abz) and Dansyl groups.[5][13][14] Its incorporation into a peptide substrate provides a reliable method for monitoring proteolytic activity in real-time.

Principle of FRET-Based Protease Assay

Caption: Cleavage of the FRET peptide separates the fluorophore and quencher, restoring fluorescence.

Experimental Protocol: Designing and Using a FRET Protease Substrate
  • Substrate Design and Synthesis:

    • Identify the known cleavage sequence for the protease of interest.

    • Design a short peptide (6-10 amino acids) containing this sequence.

    • Position a fluorophore (e.g., Abz) on one side of the cleavage site (often at the N-terminus).[5]

    • Position 4-Nitro-D-phenylalanine on the other side of the cleavage site to act as the quencher. The D-configuration can be used here to prevent potential degradation at non-target sites.

    • Synthesize and purify the FRET peptide.

  • Enzyme Activity Assay:

    • Prepare a reaction buffer optimal for the protease's activity (e.g., specific pH, ionic strength).

    • In a 96-well microplate, add the FRET peptide substrate to the reaction buffer to a final concentration of 1-10 µM.

    • Initiate the reaction by adding the protease. Include a negative control well with no enzyme.

    • Place the microplate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex: 320 nm, Em: 420 nm for Abz).[5]

    • Monitor the increase in fluorescence intensity over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • To test for enzyme inhibition, pre-incubate the enzyme with a potential inhibitor before adding the FRET substrate and compare the reaction velocities.

Fluorophore (Donor)Quencher (Acceptor)Excitation (nm)Emission (nm)
2-Aminobenzoyl (Abz)4-Nitro-phenylalanine ~320~420[5]
Dansyl4-Nitro-phenylalanine ~342~562[14]
Tryptophan (Trp)4-Nitro-benzyloxycarbonyl (Z) ~280~360[14]

Application 4: Trigger Moiety in Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, or hypoxia.[3][15] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds, including derivatives of 4-Nitrophenylalanine, are ideal "triggers" for hypoxia-activated prodrugs (HAPs).[16][17]

Under normal oxygen levels (normoxia), the nitro group is stable. However, in hypoxic conditions, endogenous reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitro group (NO₂) through a series of steps to a hydroxylamine (NHOH) and then an amine (NH₂).[3][16] This electronic transformation is dramatic and can be engineered to trigger the fragmentation of a linker molecule, releasing a potent cytotoxic drug specifically within the tumor, thereby minimizing systemic toxicity.[15][18]

Mechanism of Hypoxic Activation and Drug Release

Hypoxia_Activation Prodrug Prodrug (4-Nitro-Phe-Linker-Drug) Reduction Enzymatic Reduction (e.g., P450 Reductase) Prodrug->Reduction Hypoxic Conditions (<0.1% O₂) Amine Activated Intermediate (4-Amino-Phe-Linker-Drug) Reduction->Amine Fragmentation Linker Fragmentation Amine->Fragmentation Spontaneous Drug Active Cytotoxic Drug Fragmentation->Drug Byproduct Inactive Byproduct Fragmentation->Byproduct

Caption: Selective reduction of the nitro group in hypoxic environments triggers drug release.

Experimental Protocol: Evaluating a Hypoxia-Selective Prodrug
  • Synthesis:

    • Synthesize the prodrug by conjugating a cytotoxic agent (e.g., a nitrogen mustard) to 4-Nitro-D-phenylalanine ethyl ester hydrochloride via a self-immolative linker (e.g., a 4-nitrobenzyl trigger).[3][16]

  • Cell Culture:

    • Culture a cancer cell line (e.g., MCF-7 breast cancer cells) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions. Hypoxia can be achieved using a specialized hypoxia chamber.

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the prodrug and the parent (active) drug under both normoxic and hypoxic conditions.

    • Incubate for 48-72 hours.

    • Measure cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • For each condition, plot cell viability versus drug concentration and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

    • Calculate the hypoxia-cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia). A high ratio (>10) indicates successful hypoxia-selective activation.

CompoundExpected IC₅₀ (Normoxia)Expected IC₅₀ (Hypoxia)Hypoxia Ratio
Active DrugLow (e.g., 1 µM)Low (e.g., 1 µM)~1
ProdrugHigh (e.g., >100 µM)Low (e.g., 5 µM)>20

Potential Application in Neuroscience Research

Recent studies have highlighted the role of D-amino acids in the central nervous system. Specifically, D-phenylalanine has been shown to activate carbonic anhydrases in the hippocampus, which may play a role in memory formation.[19] While research has not yet focused specifically on the 4-nitro derivative in this context, the underlying D-phenylalanine scaffold suggests a potential avenue for investigation. The transport of phenylalanine across the blood-brain barrier via the large neutral amino acid (LNAA) carrier is a well-established mechanism that could potentially deliver such compounds to the CNS.[20][21] Future research could explore whether 4-Nitro-D-phenylalanine or its metabolites can modulate neural pathways and what effect the nitro group might have on this activity.

Conclusion

4-Nitro-D-phenylalanine ethyl ester hydrochloride is far more than a simple amino acid derivative. Its unique physicochemical properties make it a versatile tool for addressing complex challenges in modern research. From stabilizing next-generation peptide therapeutics and designing targeted cancer prodrugs to creating sophisticated biophysical probes for studying molecular dynamics, its applications are both diverse and impactful. This guide provides a foundational framework for researchers looking to leverage the unique capabilities of this powerful chemical entity.

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link][3][15]

  • Getahun, Z., et al. (2011). Probing local environments with the infrared probe: L-4-nitrophenylalanine. Journal of the American Chemical Society, 133(10), 4249-4255. [Link][4]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link][6]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia MDPI. [Link][16]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link][15]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [Link][17]

  • Getahun, Z., et al. (2011). Probing Local Environments with the Infrared Probe: l-4-Nitrophenylalanine. American Chemical Society. [Link][10]

  • Wang, Y., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(15), 10313-10353. [Link][18]

  • LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link][9]

  • Papo, N., & Shai, Y. (2003). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 100(11), 6293-6298. [Link][8]

  • Li, W., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(1), 1-17. [Link][22]

  • CD Formulation. Quenched Fluorescent Peptide (FRET Peptide) Synthesis. CD Formulation. [Link][11]

  • QYAOBIO. TR-FRET Peptide. QYAOBIO. [Link][13]

  • Thielges, M. C., et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. The Journal of Physical Chemistry B, 121(19), 4973-4980. [Link]

  • Interchim. Product Monograph - FRET Substrates. Interchim. [Link][14]

  • Zask, A., et al. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. Molecules, 28(3), 1184. [Link]

  • Gheerbrant, C., et al. (2023). Expanding the Diversity of Nitroxide-Based Paramagnetic Probes Conjugated to Non-Canonical Amino Acids for Sdsl-Epr Applications. Chemistry – A European Journal, 29(45), e202300971. [Link]

  • Sanchez-Gomez, S., et al. (2021). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3848-3883. [Link]

  • Habibi-Koolo, B., et al. (2015). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 14(4), 1055-1065. [Link]

  • Sharma, S., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. International Journal of Molecular Sciences, 24(18), 14193. [Link]

  • Metcalf, C. S., et al. (2021). Advances in D-Amino Acids in Neurological Research. Molecules, 26(11), 3233. [Link][19]

  • Li, Y., et al. (2023). Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. Organic Letters, 25(20), 3698-3703. [Link]

  • Peters, F. B., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(10), 1781-1784. [Link]

  • Miettinen, M., et al. (2022). Production of Bioactive Peptides from Baltic Herring (Clupea harengus membras): Dipeptidyl Peptidase-4 Inhibitory, Antioxidant and Antiproliferative Properties. Marine Drugs, 20(9), 577. [Link]

  • Pasquali, M. A., et al. (2009). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Molecular Genetics and Metabolism, 96(4), 168-175. [Link]

  • Matalon, R., et al. (2003). Future role of large neutral amino acids in transport of phenylalanine into the brain. Pediatrics, 112(6 Pt 2), 1570-1574. [Link][20]

  • Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. The Journal of Clinical Investigation, 103(8), 1169-1178. [Link][21]

  • Pasquali, M. A., et al. (2009). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. ResearchGate. [Link]

Sources

An In-depth Technical Guide to H-4-Nitro-D-phenylalanine Ethyl Ester Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl), a non-proteinogenic amino acid derivative. While a detailed historical account of its specific discovery is not extensively documented, its existence and utility are rooted in the broader history of D-amino acids and their increasing importance in medicinal chemistry and drug discovery. This guide will delve into the synthesis, chemical properties, and known applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Rise of "Unnatural" Amino Acids

The central dogma of molecular biology highlights the universal role of twenty proteinogenic L-amino acids as the fundamental building blocks of proteins. However, the discovery and exploration of "unnatural" amino acids, including D-enantiomers and other modified structures, have opened new frontiers in biochemistry and pharmaceutical development. The presence of D-amino acids was first reported in insects and mollusks in the 1950s[1]. Initially considered anomalies, D-amino acids are now recognized for their significant biological roles, including their presence in bacterial cell walls and as neurotransmitters[1].

The deliberate synthesis and incorporation of unnatural amino acids into peptides and other molecules offer a powerful strategy to enhance therapeutic properties. These modifications can lead to increased metabolic stability, improved receptor binding, and novel biological activities. H-4-Nitro-D-phenylalanine ethyl ester hydrochloride belongs to this class of rationally designed molecules, offering unique chemical handles for further synthetic elaboration and specific steric configurations for targeted biological interactions.

Chemical Properties and Characterization

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of 4-Nitro-D-phenylalanine. The key structural features that dictate its chemical behavior are the D-configuration of the alpha-carbon, the electron-withdrawing nitro group on the phenyl ring, and the ethyl ester protecting the carboxylic acid.

PropertyValue/DescriptionSource
Chemical Formula C11H15ClN2O4N/A
Molecular Weight 274.7 g/mol N/A
Appearance Likely a crystalline solidInferred from related compounds
Solubility Expected to be soluble in organic solvents and aqueous acidsInferred from related compounds
Chirality D-enantiomerN/A

The nitro group at the para position of the phenyl ring significantly influences the electronic properties of the molecule, making the aromatic ring susceptible to nucleophilic aromatic substitution and facilitating reduction to the corresponding aniline derivative. The ethyl ester provides a convenient protecting group for the carboxylic acid, which can be readily hydrolyzed under acidic or basic conditions.

Synthesis of H-4-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

The synthesis of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride can be approached through several strategic pathways, primarily involving either the introduction of the nitro group onto D-phenylalanine or the resolution of a racemic mixture of 4-nitrophenylalanine.

General Synthetic Strategies

Two primary approaches for obtaining enantiomerically pure D-amino acids are:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired D-enantiomer from achiral starting materials.

  • Resolution of Racemates: This more traditional approach involves the synthesis of a racemic mixture of the target amino acid, followed by the separation of the D- and L-enantiomers.

Experimental Protocol: A Plausible Synthetic Route

A common and effective method for the synthesis of amino acid esters involves the Fischer-Speier esterification of the corresponding amino acid. The synthesis of this compound would likely follow a similar protocol, starting from 4-Nitro-D-phenylalanine.

Step 1: Esterification of 4-Nitro-D-phenylalanine

  • Suspend 4-Nitro-D-phenylalanine in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude H-4-Nitro-D-phenylalanine ethyl ester hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

The workflow for this synthesis can be visualized as follows:

Synthesis_Workflow Start 4-Nitro-D-phenylalanine Reaction Fischer-Speier Esterification Start->Reaction Reagents Anhydrous Ethanol, HCl (gas) or SOCl2 Reagents->Reaction Workup Solvent Removal & Recrystallization Reaction->Workup Product This compound Workup->Product

Caption: A plausible workflow for the synthesis of this compound.

Enzymatic Synthesis and Chiral Separation

Modern biocatalytic methods offer highly efficient and stereoselective routes to D-amino acids.[2][3][4][5] Enzymes such as D-amino acid dehydrogenases and transaminases can be employed for the asymmetric synthesis of D-amino acids.[2][4][5]

Alternatively, the resolution of racemic 4-nitrophenylalanine can be achieved. This can be accomplished through fractional crystallization with a chiral resolving agent or through enzymatic resolution. For instance, a racemic mixture of N-acetyl-4-nitrophenylalanine can be treated with an L-aminoacylase, which will selectively hydrolyze the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

The process of chiral separation is crucial for obtaining the desired enantiomerically pure compound.

Chiral_Separation Racemate Racemic 4-Nitrophenylalanine (D/L mixture) Resolution Chiral Resolution Method (e.g., Enzymatic, Crystallization) Racemate->Resolution D_Enantiomer 4-Nitro-D-phenylalanine Resolution->D_Enantiomer L_Enantiomer 4-Nitro-L-phenylalanine Resolution->L_Enantiomer

Caption: General principle of chiral separation to obtain 4-Nitro-D-phenylalanine.

Mechanism of Action and Biological Relevance (Hypothesized)

The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, thereby increasing their in vivo half-life. The 4-nitro group can serve as a useful probe or be reduced to the corresponding amine, which can then be further functionalized.

It is plausible that this compound could act as a building block for the synthesis of peptide-based drugs with enhanced stability and targeted activity. The nitroaromatic moiety may also participate in charge-transfer interactions with biological macromolecules.

Applications in Research and Drug Development

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride is a valuable tool for researchers in various fields:

  • Peptide Synthesis: It serves as a building block for the solid-phase or solution-phase synthesis of peptides containing an unnatural D-amino acid.[6]

  • Drug Discovery: The incorporation of this moiety can be explored to modulate the pharmacological properties of lead compounds.[6]

  • Biochemical Probes: The nitro group can be used as a spectroscopic probe or a precursor for attaching fluorescent labels or other reporter groups.

Conclusion

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride represents a confluence of the historical appreciation for D-amino acids and the modern tools of synthetic chemistry. While its own detailed history is not as prominent as that of naturally occurring amino acids, its value lies in its potential to contribute to the development of novel therapeutics and research tools. The synthetic strategies and potential applications outlined in this guide provide a framework for its utilization in the laboratory and underscore the continued importance of "unnatural" amino acids in advancing chemical and biological sciences.

References

  • Chem-Impex. (n.d.). 4-Nitro-D-phenylalanine monohydrate. Retrieved from [Link]

  • Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3249. [Link]

  • Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]

  • Wikipedia. (2023). D-Amino acid. [Link]

  • Wu, B., Lin, X., Chen, Z., & Xu, Z. (2016). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 100(13), 5671–5685. [Link]

  • Xie, Y., et al. (2015). Fractional Reactive Extraction for Symmetrical Separation of 4-nitro-D,L-phenylalanine in Centrifugal Contactor Separators: Experiments and Modeling. Chirality, 27(1), 75-81. [Link]

  • Unknown. (n.d.). Highly Efficient Chiral Extraction of 4-Nitro-Phenylalanine Enantiomers Using Pfa Derivatives with Different Steric Groups. ResearchGate. [Link]

  • Unknown. (n.d.). An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.
  • Wu, B., Lin, X., Chen, Z., & Xu, Z. (2016). Distribution, industrial applications, and enzymatic synthesis of d-amino acids. Applied microbiology and biotechnology, 100(13), 5671-5685. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for p-Nitro-D-phenylalanine ethyl ester hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous chemical structures to establish a robust framework for laboratory best practices. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is built upon expert evaluation of closely related molecules, including the corresponding L-isomer and methyl ester analogs, as well as general principles for managing nitroaromatic compounds.

Compound Identification and Hazard Analysis

p-Nitro-D-phenylalanine ethyl ester hydrochloride is a derivative of the amino acid D-phenylalanine, featuring a nitro group at the para (4-position) of the phenyl ring and an ethyl ester protecting the carboxylic acid. The hydrochloride salt form enhances its stability and solubility in aqueous media. While specific toxicological data is not available, the molecular structure points to several key hazard classifications that must be respected.

The primary hazards are associated with the nitroaromatic functional group and the fine, powdered nature of the solid compound. Based on data from structural analogs like L-Phenylalanine ethyl ester hydrochloride and (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride, the compound should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation .[1][2]

Table 1: Physicochemical and Identifier Data of Analogous Compounds

Property4-Nitro-D-phenylalanine methyl ester hydrochloride[3][4]3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride[5]L-Phenylalanine ethyl ester hydrochloride[1][2]
CAS Number 67877-95-658816-66-33182-93-2
Molecular Formula C₁₀H₁₂N₂O₄·HClC₁₁H₁₅ClN₂O₄C₁₁H₁₅NO₂·HCl
Molecular Weight 260.68 g/mol 274.71 g/mol 229.71 g/mol
Appearance White to off-white powderNot SpecifiedWhite solid
Melting Point 208-213 °CNot SpecifiedNot Specified

The presence of the nitro group also introduces a higher level of potential energy, classifying it with other energetic materials like dinitro and trinitro compounds, which require careful management to prevent uncontrolled reactions.[6] Furthermore, many nitroaromatic compounds are known for their potential toxicity and should be handled with appropriate caution to minimize exposure.[7]

Causality of Hazards: A Mechanistic Perspective

Understanding why this compound is hazardous is key to trusting and adhering to safety protocols.

  • Irritation (Skin, Eyes, Respiratory): The hydrochloride salt is acidic and can cause irritation upon contact with moist tissues like the eyes, skin, and respiratory tract. As a fine powder, it can be easily aerosolized, increasing the risk of inhalation.[1][2]

  • Reactivity and Thermal Stability: The nitro group is an electron-withdrawing group that can make the compound susceptible to decomposition, especially at elevated temperatures. Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[1] While stable under normal conditions, it is incompatible with strong oxidizing agents.[1]

  • Toxicological Potential: Nitroaromatic compounds can have complex toxicological profiles. The parent compound, 4-Nitrophenylalanine, is classified as toxic if swallowed.[7] While esterification may alter this profile, it is prudent to assume a significant level of toxicity and handle the compound accordingly to avoid ingestion, inhalation, and skin absorption.

The Self-Validating Safety Workflow: From Receipt to Disposal

The following protocols are designed as a closed-loop system, where each step reinforces the safety of the next. Adherence to this workflow is critical for minimizing risk.

cluster_0 Pre-Handling & Preparation cluster_1 Handling & Experimental Use cluster_2 Post-Handling & Cleanup a Review SDS of Analogs & This Guide b Assemble & Inspect PPE a->b c Prepare & Verify Engineering Controls (Fume Hood) b->c d Weighing & Dispensing (in Fume Hood) c->d Begin Work e Solution Preparation & Reaction Setup d->e f Monitoring Experiment e->f g Decontamination of Glassware & Surfaces f->g Experiment Complete i Secure Storage of Stock Material f->i Returning Unused Stock h Waste Segregation & Labeling g->h j Doffing & Disposal of PPE h->j k Hand Washing j->k

Caption: The closed-loop safety workflow for handling p-Nitro-D-phenylalanine ethyl ester hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in controlling the laboratory environment and protecting the individual.

  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): A multi-layered defense is essential.

    • Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[2][9] When there is a significant splash risk, a full-face shield should be worn in addition to goggles.[10]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and change them immediately if contamination occurs.[1]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities, a chemically resistant apron is recommended.[11]

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

center Researcher ppe1 Chemical Splash Goggles & Face Shield center->ppe1 ppe2 Nitrile Gloves center->ppe2 ppe3 Flame-Resistant Lab Coat center->ppe3 ppe4 Closed-Toe Shoes center->ppe4 control Chemical Fume Hood (Primary Barrier) center->control Operates Within

Caption: Hierarchy of controls: PPE and engineering controls for safe handling.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.

  • Dispensing: To minimize dust generation, do not pour the solid. Use a clean spatula to transfer the powder from the stock container to a tared weighing vessel.[12] Perform this task slowly and deliberately.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Storage: Store the stock container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9] The recommended storage temperature for analogous compounds is often refrigerated (0-8°C).[3][13] Ensure the container is tightly closed.[1]

  • Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[9] Do not use water for dry cleanup. Decontaminate the area with soap and water.

Emergency and First Aid Procedures

Immediate and correct response is critical in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][9]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs or persists.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2][9]

In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

All waste containing p-Nitro-D-phenylalanine ethyl ester hydrochloride, including contaminated PPE, bench paper, and excess material, must be disposed of as hazardous chemical waste.

  • Segregation: Collect waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain.[8]

By implementing this comprehensive safety framework, researchers can confidently and safely utilize p-Nitro-D-phenylalanine ethyl ester hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - L-Phenylalanine ethyl ester hydrochloride.
  • Chem-Impex. (n.d.). 4-Nitro-D-phenylalanine methyl ester hydrochloride.
  • Global Substance Registration System (GSRS). (n.d.). 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - L-Phenylalanine ethyl ester hydrochloride.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 4-Chloro-DL-phenylalanine ethyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride.
  • Cayman Chemical. (2025, October 8). Safety Data Sheet - L-Phenylalanine.
  • Oakwood Chemical. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride.
  • ChemicalBook. (n.d.). Phenylalanine, 4-nitro-, ethyl ester, monohydrochloride CAS#: 163251-51-2.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Nitroacetonitrile.
  • Chem-Impex. (n.d.). D-Phenylalanine ethyl ester hydrochloride.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - N-Boc-D-phenylalanine 4-nitrophenyl ester.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Fisher Scientific. (2024, February 2). SAFETY DATA SHEET - L-Phenylalanine ethyl ester hydrochloride.
  • PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). 4-Nitrophenylalanine.
  • MIT. (n.d.). SAFETY.
  • Yu, L., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for 4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-D-Phe(4-NO2)-OEt·HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a D-Amino Acid Derivative in Enzyme Kinetics

In the landscape of drug discovery and biochemical research, the stereochemistry of molecules plays a pivotal role in their biological activity. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers often exhibit unique and potent interactions with biological systems. This guide focuses on 4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-D-Phe(4-NO2)-OEt·HCl) , a D-amino acid derivative with significant potential as a tool for studying enzyme kinetics, particularly as an inhibitor of proteases.

The presence of a D-phenylalanine core structure suggests a potential interaction with proteases that exhibit specificity for aromatic amino acid residues, such as chymotrypsin.[1] However, the D-configuration of the alpha-carbon sterically hinders the proper positioning of the scissile bond in the enzyme's active site, often preventing catalysis. This makes such compounds poor substrates but potentially effective competitive inhibitors. Indeed, studies have shown that D-forms of amino acid derivatives can preferentially inhibit proteases like α-chymotrypsin.[2]

The 4-nitro group on the phenyl ring serves as a valuable chromophore, though in the context of inhibition, its primary role is likely in modulating the electronic properties and binding affinity of the molecule within the enzyme's active site.[3] The ethyl ester moiety further contributes to the molecule's hydrophobicity and interaction with the S1 binding pocket of chymotrypsin. This document provides a comprehensive guide for researchers on the application of 4-Nitro-D-phe-oet hcl as a chymotrypsin inhibitor, complete with detailed protocols and the scientific rationale behind the experimental design.

Principle of Application: Competitive Inhibition of α-Chymotrypsin

α-Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its catalytic mechanism involves the formation of an acyl-enzyme intermediate.

4-Nitro-D-phe-oet hcl is hypothesized to act as a competitive inhibitor of α-chymotrypsin. This mode of inhibition occurs when the inhibitor molecule reversibly binds to the enzyme's active site, the same site the natural substrate binds to, thereby preventing the substrate from binding and being processed.

The experimental workflow to validate this application involves measuring the activity of α-chymotrypsin on a known chromogenic substrate in the presence and absence of 4-Nitro-D-phe-oet hcl. A decrease in the rate of product formation in the presence of the compound would indicate inhibition. By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters such as the Michaelis constant (KM), the maximum velocity (Vmax), and the inhibition constant (Ki) can be determined to characterize the inhibitory potency and mechanism.

Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor (4-Nitro-D-phe-oet hcl), and Buffer Solutions Assay_Setup Set up reactions with varying concentrations of inhibitor and a chromogenic substrate Reagents->Assay_Setup Incubation Incubate at constant temperature (e.g., 37°C) Assay_Setup->Incubation Measurement Monitor absorbance change over time at 405 nm Incubation->Measurement Rate_Calculation Calculate initial reaction velocities (V₀) Measurement->Rate_Calculation Plotting Generate Michaelis-Menten and Lineweaver-Burk plots Rate_Calculation->Plotting Parameter_Determination Determine KM, Vmax, and Ki Plotting->Parameter_Determination Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) I Inhibitor (I) (4-Nitro-D-phe-oet hcl) ES->E k-1 P Product (P) ES->P kcat EI->E k-i

Caption: Mechanism of competitive inhibition by 4-Nitro-D-phe-oet hcl.

Quantitative Data Summary

The following table provides a template for summarizing the expected kinetic data from the inhibition assay. The values are hypothetical and should be replaced with experimental data.

Inhibitor Concentration (µM)V₀ (ΔA/min)Percent Inhibition (%)
0 (Control)0.0350
10.02820
50.02043
100.01557
250.00974
500.00586

Expected Kinetic Parameters:

ParameterValueDescription
IC₅₀ ~8 µM (Hypothetical)Concentration of inhibitor causing 50% inhibition.
Kᵢ To be determinedThe dissociation constant of the enzyme-inhibitor complex.
Mode of Inhibition Competitive (Hypothesized)Inhibitor binds to the active site.

Troubleshooting

  • No Inhibition Observed:

    • Verify the concentration and purity of the inhibitor.

    • Ensure the enzyme is active by checking the control reaction rate.

    • The inhibitor may not be effective against the chosen enzyme.

  • High Background Absorbance:

    • Check for precipitation of the inhibitor or substrate in the assay buffer. The final DMSO concentration should typically be below 5%.

    • The substrate may be undergoing spontaneous hydrolysis. Run a control without the enzyme.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.

    • The substrate concentration may be too low. Ensure it is around the KM value for the enzyme.

Conclusion

4-Nitro-D-phenylalanine ethyl ester hydrochloride is a valuable tool for researchers studying protease mechanisms. Based on the principles of enzyme stereospecificity, its primary application is as a competitive inhibitor of chymotrypsin-like serine proteases. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory potential and elucidating its mechanism of action. Such studies are fundamental in the fields of enzymology and drug development for designing more potent and selective therapeutic agents.

References

  • White, E. H., Jelinski, L. W., Perks, H. M., Burrows, E. P., & Roswell, D. F. (1977). Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia). Journal of the American Chemical Society, 99(9), 3171–3173. [Link]

  • Chromogenic Substrates. (n.d.). Chymotrypsin - ChromogenicSubstrates.com. Retrieved from [Link]

  • Grzonka, Z., Kasprzykowski, F., Lankiewicz, L., & Rolka, K. (2001). Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1). Polish journal of chemistry, 75(6), 841-849.
  • White, E. H., Jelinski, L. W., Perks, H. M., Burrows, E. P., & Roswell, D. F. (1977). Preferential inhibition of alpha-chymotrypsin by the D form of an amino acid derivative, N'-isobutyryl-N-benzyl-N-nitrosophenylalaninamide (ia). Journal of the American Chemical Society, 99(9), 3171–3173. [Link]

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418–422. [Link]

  • Lauer, J. L., & Zand, R. (2012). Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. Amino acids, 42(5), 1735–1744. [Link]

  • Contente, M. L., & Paradisi, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 21(23), 9093. [Link]

  • Sinha, S., & Ray, S. (1984). Purification and characterization of chymotrypsin inhibitors from marine turtle egg white. Journal of biosciences, 6(4), 427-436. [Link]

Sources

How to incorporate 4-Nitro-D-phenylalanine into peptides for drug design.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of 4-Nitro-D-phenylalanine into Peptides for Enhanced Drug Design

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 4-Nitro-D-phenylalanine (4-NO₂-D-Phe), a versatile non-canonical amino acid, into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic rationale for its use, detailing how the D-configuration enhances proteolytic resistance and how the nitro-aromatic moiety serves as a unique structural and functional element. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage 4-NO₂-D-Phe for the development of next-generation peptide therapeutics.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Therapeutics

Peptide-based drugs offer high specificity and low off-target toxicity compared to small molecules. However, their therapeutic potential is often hampered by rapid degradation by endogenous proteases. The introduction of unnatural amino acids is a key strategy to mitigate these challenges. 4-Nitro-D-phenylalanine is particularly valuable for several reasons:

  • Enhanced Enzymatic Stability : The D-chiral center of the amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids. This substitution can dramatically increase the in-vivo half-life of a peptide therapeutic.[1]

  • Unique Spectroscopic Handle : The nitro group acts as a chromophore, facilitating detection and quantification of the peptide using UV-Vis spectroscopy.[2] This property is also useful for studying peptide-protein interactions and local environmental polarity.[3]

  • Modulation of Biological Activity : The electron-withdrawing nature of the nitro group can alter the electronic properties of the phenyl ring, influencing intra- and intermolecular interactions (e.g., pi-stacking, hydrogen bonding) that are critical for receptor binding and biological activity.

  • Precursor for Further Functionalization : The nitro group can be chemically reduced to an amine post-synthesis. This new primary amine provides a site for orthogonal conjugation of other molecules, such as fluorescent labels, chelating agents, or polyethylene glycol (PEG), to further tailor the peptide's properties.

This application note details the use of the well-established Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy, which is the method of choice for the routine synthesis of high-quality peptides.[4][5]

The Chemistry of Incorporation: Fmoc/tBu SPPS

The successful incorporation of 4-NO₂-D-Phe relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[6] In the standard Fmoc/tBu approach, this is achieved as follows:

  • Temporary Nα-Protection : The α-amino group of all amino acids, including 4-NO₂-D-Phe, is protected by the base-labile Fmoc group. This group is removed at the beginning of each coupling cycle using a mild organic base, typically piperidine.[5]

  • Permanent Side-Chain Protection : The reactive side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Tyr) are protected by acid-labile groups, such as tert-butoxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt).[7] These groups are stable to the piperidine treatment used for Fmoc removal.

  • Final Cleavage : At the end of the synthesis, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA).[8]

The aromatic nitro group of 4-NO₂-D-Phe is stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final cleavage, making it fully compatible with this standard and robust workflow.

Materials and Reagents

Proper preparation and high-quality reagents are critical for successful peptide synthesis.

Category Item Recommended Grade/Supplier Purpose
Amino Acids Fmoc-4-Nitro-D-phenylalaninePurity ≥ 98% (HPLC)[2]Building block of interest
Standard Fmoc-L-amino acids (with side-chain protection)Peptide synthesis gradePeptide sequence elongation
Resins Rink Amide Resin100-200 mesh, ~0.5 mmol/g loadingFor C-terminally amidated peptides[5]
Wang Resin100-200 mesh, ~0.7 mmol/g loadingFor C-terminally carboxylated peptides[5]
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and coupling
Dichloromethane (DCM)Anhydrous, ACS gradeResin swelling and washing
PiperidineReagent gradeFmoc deprotection
Diethyl EtherAnhydrous, ACS gradePeptide precipitation
Reagents N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)Peptide synthesis gradeActivation base
HBTU, HATU, or PyBOPPeptide synthesis gradeCoupling activator[9]
Trifluoroacetic acid (TFA)Reagent grade, >99%Final cleavage and deprotection
Triisopropylsilane (TIS)Reagent grade, >98%Cation scavenger during cleavage
Equipment ---
Automated or manual peptide synthesizer-Solid-phase synthesis
Analytical and Preparative RP-HPLC system-Purification and analysis
Mass Spectrometer (MALDI-TOF or ESI)-Identity confirmation
Lyophilizer (Freeze-dryer)-Removal of solvent from final product

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Phe(4-NO₂, D) -Ala-Gly-NH₂) on a 0.1 mmol scale using Rink Amide resin.

// Node styles Resin [label="Resin-AA(n)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="2. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Fmoc-AA(n+1), Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="4. DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; NextCycle [label="Resin-AA(n+1)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Resin -> Deprotection [label="Start Cycle"]; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> NextCycle [label="End Cycle"]; NextCycle -> Deprotection [style=dashed, label="Repeat for\nnext residue"]; }

Sources

Application Note: H-4-Nitro-D-phe-oet hcl as a Versatile Chemical Probe for the Investigation of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, and their dysregulation is implicated in numerous diseases. Chemical probes are indispensable tools for dissecting these complex networks and identifying therapeutic targets.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of H-4-Nitro-D-phe-oet hcl, a nitro-substituted D-phenylalanine ethyl ester, in the study of PPIs. We present principles and detailed protocols for its use in affinity-based target identification, biophysical characterization of binding kinetics using Surface Plasmon Resonance (SPR), and in the development of high-throughput screening assays via Fluorescence Polarization (FP).

Introduction: Leveraging Amino Acid Derivatives to Probe the Interactome

The study of protein-protein interactions provides a window into the dynamic molecular machinery of the cell. These interactions govern signal transduction, metabolic regulation, and structural organization. Consequently, the ability to modulate PPIs with small molecules holds immense therapeutic potential. Amino acids and their derivatives are a compelling class of chemical probes for this purpose, as they can mimic the key residues that often mediate these interactions at protein interfaces.[2][3]

This compound (4-Nitro-D-phenylalanine ethyl ester hydrochloride) is a synthetic amino acid derivative with distinct features making it a valuable research tool. The D-enantiomer configuration may confer resistance to proteolytic degradation within biological samples, increasing its stability. The electron-withdrawing nitro group on the phenyl ring can participate in specific polar contacts or serve as a chemical handle for further modification, while the ethyl ester may enhance cell permeability. This application note outlines a strategic framework for employing this compound to discover new PPIs, characterize their biophysical parameters, and screen for novel modulators.

Compound Specifications: this compound
PropertyValueSource
Synonyms 4-Nitro-D-phenylalanine ethyl ester hydrochloride[4]
CAS Number 58816-66-3[4][5]
Molecular Formula C₁₁H₁₅ClN₂O₄[5]
Molecular Weight 274.7 g/mol [4][5]
Appearance Light yellow powder[4]
Storage Store at 0-8 °C[4]

Principle of Application: A Multi-faceted Approach to PPI Analysis

This compound can be deployed in several experimental paradigms. Its utility stems from its ability to act as a structural mimic of a natural phenylalanine residue, potentially allowing it to competitively bind to phenylalanine-recognizing pockets on a protein surface. This binding can either disrupt a native PPI or be used to "fish" for previously unknown binding partners.

cluster_0 Native Protein-Protein Interaction cluster_1 Inhibition by Small Molecule P1 Protein A P2 Protein B P1->P2 Binding P1_i Protein A P2_i Protein B SM H-4-Nitro- D-phe-oet hcl SM->P1_i Inhibition

Figure 1: A small molecule inhibitor binds to Protein A, preventing its interaction with Protein B.

Application I: Affinity Purification for Target Identification

One of the most powerful applications of a small molecule probe is to identify its direct cellular targets. By immobilizing this compound on a solid support, it can be used as "bait" to capture interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry can reveal novel biological pathways modulated by the compound.[6][7][8]

start Start: this compound step1 Covalent coupling to NHS-activated beads via primary amine start->step1 step2 Incubate beads with clarified cell lysate step1->step2 step3 Wash away non-specific binders step2->step3 step4 Elute bound proteins (e.g., with low pH or high salt buffer) step3->step4 step5 Analyze eluate by SDS-PAGE & Mass Spec step4->step5 end End: Identify potential interacting proteins step5->end

Figure 2: Workflow for affinity purification using small molecule bait.

Protocol 3.1: Immobilization and Affinity Pull-Down

Causality: This protocol is designed to covalently link the small molecule to a solid matrix via its primary amine, creating a stable affinity resin. The subsequent steps are optimized to maximize the capture of specific, high-affinity binders while minimizing non-specific interactions, ensuring the final identified proteins are genuine interactors.

  • Bead Preparation :

    • Resuspend 100 µL of NHS-activated agarose bead slurry in 1 mL of ice-cold 1 mM HCl.

    • Centrifuge at 500 x g for 1 min and discard the supernatant. Repeat this wash step twice.

  • Coupling Reaction :

    • Dissolve this compound in coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 10 mM.

    • Immediately add 1 mL of the compound solution to the washed beads.

    • Incubate on a rotator at room temperature for 2-4 hours. The primary amine on the compound will react with the N-hydroxysuccinimide esters on the beads to form a stable amide bond.

  • Blocking :

    • Centrifuge the beads and discard the supernatant.

    • Add 1 mL of blocking buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 1 hour to quench any unreacted NHS esters.

  • Washing :

    • Wash the beads three times with 1 mL of a high pH buffer (e.g., Tris-HCl, pH 8.0) and three times with 1 mL of a low pH buffer (e.g., acetate buffer, pH 4.5) to remove non-covalently bound compound.

    • Finally, wash the beads with your chosen binding buffer (e.g., PBS with 0.05% Tween-20).

  • Affinity Purification :

    • Prepare a native cell lysate from your biological system of interest and clarify by centrifugation at >14,000 x g for 15 minutes.

    • Incubate 1-2 mg of total protein lysate with the compound-coupled beads (and a control of blocked, unconjugated beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with 1 mL of ice-cold binding buffer to remove non-specific proteins.

  • Elution and Analysis :

    • Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

    • Neutralize the eluate if necessary.

    • Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining.

    • Excise unique bands for identification by mass spectrometry (LC-MS/MS).

Application II: Kinetic Analysis with Surface Plasmon Resonance (SPR)

Once a target protein is identified, SPR is an invaluable technique for quantitatively characterizing the binding interaction in real-time and without the need for labels.[9][10][11] By immobilizing the purified target protein on a sensor chip, one can measure the association and dissociation rates of this compound as it flows over the surface, yielding a precise equilibrium dissociation constant (Kᴅ).

start Start: Purified Target Protein step1 Immobilize protein on SPR sensor chip (e.g., via amine coupling) start->step1 step2 Inject increasing concentrations of this compound (analyte) over the surface step1->step2 step3 Monitor binding in real-time (Association Phase) step2->step3 step4 Inject running buffer to monitor dissociation (Dissociation Phase) step3->step4 step5 Regenerate sensor surface step4->step5 step6 Fit sensorgram data to a binding model to determine ka, kd, and KD step4->step6 step5->step2 Repeat for each concentration end End: Quantitative kinetic and affinity data step6->end

Figure 3: General workflow for an SPR binding experiment.

Protocol 4.1: SPR Kinetic Analysis

Causality: This protocol ensures that the target protein is stably attached to the sensor surface in an active conformation. The multi-cycle kinetic approach, using a range of analyte concentrations, allows for the global fitting of data to a specific binding model (e.g., 1:1 Langmuir), providing robust and reliable kinetic constants.

  • Protein Immobilization :

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (Response Units, RU).

    • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation :

    • Prepare a stock solution of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Create a series of dilutions (e.g., a 2-fold dilution series from 100 µM down to ~1 µM) for the kinetic analysis. Include a buffer-only blank.

  • Binding Measurement (Multi-Cycle Kinetics) :

    • Set the flow rate (e.g., 30 µL/min) and temperature (e.g., 25°C).

    • Inject the lowest concentration of the compound over the sensor surface for a set time (e.g., 120 seconds) to monitor association.

    • Switch to running buffer and monitor dissociation for a set time (e.g., 300 seconds).

    • Inject a regeneration solution (if required, e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte.

    • Repeat this cycle for each concentration in the dilution series, including the blank.

  • Data Analysis :

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Use the instrument's analysis software to perform a global fit of the processed data to a suitable binding model (e.g., 1:1 binding).

    • This analysis will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Hypothetical Kinetic Data
ParameterValue
kₐ (M⁻¹s⁻¹) 1.5 x 10⁴
kₔ (s⁻¹) 3.2 x 10⁻³
Kᴅ (µM) 21.3

Application III: Competitive Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique well-suited for high-throughput screening (HTS) to find modulators of a known PPI.[12][13][14] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive format, an unlabeled compound (like this compound) can displace a fluorescent probe from the target protein, leading to a decrease in the FP signal.

cluster_0 High Polarization State cluster_1 Low Polarization State P Target Protein FP Fluorescent Probe P->FP Bound Complex (Slow Tumbling) P_i Target Protein FP_i Free Probe (Fast Tumbling) SM Competitor (this compound) SM->P_i Binding

Figure 4: Principle of a competitive Fluorescence Polarization assay.

Protocol 5.1: Competitive FP Assay for Inhibitor Screening

Causality: This protocol establishes a stable assay window (the difference in polarization between the bound and free fluorescent probe). The titration of a competitor molecule disrupts the bound state in a concentration-dependent manner, allowing for the robust calculation of an IC₅₀ value, which reflects the competitor's potency.

  • Reagent Preparation :

    • Target Protein : Purify the protein of interest.

    • Fluorescent Probe : Synthesize or purchase a fluorescently labeled peptide or small molecule known to bind the target protein. Determine its optimal concentration (typically at or below its Kᴅ for the target).

    • Assay Buffer : Choose a buffer that maintains protein stability and interaction (e.g., PBS, 1 mM DTT, 0.01% Triton X-100).

  • Assay Setup :

    • In a 384-well, low-volume black plate, add a fixed concentration of the target protein and the fluorescent probe to all wells.

    • Add a dilution series of the competitor compound (this compound or other library compounds). Include controls for high polarization (protein + probe, no competitor) and low polarization (probe only, no protein).

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measurement :

    • Read the plate on a microplate reader equipped with appropriate excitation and emission filters for your fluorophore, measuring both parallel and perpendicular fluorescence intensity.

    • The instrument software will calculate the fluorescence polarization (mP) for each well.

  • Data Analysis :

    • Normalize the data using the high and low polarization controls.

    • Plot the normalized mP values against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe).

Conclusion and Future Directions

This compound represents a promising and accessible chemical tool for the multi-faceted investigation of protein-protein interactions. The protocols detailed herein provide a robust starting point for its application in target discovery, biophysical validation, and high-throughput screening. The insights gained from these experiments can illuminate novel biological functions and provide the foundation for structure-based drug design efforts. Future work could involve using the nitro group as a handle for photo-crosslinking experiments to map the precise binding site on a target protein or for derivatization to develop more potent and selective PPI modulators. As with any screening approach, it is critical to validate findings using orthogonal methods to ensure scientific rigor.[15]

References

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Nitro-D-phenylalanine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the precise quantification of 4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl). This compound is a critical chiral building block in pharmaceutical development and biochemical research, necessitating an accurate analytical method for quality control and reaction monitoring[1][2]. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is explained, and a comprehensive validation protocol based on ICH guidelines is provided to ensure the method's trustworthiness for its intended purpose.

Introduction and Method Principle

4-Nitro-D-phenylalanine ethyl ester HCl is a derivative of the amino acid D-phenylalanine, featuring a nitro group on the phenyl ring which enhances its utility as a synthetic intermediate[1]. Accurate quantification is essential for ensuring purity, determining reaction yields, and performing stability studies.

The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. This compound, with its ethyl ester and nitrophenyl group, possesses significant non-polar character, allowing for strong retention on a hydrophobic C18 stationary phase. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). The inclusion of 0.1% formic acid in the mobile phase serves a critical dual purpose: it protonates the primary amine of the analyte to a consistent cationic form (-NH₃⁺), which prevents undesirable interactions with residual silanol groups on the column packing, thereby ensuring symmetrical peak shapes. Secondly, it maintains a stable pH for reproducible retention times.

Detection is achieved via UV spectrophotometry. The nitroaromatic functional group within the molecule is a strong chromophore, exhibiting significant absorbance at 254 nm, a common and reliable wavelength for HPLC-UV analysis of nitroaromatic compounds[3][4][5]. This provides a sensitive and selective means of quantification.

Instrumentation and Materials

Reagents and Chemicals
  • This compound Reference Standard: Purity ≥99%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid: LC-MS grade or equivalent (≥99%)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with temperature control capability

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

All quantitative data are summarized in the table below for easy reference.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 40:60 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile.

  • Working Mobile Phase: Prepare the mobile phase by mixing the aqueous component and acetonitrile in a 60:40 ratio. For example, to make 1000 mL, combine 600 mL of the aqueous component with 400 mL of acetonitrile.

  • Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This stock solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the stock solution using the diluent. A suggested concentration range is 1, 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).

  • Vortex or sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates before transferring to an HPLC vial.

HPLC Analysis and Validation Workflow

The workflow for analysis is a systematic process designed to ensure data quality and consistency.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standards & Samples A->B C Equilibrate HPLC System B->C D Build Injection Sequence (Blank, Standards, QC, Samples) C->D E Inject & Acquire Data D->E F Integrate Chromatographic Peaks E->F G Generate Calibration Curve F->G H Calculate Sample Concentration G->H

Caption: A typical workflow for HPLC analysis.

Method Validation Protocol

To ensure the method is trustworthy and fit for its purpose, it must be validated according to standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).

Validation_Pyramid cluster_core Core Validation Attributes cluster_pillars cluster_limits Derived Attributes A Method Validation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Robustness A->F G LOD C->G H LOQ C->H

Caption: Logical relationship of method validation parameters.

The table below summarizes the validation tests, their acceptance criteria, and typical results for this method.

Validation ParameterTest ProcedureAcceptance CriteriaHypothetical Result
Specificity Inject blank (diluent), placebo (if applicable), and standard.No interfering peaks at analyte RT.Pass
Linearity & Range Analyze calibration standards (e.g., 1-200 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Accuracy Spike a known amount of analyte into a sample matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean Recovery: 98.0% - 102.0%99.5% - 101.2% Recovery
Precision (Repeatability) Analyze six replicate preparations of a standard at 100% concentration (e.g., 100 µg/mL).RSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst.RSD ≤ 2.0%RSD = 1.2%
LOD & LOQ Calculated from the standard deviation of the response and the slope of the calibration curve.Report values.LOD: 0.3 µg/mL, LOQ: 1.0 µg/mL
Robustness Systematically vary parameters (flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%).Peak area RSD ≤ 2.0%, RT shift acceptable.Pass

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of this compound. The isocratic method is easy to implement and offers high throughput. The comprehensive validation data confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in research and drug development environments.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. Retrieved from [Link]

  • Pivela, H., & Tichá, J. (2006). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 29(15), 2219-2230. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride in Developing Novel Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of "smart" biomaterials, capable of responding to specific physiological cues, represents a significant frontier in medicine and materials science. These materials offer the potential for targeted drug delivery, dynamic tissue engineering scaffolds, and advanced diagnostic platforms. This document provides an in-depth guide to the application of p-Nitro-D-phenylalanine ethyl ester hydrochloride, a versatile and highly functionalized amino acid derivative, in the design of such innovative biomaterials. We will explore its unique chemical attributes and provide detailed protocols for its incorporation into stimuli-responsive hydrogels and hypoxia-activated systems, intended for researchers, scientists, and drug development professionals.

Introduction: A Unique Building Block for "Smart" Biomaterials

Stimuli-responsive biomaterials are engineered to undergo significant changes in their physical or chemical properties in response to specific environmental triggers.[1] These triggers can be external (e.g., light, temperature) or internal physiological signals like pH, enzyme activity, or redox potential.[2][3] The ability to harness these signals allows for the creation of materials that can act with precision at the site of disease, improving therapeutic efficacy while minimizing side effects.[1]

p-Nitro-D-phenylalanine ethyl ester hydrochloride emerges as a powerful building block in this context due to its trifunctional nature:

  • D-Amino Acid Core: The D-chiral configuration provides inherent resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This imparts enhanced stability and longevity to the resulting biomaterial constructs in a biological environment.

  • Ethyl Ester Functionality: The esterified carboxyl group is a standard protecting group in peptide synthesis, enabling the molecule to be readily incorporated into peptide chains using well-established solid-phase or solution-phase chemistries.[4]

  • Para-Nitro Group: This is the "smart" component. The nitroaromatic moiety is a potent electron-withdrawing group that can be selectively reduced to an amine under specific biological conditions, most notably hypoxia (low oxygen) or in the presence of bacterial or targeted nitroreductase enzymes.[5][6] This bio-orthogonal reduction serves as a highly specific trigger to induce a change in the material's properties.

This guide will provide the scientific rationale and step-by-step protocols for leveraging these features to create advanced biomaterials.

Physicochemical Properties & Rationale for Use

A thorough understanding of the molecule's properties is essential for designing successful experiments.

PropertyValueSource
Chemical Name D-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride[7]
Molecular Formula C₁₁H₁₅N₂O₄ · HCl[8]
Molecular Weight 274.71 g/mol [9]
Appearance White to off-white solid[8]
Key Functionalities D-amino acid, Ethyl ester, p-Nitroaromatic ringN/A

Causality Behind Component Selection:

  • Why the D-amino acid? Peptides and proteins in nature are composed almost exclusively of L-amino acids. Consequently, proteases, the enzymes responsible for their breakdown, are stereospecific for the L-form. By using the D-isomer, we design a peptide backbone that is largely "invisible" to these enzymes, leading to biomaterials with significantly longer in-vivo half-lives.

  • Why the Ethyl Ester? In peptide synthesis, unprotected carboxylic acid and amine groups on an amino acid monomer would react uncontrollably.[10] The ethyl ester protects the carboxylic acid, allowing the free amine (once deprotected from its own protecting group, e.g., Fmoc) to form a peptide bond in a controlled, directional manner.[11]

  • Why the p-Nitro Group? The nitro group is the linchpin of the stimuli-responsive functionality. It is relatively stable under normal physiological conditions but can be transformed under specific pathological or externally introduced conditions.[12] The enzymatic reduction of a nitro group to an amine is a profound chemical transformation, altering the electronic properties, polarity, and steric profile of the amino acid side chain.[5][13] This change can disrupt the non-covalent interactions (like π-π stacking) that hold a biomaterial together, triggering its disassembly and the release of an encapsulated payload.[5]

Application I: Enzyme-Responsive Peptide Hydrogels for Controlled Release

Self-assembling peptides containing p-Nitro-D-phenylalanine can form hydrogels, which are water-swollen networks ideal for encapsulating therapeutic molecules.[14][15] The stability of these hydrogels can be engineered to depend on the integrity of the nitro group. Introduction of a specific enzyme, nitroreductase, can trigger the gel-sol transition and release the payload on demand.

Experimental Workflow: Hydrogel Formation and Triggered Disassembly

The overall process involves synthesizing a custom peptide, inducing its self-assembly into a hydrogel, and then triggering its breakdown with a specific enzyme.

G cluster_0 PART 1: Peptide Synthesis cluster_1 PART 2: Hydrogel Formulation cluster_2 PART 3: Triggered Release sp_synthesis Solid-Phase Peptide Synthesis of Peptide containing p-Nitro-D-Phe purification Cleavage & HPLC Purification sp_synthesis->purification characterization Mass Spectrometry (LC-MS) purification->characterization dissolution Dissolve Peptide & Drug in Organic Solvent characterization->dissolution gelation Induce Gelation via pH shift or solvent exchange dissolution->gelation drug_hydrogel Drug-Loaded Hydrogel gelation->drug_hydrogel trigger Add Nitroreductase & NADH Cofactor drug_hydrogel->trigger disassembly Hydrogel Disassembly trigger->disassembly release Drug Release & Quantification disassembly->release

Caption: Workflow for synthesis, formulation, and triggered release from a p-Nitro-D-Phe hydrogel.

Protocol 1: Solid-Phase Synthesis of a Model Peptide (Ac-Gly-(p-Nitro-D-Phe)-Gly-NH₂)

This protocol details the synthesis of a simple model peptide using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).[10]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-p-Nitro-D-Phe-OH

  • Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine, Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • First Amino Acid (Gly) Coupling:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x). The presence of a free amine can be confirmed with a Kaiser test.

    • Activation & Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation solution to the resin. Agitate for 2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Second Amino Acid (p-Nitro-D-Phe) Coupling: Repeat step 2, using Fmoc-p-Nitro-D-Phe-OH as the amino acid.

  • Third Amino Acid (Gly) Coupling: Repeat step 2, using Fmoc-Gly-OH.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection as described in step 2.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

    • Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification & Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Protocol 2: Formulation of a Dye-Loaded Hydrogel

This protocol describes how to form a hydrogel from the purified peptide and encapsulate a model fluorescent drug.

Materials:

  • Lyophilized Ac-Gly-(p-Nitro-D-Phe)-Gly-NH₂ peptide

  • Rhodamine B (model drug)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the peptide at 20 mg/mL in DMSO.

  • Prepare a stock solution of Rhodamine B at 1 mg/mL in DMSO.

  • In a small glass vial, mix 95 µL of the peptide stock solution with 5 µL of the Rhodamine B stock solution.

  • Gelation Trigger: Rapidly inject 400 µL of PBS (pH 7.4) into the DMSO solution and gently vortex.

  • Allow the vial to stand undisturbed at room temperature for 10-20 minutes. Successful gelation is confirmed when the vial can be inverted without the contents flowing. This creates a hydrogel with a final peptide concentration of ~3.8 mg/mL.

Protocol 3: Nitroreductase-Triggered Release Assay

This protocol validates the stimuli-responsive nature of the hydrogel.

Materials:

  • Rhodamine B-loaded hydrogel (from Protocol 2)

  • Nitroreductase (NTR) from E. coli

  • β-Nicotinamide adenine dinucleotide (NADH)

  • PBS, pH 7.4

Procedure:

  • Prepare two sets of triplicate hydrogel samples in 96-well plates.

  • Gently overlay the hydrogels with 150 µL of PBS.

  • To the "Triggered" set: Add NTR (final concentration 10 µg/mL) and NADH (final concentration 200 µM) to the PBS overlay.

  • To the "Control" set: Add only PBS to the overlay.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), carefully collect a 10 µL aliquot from the supernatant of each well.

  • Measure the fluorescence of the aliquots (Excitation: ~540 nm, Emission: ~590 nm for Rhodamine B).

  • Calculate the cumulative percentage of dye released over time.

Expected Data:

Time (hours)Cumulative Release (%) - ControlCumulative Release (%) - Triggered (+NTR/NADH)
000
1~2~15
4~5~45
8~8~70
12~10~85
24~12>90

The data should clearly show a significantly accelerated release profile only in the presence of the enzyme and its cofactor, validating the responsive design.

Application II: Hypoxia-Activated Drug Delivery Systems

Solid tumors often exhibit regions of severe hypoxia, a condition that can be exploited for targeted therapy.[5] The nitro group of p-Nitro-D-phenylalanine serves as an excellent hypoxia-sensitive trigger. Endogenous reductases within tumor cells can reduce the nitro group to an amine, initiating a cascade that releases a conjugated cytotoxic drug specifically within the tumor microenvironment.

Mechanism: Hypoxia-Induced Self-Immolative Drug Release

This process often involves a self-immolative linker, which is a molecular construct that spontaneously degrades upon an electronic cascade initiated by the trigger event.

G pNO2 Peptide-Linker(p-Nitro)-Drug (Stable Prodrug) hypoxia Hypoxic Tumor Environment (Cellular Reductases) pNO2->hypoxia Enters Cell pNH2 Peptide-Linker(p-Amino)-Drug (Unstable Intermediate) hypoxia->pNH2 NO₂ → NH₂ Reduction cyclization 1,6-Elimination (Self-Immolation) pNH2->cyclization Initiates Cascade products Peptide-Linker Remnant + Active Drug cyclization->products Releases Drug cytotoxicity Targeted Cell Death products->cytotoxicity

Caption: Pathway for hypoxia-triggered drug release via nitro reduction and self-immolation.

Protocol 4: Conceptual Synthesis of a p-Nitro-D-phenylalanine-Drug Conjugate

This section outlines the synthetic strategy for linking a drug (e.g., Doxorubicin) to a peptide containing p-Nitro-D-phenylalanine via a hypoxia-cleavable linker.

Strategy:

  • Synthesize the Peptide: Synthesize a peptide (e.g., using SPPS as in Protocol 1) that includes p-Nitro-D-phenylalanine and an orthogonal reactive handle, such as a lysine residue whose side-chain amine is protected by a group (e.g., Alloc) that can be removed without cleaving the peptide from the resin.

  • Prepare the Linker-Drug Moiety: Synthesize a self-immolative linker, such as p-aminobenzyloxycarbonyl (PABC), and attach the cytotoxic drug (e.g., Doxorubicin) to it. The other end of the linker should have a reactive group (e.g., an NHS ester) for conjugation to the peptide.

  • On-Resin Conjugation:

    • Selectively deprotect the lysine side-chain amine on the resin-bound peptide.

    • React the deprotected amine with the activated linker-drug moiety.

    • Wash the resin thoroughly to remove excess reagents.

  • Cleavage and Purification: Cleave the final peptide-linker-drug conjugate from the resin and purify it by HPLC, as described previously.

This modular approach allows for flexibility in the choice of peptide, linker, and drug to optimize for solubility, targeting, and efficacy.

Protocol 5: In Vitro Hypoxia-Induced Cytotoxicity Assay

This protocol assesses the selective killing of cancer cells under hypoxic versus normal oxygen conditions.

Materials:

  • Cancer cell line (e.g., HT-29, known to be hypoxia-tolerant)

  • Peptide-drug conjugate (from Protocol 4)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS)

  • Hypoxia chamber or incubator with O₂ control

  • MTT reagent or similar cell viability assay kit

Procedure:

  • Cell Seeding: Seed HT-29 cells in two identical 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the peptide-drug conjugate in cell culture medium. Add the drug solutions to the cells in both plates. Include untreated control wells.

  • Incubation:

    • Place one plate in a standard incubator (Normoxia: 21% O₂, 5% CO₂).

    • Place the second plate in a hypoxia incubator (Hypoxia: 1% O₂, 5% CO₂).

    • Incubate both plates for 48-72 hours.

  • Viability Assessment:

    • After incubation, add MTT reagent to all wells and incubate for another 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated controls. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the half-maximal inhibitory concentration (IC₅₀) for each.

Expected Data:

Conjugate Conc. (nM)Cell Viability (%) - NormoxiaCell Viability (%) - Hypoxia
0100100
109885
1009555
10008020
1000050<5
IC₅₀ ~10,000 nM ~150 nM

A significantly lower IC₅₀ value under hypoxic conditions demonstrates the successful design of a hypoxia-activated prodrug.

Conclusion and Future Outlook

p-Nitro-D-phenylalanine ethyl ester hydrochloride is a powerful and versatile building block for creating the next generation of smart biomaterials. Its unique combination of proteolytic resistance, synthetic accessibility, and a highly specific, bio-orthogonal trigger in the nitro group allows for the rational design of materials for targeted drug delivery and controlled release. The protocols outlined here provide a foundational framework for researchers to explore these applications.

Future work may focus on integrating this moiety into more complex systems, such as:

  • Theranostics: Where the nitro-to-amine conversion not only releases a drug but also activates a fluorescent reporter for simultaneous therapy and imaging.[16]

  • Tissue Engineering: Creating scaffolds that degrade and release growth factors in response to the hypoxic conditions present in wound healing or tissue regeneration.

  • Antimicrobial Materials: Designing surfaces or hydrogels that release antimicrobial agents in the presence of specific bacteria containing nitroreductase enzymes.[6]

By combining creative peptide design with the unique chemistry of p-Nitro-D-phenylalanine, the possibilities for developing novel, effective, and highly specific biomaterials are vast.

References

  • Title: Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Process for producing N-phthaloyl-p-nitro-L-phenylalanine Source: Google Patents URL
  • Title: Nitro-Containing Self-Immolative Systems for Biological Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Stimuli‐Responsive Antibacterial Materials: Molecular Structures, Design Principles, and Biomedical Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Stimuli-Responsive Biomaterials Source: ResearchGate URL: [Link]

  • Title: Biomedical Trends in Stimuli-Responsive Hydrogels with Emphasis on Chitosan-Based Formulations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: N-Acetyl-dl-phenylalanine p-nitrophenyl ester Source: PubChem URL: [Link]

  • Title: De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli Source: bioRxiv URL: [Link]

  • Title: Stimuli‐Responsive Biomaterials for Vaccines and Immunotherapeutic Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 Source: MDPI URL: [Link]

  • Title: Nitro-containing pharmaceuticals and functional materials Source: ResearchGate URL: [Link]

  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PubMed URL: [Link]

  • Title: 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride Source: AdooQ Bioscience URL: [Link]

  • Title: 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride from MedChemExpress Source: Biocompare URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and in vitro evaluation of flurbiprofen-amino acid conjugates as potential prodrugs Source: SciELO URL: [Link]

  • Title: The enzymatic conversion of phenylalanine to tyrosine Source: PubMed URL: [Link]

  • Title: Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins Source: ACS Biomaterials Science & Engineering URL: [Link]

  • Title: Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine) Source: SciSpace URL: [Link]

  • Title: Ethyl L-phenylalaninate hydrochloride Source: PubChem URL: [Link]

  • Title: 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction Source: RSC Publishing URL: [Link]

  • Title: Spectroscopic Investigation of Hydrogels Formed from Phenylalanine Source: ResearchGate URL: [Link]

  • Title: Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase Source: Frontiers URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 3-nitro- Phenylalanine, ethyl ester, monohydrochloride Source: iChemical URL: [Link]

Sources

Experimental setup for kinetic studies with 4-Nitro-D-phe-oet hcl.

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Setup for Kinetic Studies with 4-Nitro-D-phe-oet HCl

Introduction and Scientific Principle

4-Nitro-D-phenylalanine ethyl ester hydrochloride (4-Nitro-D-phe-oet HCl) is a chromogenic substrate analog for certain hydrolytic enzymes, particularly proteases like chymotrypsin that exhibit specificity for aromatic amino acid residues.[1] The molecule consists of a D-phenylalanine core, an ethyl ester linkage, and a 4-nitrophenyl (p-nitrophenyl) group. This nitro group is the key to its utility in kinetic assays.

The fundamental principle of the assay is the spectrophotometric detection of the hydrolysis product, 4-nitrophenolate.[1][2] In its esterified form, the 4-nitrophenyl group has a negligible absorbance in the visible range (~400 nm). However, upon hydrolytic cleavage of the ester bond, it is released as 4-nitrophenol. At a pH above its pKa of ~7.15, 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which is bright yellow and exhibits strong absorbance at approximately 405-410 nm.[2][3]

The rate of the reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time.[4][5] This direct relationship between product formation and a measurable optical signal allows for a straightforward, real-time kinetic assay suitable for determining enzyme activity and key kinetic parameters.[6]

Assay Design and Rationale

A robust kinetic study requires careful control of experimental variables to ensure reproducible and accurate results.[6] This guide outlines two primary experimental protocols: determining the substrate's intrinsic stability (non-enzymatic hydrolysis) and characterizing enzyme-catalyzed hydrolysis.

Scientist's Note: The choice of buffer is critical. Tris-HCl is a common choice for biochemical assays in the neutral to slightly alkaline range.[7][8][9] However, be aware that the pH of Tris buffer is temperature-dependent, decreasing approximately 0.028-0.031 pH units for every 1°C increase.[7][10] Therefore, it is imperative to adjust the buffer pH at the intended experimental temperature.

2.1. Key Parameters and Reagents

The following table summarizes the critical components and parameters for the kinetic assay.

Parameter / Reagent Specification & Rationale
Wavelength (λ) 405 - 410 nm. This is the absorbance maximum for the 4-nitrophenolate product, providing maximal signal.[2]
Molar Extinction Coefficient (ε) ~18,300 M⁻¹cm⁻¹. This value is for 4-nitrophenolate at alkaline pH (~pH > 8) and is crucial for converting absorbance units to product concentration via the Beer-Lambert Law.[2][11][12]
Assay Buffer 50 mM Tris-HCl, pH 8.0. This pH ensures that the released 4-nitrophenol is rapidly converted to the colored 4-nitrophenolate form (pKa ~7.15).[2]
Substrate Stock Solution 100 mM 4-Nitro-D-phe-oet HCl in Dimethyl Sulfoxide (DMSO). DMSO is used to solubilize the hydrophobic substrate. The final concentration in the assay should contain ≤1% DMSO to minimize effects on enzyme structure/activity.
Model Enzyme α-Chymotrypsin. A well-characterized serine protease suitable for this substrate.[1][13] Prepare a stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl) and store on ice.[14]
Temperature 25°C or 37°C. Must be kept constant throughout the experiment using a temperature-controlled cuvette holder or plate reader.[4]
Experimental Workflows & Protocols

The following diagram illustrates the overall experimental workflow, from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0) prep_substrate Prepare Substrate Stock (100 mM in DMSO) prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Stock (e.g., 1 mg/mL) prep_substrate->prep_enzyme setup_spec Set up Spectrophotometer (410 nm, 25°C) prep_enzyme->setup_spec run_control Protocol A: Run Non-Enzymatic Hydrolysis Control setup_spec->run_control run_enzymatic Protocol B: Run Enzymatic Assay (Vary [S]) setup_spec->run_enzymatic calc_rate Calculate Initial Velocity (v₀) from Absorbance Slope run_enzymatic->calc_rate plot_data Plot v₀ vs. [S] calc_rate->plot_data fit_model Non-linear Regression (Michaelis-Menten Fit) plot_data->fit_model det_params Determine Vmax & Km fit_model->det_params

Caption: Overall workflow for kinetic analysis of 4-Nitro-D-phe-oet HCl hydrolysis.

Protocol A: Determining Substrate Stability (Non-Enzymatic Hydrolysis)

Objective: To measure the rate of spontaneous substrate hydrolysis in the assay buffer. This rate must be subtracted from the enzyme-catalyzed rate to determine the true enzymatic activity.

Methodology:

  • Instrument Setup: Set a spectrophotometer to read absorbance at 410 nm and equilibrate the cuvette holder to 25°C.[4]

  • Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 990 µL of 50 mM Tris-HCl, pH 8.0.

    • 10 µL of 100 mM 4-Nitro-D-phe-oet HCl stock solution (for a final concentration of 1 mM).

  • Initiation & Measurement: Immediately after adding the substrate, mix the solution by gentle inversion (or pipetting) and start recording the absorbance at 410 nm every 15 seconds for 10-15 minutes.

  • Data Analysis: Plot Absorbance vs. Time (in seconds). The slope of the initial linear portion of this curve represents the rate of non-enzymatic hydrolysis (ΔAbs/sec).

Protocol B: Determining Enzyme Kinetic Parameters (Michaelis-Menten Analysis)

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) for the enzyme-catalyzed hydrolysis of the substrate. This involves measuring the initial reaction velocity (v₀) at various substrate concentrations.[15][16]

Methodology:

  • Instrument Setup: Use the same spectrophotometer settings as in Protocol A (410 nm, 25°C).

  • Prepare Substrate Dilutions: Prepare a series of substrate concentrations in separate cuvettes. For a 1 mL final volume, add buffer and substrate stock as indicated in the table below. It is recommended to prepare a set of at least 6-8 concentrations that bracket the expected Km value.

Final [S] (µM)Vol. 50 mM Tris-HCl (µL)Vol. 100 mM Substrate Stock (µL)
50999.50.5
100999.01.0
200998.02.0
400996.04.0
800992.08.0
1600984.016.0
3200968.032.0
  • Reaction Initiation: Pre-incubate the cuvettes containing buffer and substrate in the spectrophotometer for 3-5 minutes to ensure temperature equilibration.[14] To initiate the reaction, add a small, fixed amount of enzyme stock solution (e.g., 10 µL of a 0.1 mg/mL solution) to the first cuvette.

    • Scientist's Note: The reaction should always be initiated by the addition of the enzyme. This ensures that the baseline absorbance of the substrate is recorded before any enzymatic activity begins. The amount of enzyme should be adjusted so that the initial reaction rate is linear for at least 60-120 seconds.[14][16]

  • Measurement: Immediately after adding the enzyme, mix rapidly and start recording the absorbance at 410 nm continuously for 2-5 minutes.

  • Repeat: Repeat steps 3 and 4 for each substrate concentration.

  • Controls: Run two essential controls:

    • No-Enzyme Control: A cuvette with the highest substrate concentration but no enzyme (as performed in Protocol A).

    • No-Substrate Control: A cuvette with buffer and enzyme, but no substrate, to check for any change in absorbance from the enzyme itself.

Data Analysis and Interpretation

The raw data (Absorbance vs. Time) must be converted into meaningful kinetic parameters.

Step 1: Calculate Initial Velocity (v₀)

For each substrate concentration, plot Absorbance vs. Time (in seconds). Determine the slope of the initial, linear portion of the curve (ΔAbs/sec). This is your observed initial rate.

  • Correct for Background Hydrolysis:

    • Corrected Rate (ΔAbs/sec) = Observed Rate - Non-Enzymatic Rate (from Protocol A)

  • Convert to Molar Concentration: Use the Beer-Lambert Law (A = εcl) to convert the rate from ΔAbs/sec to Molarity/sec (v₀).

    • v₀ (M/s) = (Corrected Rate) / (ε * l)

    • Where:

      • ε = 18,300 M⁻¹cm⁻¹

      • l = path length of the cuvette (usually 1 cm)

Step 2: Michaelis-Menten Plot and Parameter Determination
  • Plot Data: Create a scatter plot of the initial velocity (v₀, typically in µM/s) on the y-axis versus the substrate concentration ([S], in µM) on the x-axis. The resulting plot should be hyperbolic.[17]

  • Non-Linear Regression: Use a software package (e.g., GraphPad Prism, Origin, R) to fit the data directly to the Michaelis-Menten equation using non-linear regression.[15][18] This is the most accurate method for determining Vmax and Km.[19]

    • Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])

The software will provide the best-fit values and associated errors for Vmax (the maximum velocity at saturating substrate concentrations) and Km (the substrate concentration at which the velocity is half of Vmax).[16][17]

G cluster_reaction Reaction Principle Substrate 4-Nitro-D-phe-oet (Colorless, No Abs @ 410nm) Product 4-Nitrophenolate (Yellow, Strong Abs @ 410nm) Substrate->Product Hydrolysis Enzyme Enzyme (e.g., Chymotrypsin) Enzyme->Product

Caption: Chromogenic principle of the 4-Nitro-D-phe-oet HCl hydrolysis assay.

Troubleshooting
Problem Potential Cause Solution
High background hydrolysis rate Substrate is unstable at the assay pH.Lower the assay pH (note: this will decrease the signal as less product will be in the colored phenolate form). Ensure buffer is fresh.
Reaction is too fast (non-linear from start) Enzyme concentration is too high.Dilute the enzyme stock solution. Perform a dilution series to find an optimal concentration that yields a linear rate for at least 60 seconds.[14]
No or very low reaction rate Inactive enzyme; Incorrect buffer pH; Inhibitor present.Use a fresh enzyme aliquot. Verify the pH of the buffer at the reaction temperature. Check reagents for potential inhibitors.
Data does not fit Michaelis-Menten model Substrate concentrations are not in the correct range (all too high or all too low); Substrate inhibition at high [S].Perform a wider range of substrate dilutions. If inhibition is suspected, extend to very high [S] to confirm the downward trend in velocity.
Absorbance exceeds linear range of spectrophotometer (>1.5-2.0 AU) Product concentration is too high.Use a lower enzyme concentration or monitor the reaction for a shorter period. The Beer-Lambert law is only valid within the linear range of the instrument.[14]
References
  • The Royal Society of Chemistry. Protocol for enzyme assays.
  • HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. Tris Buffer Preparation.
  • Wikipedia. Michaelis–Menten kinetics.
  • Diagnopal. Tris, Tris- HCl Buffer Protocol, Use and Preparation. Published September 4, 2023.
  • Fisher Scientific. Preparation of Tris.
  • YouTube. Preparing Tris Buffer. Published April 15, 2013.
  • ThoughtCo. How to Make Tris Buffer Solution for Medical or Lab Use. Updated June 10, 2025.
  • YouTube. Kinetics Data Analysis - Enzyme Kinetics. Published September 5, 2022.
  • Open Library Publishing Platform. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
  • Chemistry LibreTexts. 9.3: Chymotrypsin- A Case Study. Published February 17, 2020.
  • ResearchGate. Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.
  • Thermo Fisher Scientific. Enzyme Assay Analysis: What Are My Method Choices?. Published June 28, 2021.
  • Bitesize Bio. Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Updated May 23, 2025.
  • Creative Enzymes. Spectrophotometric Enzyme Assays.
  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry.
  • ResearchGate. statistical analyses of enzyme kinetics: simple michaelis-menten and bi-bi ping-pong. Published August 29, 2017.
  • ResearchGate. Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters....
  • Oxford Academic. Spectrophotometric assays | Spectrophotometry and Spectrofluorimetry: A Practical Approach.
  • PubMed. Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects.
  • Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
  • ACS Publications. The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate.
  • Sigma-Aldrich. Related Products (C2488).
  • PubMed. The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate.
  • ResearchGate. pH-Sensitivity of the extinction coefficients at 410 nm of....
  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis.
  • Wikipedia. 4-Nitrophenol.
  • PubMed. Kinetic analysis of the catalytic properties of peptides in ester hydrolysis.
  • YouTube. 326 - K1 Kinetics of Ester Hydrolysis. Published September 16, 2014.
  • J. Chem. Soc. Pak. Coefficients for p-Nitrophenol. Published 1984.
  • PubMed. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material.

Sources

Application Notes & Protocols: Strategic Use of p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical

In the landscape of modern drug discovery, the rational design of therapeutic agents demands building blocks that offer more than mere structural scaffolding. They must provide strategic advantages—enhancing stability, enabling novel functionalities, and allowing for precise molecular modifications. p-Nitro-D-phenylalanine ethyl ester hydrochloride is one such high-impact building block. Its utility stems from a powerful combination of three distinct chemical features: the D-chiral center, which confers proteolytic resistance; the C-terminal ethyl ester, a versatile protecting group; and the para-nitro group, an exceptionally useful functional handle for post-synthetic diversification.

This guide provides an in-depth exploration of this compound's strategic applications. It moves beyond simple recitation of facts to explain the causality behind experimental choices, offering detailed, field-proven protocols for its effective use in the synthesis of advanced peptides and peptidomimetics.[1][2][3]

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of successful and safe experimentation.

Physicochemical Data

The key properties of p-Nitro-D-phenylalanine ethyl ester hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄ · HClChem-Impex[4]
Molecular Weight 274.70 g/mol PubChem
Appearance White to off-white crystalline solid/powderThermo Fisher Scientific[5]
Melting Point 149-155 °CChem-Impex[4][6]
Solubility Soluble in methanol and waterECHEMI[7]
Purity Typically ≥99%Chem-Impex[4]
Safety & Handling

As a laboratory chemical, p-Nitro-D-phenylalanine ethyl ester hydrochloride requires careful handling in accordance with good industrial hygiene and safety practices.[5]

  • Hazards: Causes skin irritation and serious eye irritation.[5][8][9][10] May cause respiratory irritation.[5][8][9] The toxicological properties have not been fully investigated.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 or similar standards).[5][8]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[5][8][11]

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[5][11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[5][8][9]

    • Skin: Wash off immediately with soap and plenty of water.[5][8][9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][8][9]

Section 2: The Strategic Advantage in Medicinal Chemistry

The true value of this building block lies in how its distinct features are leveraged to overcome common challenges in peptide-based drug design.

The D-Configuration: Engineering Proteolytic Stability

Natural peptides composed of L-amino acids are often poor drug candidates due to their rapid degradation by endogenous proteases. The introduction of D-amino acids is a cornerstone strategy in peptidomimetic design to enhance metabolic stability.[12] Proteases are highly stereospecific enzymes, and the D-configuration at the α-carbon sterically hinders recognition and cleavage, significantly prolonging the peptide's in vivo half-life.

The Nitro Group: A Versatile Functional Handle

The aromatic nitro group is not merely a passive substituent; it is a key site for molecular diversification. Its primary role is that of a masked amine. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, but its most powerful application is its clean and efficient reduction to a primary aromatic amine (p-amino-D-phenylalanine). This newly formed amino group serves as a bio-orthogonal handle for conjugating a wide array of functionalities, such as:

  • Fluorophores for imaging studies.

  • Polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.

  • Cytotoxic agents for targeted drug delivery.

  • Biotin for affinity purification or detection.

Section 3: Core Synthetic Protocols

The following protocols provide detailed, step-by-step instructions for the key transformations involving p-Nitro-D-phenylalanine ethyl ester hydrochloride.

Protocol 1: Liberation of the Free Amine from the Hydrochloride Salt

Rationale: The starting material is a hydrochloride salt, meaning the α-amino group is protonated and inactive as a nucleophile. To make it reactive for peptide bond formation, it must be neutralized with a non-nucleophilic organic base. Triethylamine (TEA) is commonly used for this purpose in anhydrous conditions.[13]

Materials:

  • p-Nitro-D-phenylalanine ethyl ester hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve p-Nitro-D-phenylalanine ethyl ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution containing the free amine is typically used immediately in the next step without isolation. The triethylammonium chloride byproduct is often soluble or can be filtered off if it precipitates.

Protocol 2: Peptide Bond Formation via Carbodiimide Coupling

Rationale: This protocol describes a standard method for forming an amide (peptide) bond. A carboxylic acid is activated by a coupling agent like EDC, which forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the p-Nitro-D-phenylalanine derivative to form the stable amide bond. An additive like HOBt or Oxyma is used to suppress side reactions and minimize racemization.

Materials:

  • Solution of free p-Nitro-D-phenylalanine ethyl ester (from Protocol 1)

  • N-protected L-amino acid (e.g., Fmoc-L-Alanine-OH) (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (1.2 eq.)

  • Anhydrous DMF

Procedure:

  • In a separate flask, dissolve the N-protected L-amino acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • To this activated mixture, add the solution of free p-Nitro-D-phenylalanine ethyl ester (from Protocol 1, 1.0 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by silica gel column chromatography.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, LC-MS, and HRMS.

G start Start: N-Protected Amino Acid reagent1 EDC + HOBt in DMF intermediate Active Ester Intermediate reagent1->intermediate Activation product Protected Dipeptide intermediate->product Coupling reagent2 Free Amine of p-Nitro-D-Phe-OEt (from Protocol 1) reagent2->product end_node Purification & Characterization product->end_node Work-up

Workflow for Peptide Bond Formation.
Protocol 3: Reduction of the Nitro Group to a Primary Amine

Rationale: The conversion of the nitro group to an amine is a pivotal step for further functionalization. Catalytic hydrogenation is a clean and high-yielding method. The nitro group is reduced in the presence of a palladium catalyst under a hydrogen atmosphere. The reaction is typically clean, with water as the only byproduct.

Materials:

  • Peptide containing the p-Nitro-D-phenylalanine moiety

  • Palladium on carbon (10% Pd/C, ~10% by weight of substrate)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the nitro-containing peptide (1.0 eq.) in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Rinse the filter cake with additional solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the p-amino derivative.

  • Validation: Confirm the complete reduction of the nitro group via LC-MS (observe the mass change: -NO₂ to -NH₂ corresponds to a decrease of 30 Da).

G start R-Phe(p-NO₂)-R' reagents H₂ (1 atm) 10% Pd/C MeOH, RT product R-Phe(p-NH₂)-R' reagents->product Reduction G cluster_start Step 1: Free Amine Liberation cluster_coupling Step 2: Peptide Coupling cluster_reduction Step 3: Unmasking the Handle cluster_conjugation Step 4: Functionalization A p-Nitro-D-Phe-OEt·HCl B Neutralize with TEA (Protocol 1) A->B C Free p-Nitro-D-Phe-OEt B->C E Activate with EDC/HOBt Couple with Free Amine (Protocol 2) C->E D Fmoc-L-AA-OH D->E F Fmoc-L-AA-[p-Nitro-D-Phe]-OEt G Reduce Nitro Group (Protocol 3) F->G H Fmoc-L-AA-[p-Amino-D-Phe]-OEt J Amide Bond Formation H->J I Conjugation Partner (e.g., Biotin-NHS Ester) I->J K Final Functionalized Peptide J->K

Integrated Workflow for Peptidomimetic Synthesis.

This workflow demonstrates a complete synthetic sequence:

  • Liberation: The starting material is neutralized to prepare it for coupling.

  • Coupling: A standard peptide coupling reaction is performed to create a protected dipeptide.

  • Unmasking: The nitro group is reduced to reveal the reactive aromatic amine, which serves as the functional handle.

  • Functionalization: The amine is then used to attach a molecule of interest (e.g., biotin) via another amide bond formation, yielding the final, functionalized peptidomimetic.

References

  • ResearchGate. (n.d.). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Chiral Extraction of 4-Nitro-Phenylalanine Enantiomers Using Pfa Derivatives with Different Steric Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Method of chiral separation for D,L-phenylalanine ester or its salt.
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Phenylalanine Ethyl Ester Hydrochloride, 99%. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • SciELO. (2008, January 28). Article. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenylalanine ethyl ester. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • PubMed - NIH. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Frontiers. (n.d.). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]

  • MCE. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. Retrieved from [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing N-phthaloyl-p-nitro-L-phenylalanine.
  • PubChem - NIH. (n.d.). Ethyl L-phenylalaninate hydrochloride. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Peptidomimetic Drug Design. Retrieved from [Link]

  • bioRxiv. (2021, September 29). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of H-4-Nitro-D-phe-Oet HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of H-4-Nitro-D-phe-Oet HCl (ethyl 4-nitro-D-phenylalaninate hydrochloride). This guide is designed to provide in-depth troubleshooting and practical advice to help you improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Enhancing Your Yield

Low yield is a frequent challenge in the synthesis of amino acid esters. This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low Conversion of 4-Nitro-D-phenylalanine

A common bottleneck in this synthesis is the incomplete conversion of the starting amino acid.

Question: My reaction seems to stall, and I'm recovering a significant amount of unreacted 4-Nitro-D-phenylalanine. What are the likely causes and how can I fix this?

Answer: This issue typically points to problems with the reaction equilibrium or the activity of your catalyst. The synthesis of this compound is a Fischer-Speier esterification, a reversible reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] To drive the reaction towards the product, you need to address the following factors:

  • Water Removal: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials, hindering the formation of the ester.[3][4]

    • Solution: Employ methods to remove water as it is formed. Using a Dean-Stark apparatus during reflux is highly effective.[1][3] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also absorb the water produced.[1][3]

  • Catalyst Inefficiency: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][5]

    • Solution:

      • Catalyst Choice: While various acids can be used, thionyl chloride (SOCl₂) in anhydrous ethanol is a highly effective method for the esterification of amino acids.[6][7] It reacts with ethanol to form anhydrous HCl in situ, which acts as the catalyst, and also consumes any residual water.

      • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For thionyl chloride, a common approach is to add it dropwise to cold, anhydrous ethanol before adding the amino acid.[8]

      • Catalyst Quality: Always use fresh, high-quality reagents. Degraded or wet catalysts will significantly reduce your yield.

  • Reaction Temperature and Time: Esterification reactions are often slow at room temperature and require heating to overcome the activation energy barrier.[3][5]

    • Solution: Heating the reaction mixture to reflux is standard practice to increase the reaction rate.[3] Reaction times can vary, so it's advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3] A typical procedure involves heating the mixture to reflux overnight.[8]

Below is a diagram illustrating the decision-making process for troubleshooting low conversion:

Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Product Loss During Workup and Purification

Even with a successful reaction, significant product loss can occur during the isolation and purification stages.

Question: I believe my reaction went to completion, but my final isolated yield is still low. Where might I be losing my product and how can I prevent this?

Answer: Product loss during workup and purification is a common issue. This compound is a salt and is generally soluble in polar solvents.

  • Extraction Issues:

    • Problem: The product may have some solubility in the aqueous phase during extraction, leading to losses.

    • Solution: When performing a liquid-liquid extraction to remove impurities, ensure the pH of the aqueous phase is optimized to keep the product in the organic layer. Back-extracting the aqueous layer with fresh organic solvent can help recover dissolved product.

  • Precipitation/Crystallization Problems:

    • Problem: Incomplete precipitation or crystallization from the reaction mixture or during recrystallization is a major source of yield loss.

    • Solution:

      • After the reaction, the mixture is typically concentrated under reduced pressure.[8]

      • For precipitation, adding a non-polar solvent like ice-cold diethyl ether to a concentrated solution of the product in a more polar solvent is a common technique.[9] If precipitation is slow, storing the mixture at a low temperature (e.g., 4°C) for several hours can improve the yield of crystals.[9]

      • When recrystallizing, carefully choose the solvent system to ensure high recovery. The product should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.

  • Mechanical Losses:

    • Problem: Product can be lost during transfers, filtration, and drying.

    • Solution: Be meticulous during each step. Ensure complete transfer of solids and filtrates. When filtering, wash the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.

The following table summarizes key parameters for optimizing the synthesis:

ParameterRecommendationRationale
Reagents
4-Nitro-D-phenylalanineHigh purity, dryImpurities can lead to side reactions and lower yield.
EthanolAnhydrousWater will inhibit the reaction by shifting the equilibrium.
Thionyl ChlorideFresh, high purityActs as a source of anhydrous HCl catalyst and a dehydrating agent.
Reaction Conditions
TemperatureRefluxIncreases reaction rate to overcome activation energy.[3]
TimeMonitor by TLC (often overnight)Ensures the reaction goes to completion without significant degradation.[3]
AtmosphereUnder an inert atmosphere (e.g., Nitrogen)Prevents side reactions with atmospheric moisture.[8]
Workup & Purification
Product IsolationConcentration under reduced pressureRemoves excess solvent and drives crystallization/precipitation.[8]
PrecipitationAddition of a non-polar solvent (e.g., diethyl ether)Induces precipitation of the polar product salt.
RecrystallizationAppropriate solvent system (e.g., ethyl acetate)Removes impurities and provides a high-purity final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of thionyl chloride in this synthesis?

A1: Thionyl chloride (SOCl₂) serves a dual purpose. It reacts with ethanol to generate anhydrous hydrogen chloride (HCl) gas in situ.[6] This HCl acts as the acid catalyst necessary for the Fischer esterification. Secondly, thionyl chloride is a powerful dehydrating agent, reacting with any water present in the reaction mixture, which helps to drive the equilibrium towards the formation of the ester product.[7]

Q2: Can I use other acid catalysts like sulfuric acid or p-toluenesulfonic acid?

A2: Yes, other strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts for Fischer esterification.[1][2] However, for amino acid esterification, the thionyl chloride method is often preferred as it efficiently generates anhydrous HCl and removes water, leading to good yields.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[3] You can spot the reaction mixture alongside your starting material (4-Nitro-D-phenylalanine) on a TLC plate. As the reaction progresses, you will see the spot corresponding to the starting material diminish and a new spot for the product (this compound) appear. The product, being an ester, will be less polar than the carboxylic acid starting material and will thus have a higher Rf value.

Q4: My final product is not a white solid. What could be the reason?

A4: A colored product may indicate the presence of impurities. These could arise from side reactions or from the degradation of the starting material or product, especially if the reaction is heated for too long or at too high a temperature. The nitro group can sometimes lead to colored byproducts. Proper purification, such as recrystallization, should yield a white to off-white solid.[8]

Q5: Is it crucial to maintain anhydrous conditions throughout the reaction?

A5: Yes, maintaining anhydrous conditions is critical for achieving a high yield.[1][3] Water is a product of the esterification, and its presence will drive the equilibrium back towards the reactants, reducing the yield.[4] Using anhydrous ethanol and adding thionyl chloride to generate anhydrous HCl and scavenge any residual water is a robust strategy.

III. Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.

Materials:

  • 4-Nitro-D-phenylalanine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol.

  • Cool the flask in an ice bath.

  • Slowly and dropwise, add thionyl chloride to the cold ethanol while stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition of thionyl chloride is complete, stir the solution at 0°C for an additional 10-15 minutes.

  • Remove the ice bath and allow the solution to warm to room temperature.

  • Add 4-Nitro-D-phenylalanine to the solution in one portion.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux with stirring for several hours or overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.

  • To the crude solid, add ice-cold diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Dry the collected solid under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization.

The following diagram outlines the general workflow for the synthesis:

G cluster_prep Reagent Preparation cluster_reaction Esterification Reaction cluster_workup Workup and Purification A Cool anhydrous ethanol in an ice bath B Slowly add thionyl chloride A->B C Add 4-Nitro-D-phenylalanine B->C D Heat to reflux and monitor by TLC C->D E Cool and concentrate under reduced pressure D->E F Precipitate with cold diethyl ether E->F G Filter and wash the solid F->G H Dry under vacuum G->H I Final Product: this compound H->I

Caption: General workflow for this compound synthesis.

IV. References

  • National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 6). Esterification of Glycine. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Brainly.in. (2019, May 15). Esterification of amino acids with thionyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride. Retrieved from

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptides subjected to the thionyl chloride esterification with methanol... Retrieved from [Link]

  • Gsrs. (n.d.). 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-dl-phenylalanine p-nitrophenyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives. Retrieved from

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2020, January 1). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine. Retrieved from

  • ResearchGate. (2025, August 7). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

  • ResearchGate. (2003, September). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. ChemInform. Retrieved from [Link]

  • Biocompare. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride from MedChemExpress. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC PubMed Central. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Phe-OEt HCl [3182-93-2]. Retrieved from [Link]

  • MCE. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution. Retrieved from

  • bioRxiv. (2021, September 29). De novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Peptide Synthesis with 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solid-phase peptide synthesis (SPPS) involving 4-Nitro-D-phenylalanine. The unique electronic properties of this non-natural amino acid can introduce specific challenges during synthesis. This document is structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Why am I observing low coupling efficiency when incorporating 4-Nitro-D-phenylalanine?

Answer:

Low coupling efficiency of 4-Nitro-D-phenylalanine is a common issue stemming from the electron-withdrawing nature of the nitro group on the phenyl ring. This deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]

Troubleshooting Strategies:

  • Extended Coupling Times: Increase the standard coupling reaction time to allow for the slower reaction kinetics. Doubling the standard time is a good starting point.[1]

  • Double Coupling: Perform the coupling step twice. After the initial coupling and washing, repeat the process with a fresh solution of activated 4-Nitro-D-phenylalanine. This can significantly improve the incorporation of challenging amino acids.[2]

  • Use of Potent Activating Reagents: Standard coupling reagents like HBTU may not be sufficient. Employ more potent uronium or phosphonium salt-based reagents such as HATU or HCTU, which generate a more reactive activated ester.[1]

  • Elevated Temperature: Carefully increasing the reaction temperature to 40-50°C can enhance the coupling rate. However, monitor this closely as excessive heat can increase the risk of racemization.[1]

My peptide containing 4-Nitro-D-phenylalanine shows a significant deletion sequence in the mass spectrometry analysis. What is the likely cause?

Answer:

A prominent deletion sequence at the 4-Nitro-D-phenylalanine position is a direct consequence of incomplete coupling, as discussed in the previous point. If the amino acid fails to couple completely, a portion of the resin-bound peptides will lack this residue, leading to a "deleted" sequence.

Troubleshooting Workflow:

To address this, a systematic approach to optimizing the coupling step is necessary.

Caption: Troubleshooting workflow for deletion sequences.

I'm observing a yellowish or brownish discoloration of my peptide after cleavage. Is this related to the 4-Nitro-D-phenylalanine?

Answer:

Yes, the nitro group of 4-Nitro-D-phenylalanine can be susceptible to side reactions, particularly reduction, during the final cleavage and deprotection step, especially if strong reducing scavengers are used. The reduction of the nitro group to an amino group or other intermediates can lead to colored byproducts.

Preventative Measures:

  • Scavenger Selection: Be mindful of the scavengers used in your cleavage cocktail. While scavengers are necessary to prevent side reactions with other residues like Tryptophan or Methionine, some, like EDT (ethanedithiol), can potentially reduce the nitro group under prolonged exposure. Consider using a scavenger cocktail with reduced reductive potential if other sensitive residues are not present. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

  • Cleavage Time: Minimize the cleavage time to what is necessary for complete deprotection of other protecting groups. Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions.

Are there any specific considerations for the cleavage and deprotection of peptides containing 4-Nitro-D-phenylalanine?

Answer:

The primary consideration is the stability of the nitro group. The standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally compatible. However, the strong acid environment can potentiate side reactions if not properly managed.

Recommended Cleavage Protocol:

ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Triisopropylsilane (TIS)2.5%Cation scavenger to prevent side reactions.
Water2.5%Solubilizes the peptide and scavenges cations.

Step-by-Step Cleavage Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) to remove residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H2O) and cool it on ice.

  • Add the cold cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

My crude peptide containing 4-Nitro-D-phenylalanine is difficult to purify by RP-HPLC. What strategies can I employ?

Answer:

Purification challenges can arise from the altered hydrophobicity imparted by the 4-Nitro-D-phenylalanine residue. The nitro group increases the polarity of the side chain compared to phenylalanine. This can lead to poor retention on the C18 column or co-elution with other impurities.[3][4]

Purification Optimization Strategies:

  • Gradient Modification: Adjust the gradient of your mobile phase (Acetonitrile/Water with 0.1% TFA). A shallower gradient can improve the resolution between your target peptide and closely eluting impurities.

  • Alternative Stationary Phases: If resolution on a C18 column is poor, consider using a different stationary phase, such as C8 or a phenyl-hexyl column, which offer different selectivities.

  • Ion-Pairing Reagents: While TFA is the standard ion-pairing reagent, in some cases, using an alternative like formic acid or a phosphate buffer system can alter the retention behavior and improve separation.

  • pH Adjustment: Modifying the pH of the mobile phase (if compatible with your peptide and column) can change the ionization state of your peptide and impurities, leading to better separation.

Can the nitro group be reduced to an amine post-synthesis?

Answer:

Yes, the nitro group can be selectively reduced to an amine after the peptide has been synthesized and purified. This provides a useful method for introducing a primary amine for subsequent conjugation or labeling.

On-Resin Reduction Protocol:

A common method for reducing the nitro group while the peptide is still attached to the resin involves the use of tin(II) chloride (SnCl₂).[5]

  • After completing the peptide synthesis, wash the resin thoroughly.

  • Prepare a solution of SnCl₂ in a suitable solvent like NMP or DMF.

  • Treat the resin with the SnCl₂ solution. The reaction may require gentle heating (e.g., 55°C) to proceed efficiently.[5]

  • Monitor the reaction for completeness.

  • Wash the resin extensively to remove the tin salts before proceeding with cleavage.

Solution-Phase Reduction:

Alternatively, the purified peptide can be reduced in solution using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or other chemical reductants. The choice of method will depend on the overall composition of the peptide to avoid unintended side reactions.

References

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature. Available at: [Link]

  • On-resin reduction of nitro group of Hmnb | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions - PubMed. National Institutes of Health. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • An introduction into peptide synthesis. Iris Biotech. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. Available at: [Link]

  • What do you do when your peptide synthesis fails? Biotage. Available at: [Link]

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Available at: [Link]

  • Solid-phase synthesis of peptide-4-nitroanilides - PubMed. National Institutes of Health. Available at: [Link]

  • SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link]

  • Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]

  • Amino Acid Sidechain Deprotection. Aapptec. Available at: [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. American Chemical Society. Available at: [Link]

  • What are the biggest challenges of optimizing peptide purification workflows? YouTube. Available at: [Link]

  • Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase - PubMed. National Institutes of Health. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • (PDF) A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. National Institutes of Health. Available at: [Link]

  • Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. National Institutes of Health. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]

  • Fractional Reactive Extraction for Symmetrical Separation of 4-nitro-D,L-phenylalanine in Centrifugal Contactor Separators: Experiments and Modeling - PubMed. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Incorporation of H-4-Nitro-D-phe-oet•HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of 4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet•HCl). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique non-canonical amino acid in their peptide synthesis workflows. The inherent steric bulk of the 4-nitrophenyl side chain presents specific challenges that can lead to incomplete reactions and lower purity if not addressed proactively.

This document provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to ensure high-efficiency incorporation and maximize the yield of your target peptide.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of H-4-Nitro-D-phe-oet•HCl and the core principles behind its use in solid-phase peptide synthesis (SPPS).

Q1: What are the key chemical properties of H-4-Nitro-D-phe-oet•HCl?

Understanding the basic properties of this reagent is crucial for proper handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 58816-66-3[1][2]
Molecular Formula C₁₁H₁₅ClN₂O₄[3]
Molecular Weight 274.7 g/mol [3][2]
Appearance White to light yellow crystalline solid/powder[3][2]
Melting Point 177-180 °C[3]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[3][2]
Solubility Soluble in polar organic solvents like DMF and NMP[4]

Q2: Why is the incorporation of H-4-Nitro-D-phe-oet•HCl considered challenging?

The primary difficulty arises from steric hindrance . The bulky 4-nitrophenyl group attached to the β-carbon of the amino acid sterically shields the alpha-carboxyl group. This makes it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to attack the activated carboxyl group, slowing down the reaction rate and often leading to incomplete coupling with standard methods.[4][5][6]

Q3: Does the nitro group on the side chain require protection during standard Fmoc-SPPS?

No, the nitro group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is robust to the mildly basic conditions of piperidine used for Fmoc deprotection and the strongly acidic conditions of trifluoroacetic acid (TFA) used for final cleavage.

Q4: The reagent is a hydrochloride salt. How does this affect the coupling reaction?

The amine group of H-4-Nitro-D-phe-oet•HCl is protonated as a hydrochloride salt. To make it a competent nucleophile for coupling, it must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the reaction mixture. Typically, at least one equivalent of base is required for neutralization, with additional equivalents needed to facilitate the coupling reaction itself.[7]

Part 2: Core Optimization Strategies & Protocols

Achieving high coupling efficiency requires a multi-faceted approach, focusing on the selection of potent reagents and the optimization of reaction parameters.

Selecting High-Potency Coupling Reagents

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[4][6] The use of more powerful in-situ activating reagents is critical for success. These reagents form highly reactive esters that can overcome the steric barrier.[4]

Reagent ClassExamplesRecommendation for 4-Nitro-D-PheRationale
Carbodiimides DCC, DICNot RecommendedOften too slow and inefficient for sterically hindered residues, leading to low yields.[4][6]
Uronium/Aminium HATU, HBTU, HCTU Highly Recommended Form highly reactive OAt/OBt esters. HATU is generally considered one of the most effective reagents for difficult couplings due to its rapid activation and resistance to racemization.[4][8]
Phosphonium PyBOP, PyAOPRecommendedAlso very effective and form highly reactive esters. Can be a suitable alternative to uronium salts.[4]
Optimizing Reaction Conditions
  • Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to ensure reagents have access to the reaction site. Inadequate solvation can lead to aggregation and hinder the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[4]

  • Reaction Time & Temperature: Steric hindrance slows down the reaction kinetics.[4] It is often necessary to increase the coupling reaction time from a standard 1-2 hours to 4 hours or even overnight .[4] While gentle heating can increase the reaction rate, it must be used with caution as it significantly increases the risk of racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings to completion quickly.[4]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from a standard 0.2 M to 0.5 M) can increase the probability of molecular interactions and drive the reaction forward.[9]

Workflow for a Standard Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis.

G Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF / DCM Washes Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Pre-activation of Fmoc-AA-OH (e.g., with HATU/DIPEA in DMF) Activation->Coupling Add to Resin Wash2 DMF Washes Coupling->Wash2 Monitoring Monitoring (Qualitative Kaiser Test) Wash2->Monitoring

Caption: Standard Fmoc-SPPS coupling workflow.

Protocol: High-Efficiency Coupling of Fmoc-4-Nitro-D-Phe-OH

This protocol assumes the use of the Fmoc-protected version of the amino acid, which is standard for SPPS.

Materials:

  • Fmoc-4-Nitro-D-Phe-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Peptide-resin with a free N-terminal amine

  • NMP (peptide synthesis grade)

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with NMP (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Nitro-D-Phe-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For the first attempt with a new sequence, a 4-hour coupling time is recommended.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[10][11]

    • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the deprotection of the next amino acid.

    • Positive Result (Blue/Purple Beads): The coupling is incomplete. Proceed immediately to the troubleshooting section.

Part 3: Troubleshooting Guide

This section provides direct answers to common problems encountered during the incorporation of H-4-Nitro-D-phe-oet•HCl.

Q: My Kaiser test is still blue after the coupling step. What should I do?

A positive Kaiser test indicates incomplete coupling, which will lead to deletion sequences in your final peptide.[11] Address this immediately before proceeding.

Immediate Action: Double Coupling The most direct solution is to perform a second coupling reaction.[9] Simply repeat the coupling protocol (Steps 2-6 from section 2.3) with a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.

Future Optimization: If double coupling is frequently required, optimize the underlying conditions for future syntheses. The following decision tree can guide your strategy.

G cluster_future For Future Syntheses start Positive Kaiser Test (Incomplete Coupling) double_couple Immediate Fix: Perform Double Coupling start->double_couple Always perform this first check_reagents 1. Are you using a potent coupling reagent like HATU? double_couple->check_reagents Then, consider long-term fixes upgrade_reagents Upgrade to HATU or PyBOP check_reagents->upgrade_reagents No check_conditions 2. Can reaction conditions be enhanced? check_reagents->check_conditions Yes increase_time Increase coupling time (e.g., 2h -> 4h or overnight) check_conditions->increase_time Yes change_solvent Switch solvent from DMF to NMP increase_time->change_solvent increase_conc Increase reagent concentration (e.g., 0.2M -> 0.5M) change_solvent->increase_conc

Caption: Troubleshooting workflow for incomplete coupling.

Q: My final peptide is impure, with mass spectrometry showing a significant peak corresponding to a deletion of the 4-Nitro-D-Phe residue. What happened?

This is a direct consequence of the incomplete coupling described in the previous question. The N-terminal amine that failed to react with Fmoc-4-Nitro-D-Phe-OH was capped during the subsequent cycle, resulting in a truncated peptide sequence. To solve this, you must improve the coupling efficiency using the strategies outlined above (more potent reagents, longer reaction times, better solvents, or double coupling).[4][9]

Q: How can I minimize the risk of racemization at the 4-Nitro-D-Phe residue?

Racemization is a risk with any amino acid coupling, especially when using highly potent activators or elevated temperatures.[12] While the D-configuration is generally stable, follow these best practices to maintain chiral purity:

  • Avoid Excessive Base: Use the recommended equivalents of DIPEA. Excess base can promote racemization.[12]

  • Minimize Pre-activation Time: Do not let the activated amino acid solution sit for extended periods before adding it to the resin. A 1-5 minute pre-activation is usually sufficient.

  • Avoid High Temperatures: Unless you are using a dedicated microwave synthesizer with controlled temperature ramps, avoid external heating of the reaction vessel.[4]

  • Consider Additives: Coupling reagent additives like Oxyma Pure, when used with DIC, are known to suppress racemization compared to older additives like HOBt.[8]

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Incorporating 4-Nitro-D-phenylalanine Ethyl Ester HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 4-Nitro-D-phenylalanine Integration

The incorporation of unnatural amino acids is a cornerstone of modern peptide and drug development, offering pathways to enhanced potency, stability, and novel functionalities.[1] 4-Nitro-D-phenylalanine ethyl ester hydrochloride (4-Nitro-D-phe-oet hcl) is a valuable building block, with its electron-withdrawing nitro group providing a unique electronic signature and potential for further chemical modification. However, its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges.

The very features that make this amino acid derivative desirable also render it susceptible to specific side reactions, primarily epimerization of the D-stereocenter. This guide provides a comprehensive technical overview, troubleshooting strategies, and validated protocols to mitigate these risks, ensuring the stereochemical integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Nitro-D-phe-oet hcl particularly prone to side reactions during peptide synthesis?

A1: The primary challenge stems from the increased acidity of the alpha-proton (Hα) on the stereocenter. This is a direct consequence of the strongly electron-withdrawing nitro group (-NO2) on the phenyl ring.[2] This heightened acidity makes the Hα more susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-isomers, a process known as epimerization or racemization.[2]

Q2: What is the most critical side reaction to prevent when using this amino acid?

A2: The most critical side reaction is epimerization , the conversion of the desired D-phenylalanine derivative to the unwanted L-phenylalanine diastereomer. The biological activity of a peptide is exquisitely dependent on its three-dimensional structure. The presence of the incorrect isomer can lead to a drastic reduction or complete loss of therapeutic efficacy and may introduce unforeseen off-target effects.[3]

Q3: How does the C-terminal ethyl ester influence the synthesis strategy?

A3: The ethyl ester at the C-terminus means this amino acid is intended for solution-phase synthesis or for introduction at a later stage in a fragment condensation approach. If you intend to perform standard C-to-N SPPS, you would typically use the corresponding Nα-Fmoc-4-Nitro-D-phenylalanine with a free carboxylic acid. However, if using the ethyl ester form, it's crucial to be aware that while generally stable to standard SPPS conditions, prolonged exposure to strong bases could risk hydrolysis or transesterification.[4] The primary focus remains on preventing epimerization during the coupling of the next amino acid to the N-terminus of the 4-Nitro-D-phe residue.

Q4: Can the nitro group itself participate in side reactions?

A4: The nitro group is generally stable during standard Fmoc-SPPS cycles. However, it is susceptible to reduction under certain conditions. For instance, it can be reduced to an amino group by reagents like stannous chloride (SnCl2) or through catalytic hydrogenation.[5] This can be an unwanted side reaction if not intended. Conversely, this reactivity can be exploited for post-synthetic modification of the peptide. During final cleavage from the resin with strong acids like HF, nitro-arginine has been known to undergo side reactions leading to ornithine residues; similar caution should be exercised with 4-nitrophenylalanine.[5]

Troubleshooting Guide: Minimizing Epimerization of 4-Nitro-D-phe

This section addresses the most common issue—loss of stereochemical integrity—and provides actionable solutions.

Problem Potential Cause Recommended Solution & Rationale
High levels of L-phenylalanine diastereomer detected in the final peptide. Use of a strong, unhindered base (e.g., DIPEA, Hunig's base). Switch to a weaker, sterically hindered base such as collidine (2,4,6-trimethylpyridine). Strong bases readily abstract the acidic alpha-proton.[3] Collidine is less basic and its steric bulk hinders its approach to the alpha-proton, thereby reducing the rate of epimerization.[3]
Over-activation of the carboxylic acid with highly reactive coupling reagents. Utilize a coupling reagent system known for low racemization potential. The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-Hydroxybenzotriazole (HOBt) is highly recommended.[1][6] These additives form active esters that are less prone to forming the oxazolone intermediate responsible for racemization.[2] For particularly difficult couplings, DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is an excellent choice due to its remarkable resistance to racemization.[1]
Elevated reaction temperature. Perform the coupling reaction at a lower temperature. High temperatures accelerate both the desired coupling reaction and the undesired epimerization.[3] It is advisable to perform the pre-activation and coupling steps at 0°C, followed by a gradual warming to room temperature if necessary.
Prolonged reaction and pre-activation times. Minimize the time the amino acid is in its activated state before coupling. Pre-activate the incoming amino acid for a shorter duration (e.g., 1-2 minutes) before adding it to the resin-bound peptide. Monitor the coupling reaction and stop it once complete to avoid prolonged exposure to basic conditions.

Visualizing the Workflow: Epimerization and Prevention

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the critical step of proton abstraction that leads to the loss of stereochemistry at the alpha-carbon of 4-Nitro-D-phenylalanine.

Epimerization_Mechanism D_Phe 4-Nitro-D-Phe (Activated) Carbanion Planar Carbanion Intermediate D_Phe->Carbanion Hα abstraction Base Base (e.g., DIPEA) Base->D_Phe L_Phe 4-Nitro-L-Phe (Epimerized Product) Carbanion->L_Phe Reprotonation Protonation H+ Protonation->Carbanion caption Fig 1. Epimerization of 4-Nitro-D-Phe via Hα abstraction.

Caption: Epimerization of 4-Nitro-D-Phe via Hα abstraction.

Recommended Coupling Workflow

To minimize the risk of epimerization, a carefully controlled coupling protocol is essential. The following workflow is recommended.

Coupling_Workflow cluster_solution In Solution (0°C) cluster_resin On Resin AA Fmoc-AA-OH (next amino acid) Activation Pre-activate (1-2 min) AA->Activation Reagents DIC + OxymaPure in DMF Reagents->Activation Coupling Couple at 0°C to RT (Monitor completion) Activation->Coupling Add activated AA to resin Resin H-4-Nitro-D-Phe-Peptide-Resin Resin->Coupling Wash Wash Resin Coupling->Wash caption Fig 2. Recommended low-epimerization coupling workflow.

Caption: Recommended low-epimerization coupling workflow.

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of an Amino Acid to N-terminal 4-Nitro-D-Phe

This protocol is designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) where the peptide sequence has an N-terminal 4-Nitro-D-phenylalanine residue that requires coupling of the subsequent amino acid.

Materials:

  • Peptide-resin with N-terminal H-4-Nitro-D-Phe-

  • Fmoc-protected amino acid (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)

  • Collidine (2,4,6-trimethylpyridine) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the preceding residue was Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Preparation of Activated Amino Acid Solution (Perform at 0°C):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 2 minutes with gentle agitation.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Add collidine (6 eq.) to the reaction vessel.

    • Allow the coupling to proceed at 0°C for 30 minutes, then let it warm to room temperature and continue for another 1.5 to 4 hours.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle as required for your sequence.

Protocol 2: Cleavage and Deprotection

This is a general protocol for cleaving a peptide containing a 4-nitrophenylalanine residue from a standard acid-labile resin (e.g., Wang or Rink Amide).

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H2O)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using reverse-phase HPLC.

References

  • Jadhav, P. D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4983. Available at: [Link]

  • Khadse, S. C., & Bavisker, N. D. (2018). Side reactions in peptide synthesis: An overview. International Journal of Research in Pharmaceutical Sciences, 9(4), 1236-1246. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • Muttenthaler, M., et al. (2010). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. The Journal of Organic Chemistry, 75(9), 3057–3065. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Peptides Containing 4-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-Nitro-D-phenylalanine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges posed by this unnatural amino acid. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of the Nitro Group

The incorporation of 4-Nitro-D-phenylalanine into peptides offers unique properties, such as altered electronic characteristics and potential as a photo-activatable moiety. However, the electron-withdrawing nitro group also introduces inherent instabilities, primarily related to its susceptibility to reduction and photosensitivity. Understanding and mitigating these degradation pathways is critical for successful research and development.

This guide is structured to help you navigate these challenges, from synthesis to final application, ensuring your peptide remains in its desired, active form.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the lifecycle of a 4-Nitro-D-phenylalanine-containing peptide.

FAQ 1: Synthesis & Cleavage

Question: I'm synthesizing a peptide with 4-Nitro-D-phenylalanine. Are there special considerations for the cleavage and deprotection step to protect the nitro group?

Answer: Yes, protecting the nitro group during the final cleavage from the solid-phase resin is a critical step. The highly acidic conditions, typically using Trifluoroacetic Acid (TFA), generate reactive carbocations from side-chain protecting groups. While the nitro group itself is stable to TFA, it can be susceptible to reduction by certain scavengers or if reaction conditions are not optimal.

Core Recommendation: The key is to use a scavenger cocktail that effectively traps carbocations without having strong reducing potential.

  • The Problem: Standard cleavage cocktails often contain scavengers like thiols (e.g., 1,2-ethanedithiol - EDT) to protect residues like Tryptophan and Methionine.[1] However, under strongly acidic conditions and in the presence of certain other species, these thiols can potentially lead to the partial reduction of the nitro group.

  • The Solution: A well-balanced, general-purpose cleavage cocktail is often sufficient and recommended. A mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) is a robust choice for peptides that do not contain other highly sensitive residues like Cys, Met, or Trp.[1] Water and TIS are excellent scavengers for the common tert-butyl cations.[2]

  • For Peptides with Other Sensitive Residues: If your peptide also contains residues like Met, Cys, or Trp, a more complex cocktail is necessary. "Reagent K" (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful option.[1][3] While it contains EDT, the risk of nitro reduction is generally low under standard cleavage times (2-4 hours at room temperature) and is outweighed by the need to protect other residues.

Residue Profile of Peptide Recommended Cleavage Cocktail Rationale
Contains 4-Nitro-D-Phe, no Cys, Met, or TrpTFA / Water / TIS (95:2.5:2.5)Simple, effective carbocation scavenging without strong reducing agents.[1][2]
Contains 4-Nitro-D-Phe and Cys, Met, or TrpReagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Provides broad-spectrum protection for sensitive residues.[1][3]
FAQ 2: Peptide Storage and Handling

Question: My lyophilized peptide containing 4-Nitro-D-phenylalanine has developed a slight yellowish tint over time. Is this a concern?

Answer: A change in color, particularly the appearance of a yellow or brownish tint, can be an indicator of degradation. For peptides with a nitro-aromatic residue, this could signify the formation of side products. The primary concerns are photoreactivity and reduction.

Core Recommendations: Strict adherence to proper storage and handling protocols is essential to maintain the integrity of your peptide.

  • Light Sensitivity: Nitroaromatic compounds are known to be photosensitive. Exposure to UV or even ambient lab light over extended periods can lead to photochemical reactions. Studies on the related 2-nitrophenylalanine have shown it can induce photocleavage of the peptide backbone upon UV irradiation.[4]

  • Oxidation/Reduction: The nitro group is susceptible to reduction, which can be initiated by various environmental factors.

Detailed Storage and Handling Protocol:

  • Storage of Lyophilized Powder:

    • Temperature: Store lyophilized peptides at -20°C or preferably -80°C for long-term stability.[5]

    • Light: Always store vials in the dark. Use amber vials or wrap standard vials in aluminum foil.

    • Moisture: Store vials in a desiccator to protect from moisture, which can accelerate degradation pathways. Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation from forming on the cold peptide powder.[2]

  • Handling of Peptide Solutions:

    • Solvents: Use high-purity, sterile solvents for reconstitution. For aqueous solutions, sterile buffers at a pH of 5-6 are generally recommended to prolong storage life.[5]

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, dissolve the entire contents of the vial and immediately create single-use aliquots.[5]

    • Storage of Solutions: Store aliquots at -20°C or -80°C. For immediate use, solutions can be kept at 4°C for a very limited time (a few days at most), but freezing is always preferred.[5]

    • Oxygen: For maximum stability, particularly in solution, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.

FAQ 3: Instability in Experimental Assays

Question: I'm observing a loss of activity or inconsistent results with my 4-Nitro-D-phenylalanine peptide in a cell-based assay that runs for 24-48 hours. What could be the cause?

Answer: This is a common and critical issue. The complex environment of a biological assay, such as cell culture media, presents multiple avenues for the degradation of the 4-nitro group. The primary suspect is chemical reduction.

  • The Problem: Cell culture media contain various components, including reducing agents (like thiols from serum components or supplemented antioxidants such as glutathione) and enzymes that can catalyze the reduction of the nitro group to a nitroso, hydroxylamino, or fully reduced amino group (4-Amino-D-phenylalanine). This modification will change the electronic properties, size, and charge of the side chain, likely altering or abolishing its intended biological activity.

  • The Consequence: This chemical modification leads to a decrease in the concentration of the active peptide over the course of the experiment, resulting in apparently lower potency or inconsistent dose-response curves.

Troubleshooting Workflow:

G A Inconsistent results or loss of activity in biological assay B Hypothesis: Degradation of 4-Nitro-D-Phe residue A->B C ACTION: Analyze peptide stability in assay medium B->C D Incubate peptide in cell-free medium at 37°C C->D E Take time points (e.g., 0, 4, 8, 24h) D->E F Analyze samples by RP-HPLC and LC-MS E->F G Is a new peak observed with a mass shift of -30 Da (NO2 -> NH2)? F->G H YES: Reduction is confirmed G->H I NO: Investigate other degradation pathways (e.g., proteolysis, aggregation) G->I J SOLUTION: Mitigate Reduction H->J K Decrease incubation time J->K L Use fresh media with minimal exposure to light J->L M Consider modified peptide design (e.g., flanking residues) J->M

Caption: Workflow for troubleshooting peptide instability in biological assays.

Experimental Protocol: Stability Assessment in Assay Medium

  • Objective: To determine if the peptide is being chemically modified in the experimental medium.

  • Procedure: a. Prepare your complete cell culture medium (including serum, antibiotics, etc.), but do not add cells. b. Add your 4-Nitro-D-phenylalanine peptide to the medium at the final assay concentration. c. Incubate this solution under the exact same conditions as your assay (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the medium. e. Immediately analyze the aliquot by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and couple it to a Mass Spectrometer (LC-MS).[6][7]

  • Data Analysis: a. RP-HPLC: Look for a decrease in the area of the main peptide peak and the appearance of new, typically more polar (earlier eluting), peaks over time. b. LC-MS: Determine the mass of the new peak(s). A mass shift of -30 Da (or more precisely, -30.0106 Da for the conversion of NO₂ to NH₂) is a strong indicator of the reduction of the 4-nitro group to a 4-amino group.

Part 2: Analytical & Characterization Guide

Proper analytical characterization is crucial for confirming the integrity of your peptide stock and for identifying degradation products.

Monitoring Peptide Integrity with RP-HPLC

RP-HPLC is the workhorse technique for assessing the purity of your peptide.[8]

Typical RP-HPLC Protocol:

  • Column: C18 column (e.g., 3.5-5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm. The nitro-phenylalanine moiety has a distinct absorbance around 270-280 nm, which will be lost upon reduction. Monitoring the ratio of 214/280 nm can be a useful diagnostic tool.

Expected Chromatographic Changes Upon Degradation:

Modification Expected Change in Retention Time Rationale
Reduction (NO₂ → NH₂) Decrease (earlier elution)The resulting amino group is more polar than the nitro group, leading to weaker interaction with the C18 stationary phase.
Photodegradation Products Variable, often multiple new peaksPhotoreactions can lead to a complex mixture of products with varying polarities.
Confirming Degradation Products with Mass Spectrometry

Mass spectrometry is essential for unambiguously identifying the chemical nature of any observed impurities or degradation products.[9]

Key Mass Shifts to Identify:

Modification Molecular Weight Change (Monoisotopic) Chemical Transformation
Reduction to Amine -30.0106 Da-NO₂ → -NH₂
Reduction to Hydroxylamine -15.0027 Da-NO₂ → -NHOH
Reduction to Nitroso -15.9949 Da-NO₂ → -NO

Data Interpretation Workflow:

G cluster_0 LC-MS Analysis cluster_1 Data Interpretation A Inject sample into LC-MS B Separate components by RP-HPLC A->B C Acquire mass spectra for each peak B->C D Identify mass of parent peptide (Expected Mass) C->D E Identify mass of unknown peak(s) (Observed Mass) C->E F Calculate Mass Difference (Observed - Expected) D->F E->F G Compare difference to known modifications (e.g., -30 Da) F->G H Confirm identity via MS/MS fragmentation G->H

Caption: Workflow for identifying peptide degradation products using LC-MS.

References

  • CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Rasmussen, J. H., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide.
  • Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Retrieved from [Link]

  • Barany, G. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Kirk, R. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024).
  • García, M. C., et al. (2007). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. Rapid Communications in Mass Spectrometry, 21(9), 1493–1500.
  • Krska, S. W., et al. (2017). Residue-Specific Peptide Modification: A Chemist's Guide. Accounts of chemical research, 50(7), 1613–1625.
  • Al-Wahaibi, L. H., et al. (2023). Recent Advances in the Development of Therapeutic Peptides. Pharmaceuticals, 16(10), 1388.
  • Makwana, B. A., et al. (2014). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH4.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods.
  • Sørensen, D., et al. (2019). Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry. Analytical chemistry, 91(18), 11925–11932.
  • International Journal of Science and Research Archive. (2024).
  • Jaradat, D. M. M., et al. (Eds.). (n.d.). Peptide Synthesis and Drug Development: Exploring Progress and Potential. MDPI.
  • Thermo Fisher Scientific. (n.d.).
  • Vagkidis, N., et al. (2023). Synergy of UV light and heat in peptide degradation. Journal of Photochemistry and Photobiology A: Chemistry, 439, 114627.
  • LCGC's Chromacademy. (2024).
  • Schauer, T., et al. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical research, 37(3), 45.
  • CEM. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis.
  • Amer, M. H., et al. (2017). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Harris, P. W. R. (2014). Response to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?".
  • Rottmann, A., et al. (2010). The Interaction of Nitrophenylalanines with Wild Type and Mutant 4-Methylideneimidazole-5-one-less Phenylalanine Ammonia Lyase.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing the Reactivity of H-4-Nitro-D-phe-oet hcl and its L-isomer

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the stereochemistry of amino acid derivatives is not a mere structural footnote; it is a critical determinant of biological activity, stability, and reactivity. H-4-Nitro-phenylalanine ethyl ester hydrochloride (4-NO₂-Phe-OEt·HCl), a synthetic derivative of phenylalanine, exists as two enantiomers: the D- and L-isomers. While they are mirror images, their behavior in chiral environments, particularly biological systems, diverges significantly.

This guide provides an in-depth comparison of the reactivity of H-4-Nitro-D-phe-oet hcl and its L-isomer. We will move beyond theoretical principles to provide actionable experimental frameworks, enabling researchers to harness the unique properties of each stereoisomer for specific applications, from developing enzyme-resistant peptides to synthesizing stereospecific bioactive molecules.

The Molecular Architecture: Understanding Intrinsic Reactivity

At a fundamental level, the reactivity of both D- and L-4-NO₂-Phe-OEt·HCl is governed by three key functional domains:

  • The α-Amino Group (-NH₂): As a primary amine, this group is nucleophilic and serves as the key site for peptide bond formation (acylation). The hydrochloride salt form protects this group, which must be neutralized in situ for it to participate in reactions.[1]

  • The Ethyl Ester Group (-COOEt): This group is susceptible to nucleophilic attack, most commonly hydrolysis, which can be catalyzed by acid or base. Its presence also protects the carboxylic acid during peptide synthesis.

  • The 4-Nitro-phenyl Side Chain: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the molecule's electronic properties. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2][3] Furthermore, the nitro group itself can be chemically reduced to an amine, offering a secondary site for functionalization.[2][4]

As enantiomers, the D- and L-isomers possess identical physical properties in an achiral context (e.g., melting point, solubility, NMR spectra). Consequently, their intrinsic chemical reactivity with achiral reagents is identical . A base-catalyzed hydrolysis or a reaction with a non-chiral acylating agent will proceed at the same rate for both isomers. The divergence in their chemical behavior emerges only in a chiral environment.

The Chiral Divide: Where D- and L-Isomers Diverge

The critical difference in reactivity arises when these isomers interact with other chiral entities, such as enzymes or chiral reagents. This stereoselectivity is the cornerstone of their distinct applications.

Enzymatic Reactivity: The Rule of Nature

Biological systems are overwhelmingly homochiral, built from L-amino acids.[5][6] Enzymes, being chiral catalysts, have active sites precisely shaped to recognize and process L-enantiomers.

  • L-Isomer: H-4-Nitro-L-phe-oet hcl is recognized by many proteases and esterases. The ester bond is readily hydrolyzed, and if incorporated into a peptide, the adjacent peptide bonds become susceptible to proteolytic cleavage. This makes peptides containing L-amino acids prone to rapid degradation in biological matrices like plasma.[7]

  • D-Isomer: this compound is a poor substrate for most native mammalian enzymes.[8][9] Its unnatural configuration prevents it from fitting correctly into the enzyme's active site. This enzymatic resistance is a powerful tool in drug development, as incorporating D-amino acids into peptides dramatically increases their in vivo half-life and stability.[8]

Chemical Reactivity with Chiral Reagents

When reacting with a chiral reagent, the D- and L-isomers form diastereomeric transition states. These diastereomers are not mirror images and have different energy levels, leading to different reaction rates. This principle is the basis for kinetic resolution, a process where one enantiomer reacts faster than the other, allowing for their separation.[10][11] For example, in a peptide coupling reaction with an L-amino acid, the rate of dipeptide formation will differ between the D- and L-isomers of 4-NO₂-Phe-OEt.

Experimental Framework for Reactivity Comparison

To empirically validate these differences, a logical experimental workflow is essential. The following protocols provide a self-validating system to compare the isomers' reactivity under both achiral and chiral conditions.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Reactivity Assays cluster_2 Phase 3: Analysis P1 Sample Preparation (Dissolve D- and L-isomers) P2 Initial Purity Check (Chiral HPLC, NMR) P1->P2 A1 Assay 1: Achiral Condition (Base-Catalyzed Hydrolysis) P2->A1 A2 Assay 2: Chiral Condition (Enzymatic Hydrolysis) P2->A2 M1 Time-Course Monitoring (Chiral HPLC Analysis) A1->M1 A2->M1 D1 Data Processing (Calculate Rate Constants k_D, k_L) M1->D1 C1 Comparative Analysis (Compare k_D vs k_L) D1->C1

Caption: Experimental workflow for comparing isomer reactivity.
Protocol 3.1: Kinetic Analysis of Base-Catalyzed Hydrolysis (Achiral)

Objective: To demonstrate that the chemical reactivity of D- and L-isomers is identical in an achiral environment.

Methodology: The rate of hydrolysis of the ethyl ester in the presence of a base (e.g., NaOH) is monitored over time using chiral HPLC. The disappearance of the starting material is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of this compound and H-4-Nitro-L-phe-oet hcl in a 50:50 acetonitrile/water mixture.

    • Prepare a 20 mM NaOH solution in water.

  • Reaction Setup:

    • Set up two parallel reactions in vials at a constant temperature (e.g., 25°C).

    • To each vial, add 500 µL of the respective D- or L-isomer stock solution.

    • Initiate the reaction by adding 500 µL of the 20 mM NaOH solution to each vial simultaneously. Final concentrations will be 5 mM substrate and 10 mM NaOH.

  • Time-Course Monitoring:

    • At specific time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from each reaction.

    • Immediately quench the reaction by adding the aliquot to a vial containing 50 µL of 20 mM HCl and 900 µL of the mobile phase.

  • Analysis:

    • Analyze each quenched sample by Chiral HPLC (see Protocol 3.3).

    • Plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the pseudo-first-order rate constant, k.

Protocol 3.2: Enzymatic Stability Assay (Chiral)

Objective: To demonstrate the differential reactivity of D- and L-isomers in a chiral (biological) environment.

Methodology: The isomers are incubated with a broad-spectrum esterase or protease, and the degradation of the substrate is monitored by chiral HPLC.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of the D- and L-isomers as in Protocol 3.1.

    • Prepare a solution of a suitable enzyme (e.g., Porcine Liver Esterase at 10 units/mL or Trypsin at 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • Set up two parallel reactions at the enzyme's optimal temperature (e.g., 37°C).

    • To each vial, add 500 µL of the respective D- or L-isomer stock solution and 400 µL of buffer. Allow to equilibrate.

    • Initiate the reaction by adding 100 µL of the enzyme solution.

  • Time-Course Monitoring:

    • At specific time points (e.g., t = 0, 15, 60, 120, 240 min), withdraw a 50 µL aliquot.

    • Quench the enzymatic activity by adding the aliquot to a vial containing 100 µL of ice-cold acetonitrile or 1% trifluoroacetic acid.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using Chiral HPLC.

    • Plot the percentage of remaining substrate versus time to determine the stability and half-life of each isomer.

Protocol 3.3: Chiral HPLC Method for Enantiomeric Analysis

Objective: To resolve and quantify the D- and L-isomers of 4-Nitro-phenylalanine ethyl ester.

Methodology: High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[12][13] Polysaccharide-based CSPs are often effective for amino acid derivatives.[14]

Example HPLC Conditions:

  • Column: Chiralpak® IA (or similar amylose-based CSP)

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like diethylamine (e.g., 80:20 Hexane:Ethanol + 0.1% DEA). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (due to the nitro-phenyl chromophore).[15]

  • Column Temperature: 25°C

Data Interpretation and Expected Outcomes

The experimental data should be summarized to provide a clear, objective comparison.

Table 1: Comparative Kinetic Data for Hydrolysis

Isomer Reaction Condition Expected Pseudo-First-Order Rate Constant (k, min⁻¹) Interpretation
D-Isomer Base-Catalyzed (Achiral) kD In an achiral environment, reaction rates are expected to be identical within experimental error.
L-Isomer Base-Catalyzed (Achiral) kL ≈ kD This confirms the fundamental principle of enantiomeric reactivity.
D-Isomer Enzymatic (Chiral) Negligible degradation The D-isomer shows high stability due to its resistance to enzymatic action.

| L-Isomer | Enzymatic (Chiral) | Significant degradation | The L-isomer is rapidly processed by the enzyme, demonstrating its biological lability. |

Conclusion and Application Insights

The reactivity profiles of this compound and its L-isomer are a tale of two distinct chemical personalities defined by stereochemistry.

  • In achiral chemical synthesis, they are interchangeable, exhibiting identical reaction rates and yields.

  • In biological or chiral environments, their paths diverge dramatically. The L-isomer behaves as a standard, recognizable amino acid building block, making it suitable for applications requiring biological integration or subsequent enzymatic processing. In contrast, the D-isomer acts as a robust, stealth-like analogue, resisting enzymatic degradation.

This fundamental difference is not a limitation but a powerful design choice for the informed scientist. For creating long-lasting peptide therapeutics, enzyme inhibitors, or stable biomaterials, the D-isomer is the superior choice.[8] For synthesizing probes to study natural enzymatic pathways or creating biodegradable materials, the L-isomer is the logical starting point. Understanding and experimentally verifying these distinct reactivities are paramount to successful research and development.

References

  • Innovating with Nitro-Amino Acids: Applications in Material Science. (n.d.). Google Cloud.
  • Babu, I. R., Hamill, E. K., & Kumar, K. (2004). A Highly stereospecific and efficient synthesis of homopentafluoro- phenylalanine. The Journal of Organic Chemistry, 69(16), 5468–5470. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. [Link]

  • González-Pérez, S., García-García, I., & García-Meseguer, M. J. (2005). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. Toxicology, 214(1-2), 1–11. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). National Institutes of Health (NIH). [Link]

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

  • Chromatograms of separation D,L-phenylalanine on ristocetin (a) and teicoplanin (b) CSPs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. (2002). ACS Publications. [Link]

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226–1228. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. (n.d.). Waters. Retrieved January 16, 2026, from [Link]

  • Reactive Species on Amino Acids. (2022, November 23). MDPI. [Link]

  • 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. (n.d.). gsrs. Retrieved January 16, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing. [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MIXTURE BY COPPER MIXED CHELATE COMPLEXATION. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Article. (2008, January 28). SciELO. [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). ias.ac.in. Retrieved January 16, 2026, from [Link]

  • L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. Retrieved January 16, 2026, from [Link]

  • Comparative studies of adhesion peptides based on l- or d-amino acids. (2016, October). Journal of Peptide Science, 22(10), 642-646. [Link]

  • Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. (2024). ACS Publications. [Link]

  • What are L- and D- Amino Acids? (n.d.). JPT Peptide Technologies. Retrieved January 16, 2026, from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021, February). Biomedical Chromatography, 35(2). [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Ethyl 4-nitro-L-phenylalanine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride. (n.d.). Oakwood Chemical. Retrieved January 16, 2026, from [Link]

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (n.d.). National Institutes of Health (NIH). [Link]

  • The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. (2024, August 6). National Institutes of Health (NIH). [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]

  • Typical spectrum of the individual nitroaniline isomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (2008). Stroke, 39(3), 986–991. [Link]

  • Structure reactivity analysis for Phenylalanine and Tyrosine. (n.d.). Cumhuriyet Science Journal. Retrieved January 16, 2026, from [Link]

  • Process for producing N-phthaloyl-p-nitro-L-phenylalanine. (n.d.). Google Patents.

Sources

A Comparative Guide to the Validation of an Analytical Method for 4-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for 4-Nitro-D-phenylalanine ethyl ester hydrochloride, a crucial derivative of the non-proteinogenic amino acid 4-Nitro-phenylalanine. In pharmaceutical development and biochemical research, rigorous and validated analytical methods are paramount for ensuring product quality, consistency, and regulatory compliance.[1] The ability to accurately and precisely quantify this compound is essential for everything from reaction monitoring in synthesis to stability testing in formulated products.

This document is structured to provide both a high-level strategic overview and detailed, actionable protocols. We will primarily focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal analytical technique, owing to its widespread applicability and the chromophoric nature of the nitroaromatic group.[2] We will then compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral HPLC to provide a complete analytical landscape. The validation parameters discussed are in alignment with the stringent requirements set forth by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Note on Stereochemistry: While this guide is specific to the D-enantiomer, the validation principles and methodologies described are universally applicable to the L-enantiomer or a racemic mixture. The primary distinction would arise in the use of a chiral column for enantiomeric separation and purity assessment, which is discussed in the comparative section.

The Foundation: Choosing the Right Analytical Technique

The selection of an analytical method is the first critical decision in the validation pathway. The molecular structure of 4-Nitro-D-phenylalanine ethyl ester hydrochloride—possessing an aromatic nitro group, an ester, and an amine hydrochloride—guides our choice.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and preferred method for non-volatile, thermally labile compounds like amino acid esters.[6] The nitro-phenyl group provides strong UV absorbance, making a simple UV detector highly effective and sensitive.[7]

  • Gas Chromatography (GC): GC analysis of amino acids and their esters is feasible but requires a crucial derivatization step to increase volatility and thermal stability.[8] This adds complexity and potential variability to the sample preparation process.[9][10]

  • Chiral HPLC: Essential when the enantiomeric purity of the D- or L-form is a critical quality attribute. This technique uses a chiral stationary phase (CSP) to resolve the enantiomers, which is not possible on a standard achiral column.[11][12]

Our focus will be the validation of an HPLC-UV method, as it represents the most robust and accessible approach for routine quantification and impurity profiling.

The Pillars of Validation: A Guided Workflow

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] The process is a systematic evaluation of a series of performance characteristics defined by regulatory bodies.[15][16][17]


// Nodes plan [label="Validation Planning\n(Define Purpose & Acceptance Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; dev [label="Method Development &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol [label="Write Validation Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; exec [label="Execute Validation Experiments", fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Validation Report\n(Summarize & Evaluate Results)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lifecycle [label="Method Lifecycle Management\n(Revalidation & Transfer)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges plan -> dev [label=" "]; dev -> protocol [label=" "]; protocol -> exec [label=" "]; exec -> report [label=" "]; report -> lifecycle [label=" "]; }

Figure 1: High-level workflow for analytical method validation.

In-Depth Validation of an HPLC-UV Method

Here, we detail the experimental protocols and acceptance criteria for validating a reversed-phase HPLC-UV method for the assay of 4-Nitro-D-phenylalanine ethyl ester hydrochloride.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][18]

Causality: This is the cornerstone of validation. Without specificity, you cannot trust that the signal you are measuring comes solely from your analyte of interest. For a stability-indicating method, you must prove that the analyte peak is free from interference from degradation products.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock Solution: Prepare a solution of 4-Nitro-D-phenylalanine ethyl ester hydrochloride reference standard.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Forced Degradation Samples: Subject the analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis:

    • Inject the analyte, placebo, and each stressed sample into the HPLC system.

  • Evaluation:

    • The placebo and blank injections should show no interfering peaks at the retention time of the analyte.

    • In the stressed samples, the analyte peak should be adequately resolved from all degradation product peaks. Peak purity analysis (using a photodiode array detector) should be performed to confirm the analyte peak is spectrally homogeneous. A resolution factor of >1.5 is typically desired for critical separations.[17]

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specified range.[14]

Causality: Establishing linearity allows for the accurate calculation of analyte concentration in unknown samples using a calibration curve, which is fundamental for quantitative analysis.

Experimental Protocol:

  • Prepare Calibration Standards: From the stock solution, prepare a minimum of five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[14]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot the average peak area response versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often demonstrated by recovery studies.

Causality: Accuracy confirms that your method is measuring the "true" amount of analyte, free from systematic errors or bias.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo mixture with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of nine determinations).[18]

  • Analysis: Analyze the spiked samples and calculate the concentration of the analyte.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • The mean recovery should be within 98.0% to 102.0% for a drug substance assay.

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[14]

Causality: Precision demonstrates the method's reliability and consistency. Low precision (high variability) indicates a method that cannot produce trustworthy results day-to-day.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the Relative Standard Deviation (RSD) of the results for both repeatability and intermediate precision studies.

    • The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19]

Causality: LOD and LOQ are critical for impurity analysis, where you need to know the lower limits of your method's capability to ensure that potentially harmful impurities do not go undetected or unquantified.

Experimental Protocol (Based on the Calibration Curve):

  • Method: The LOD and LOQ can be calculated from the linearity data using the standard deviation of the response and the slope of the calibration curve.[20]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[20][21]

  • Confirmation: Prepare and analyze samples at concentrations near the calculated LOD and LOQ to confirm their validity. For the LOQ, the signal-to-noise ratio should be at least 10:1, and the accuracy and precision should be acceptable.[19]

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[22]

Causality: This parameter provides confidence that the method is reliable for routine use where minor variations (e.g., in mobile phase composition, column temperature, or flow rate) are expected. A non-robust method is impractical for a quality control environment.

Experimental Protocol:

  • Identify Variables: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analysis: Analyze a system suitability solution and a sample under each modified condition.

  • Evaluation:

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the acceptance criteria defined in the method.


// Center Node VM [label="Validated Method\n(Fit for Purpose)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Parameter Nodes Spec [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lin [label="Linearity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acc [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; Prec [label="Precision", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOD [label="LOD / LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robust [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Relationships Spec -> VM; Lin -> VM; Acc -> VM; Prec -> VM; Robust -> VM; LOD -> VM;

Lin -> Range [dir=both, color="#5F6368"]; Lin -> Acc [color="#5F6368"]; Lin -> Prec [color="#5F6368"]; Acc -> Prec [dir=both, color="#5F6368"]; }

Figure 2: Interrelationship of core validation parameters.

Summary of Performance & Comparative Analysis

The following table summarizes the typical performance results for a validated HPLC-UV method for 4-Nitro-D-phenylalanine ethyl ester hydrochloride and compares it with alternative techniques.

Parameter HPLC-UV Method GC-MS (with Derivatization) Chiral HPLC-UV
Specificity High; demonstrated with forced degradation and peak purity.Very High; mass spectrometer provides structural confirmation.Highest; resolves enantiomers, providing chiral specificity.
Linearity (r) ≥ 0.999≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (can be affected by derivatization efficiency)98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 2.0%
LOQ Low ng/mL rangeLow to mid pg/mL range (highly sensitive)Low ng/mL range
Sample Prep Simple dissolution and dilution.Complex; requires anhydrous conditions and a two-step derivatization (esterification followed by acylation).Simple dissolution and dilution.
Primary Use Case Routine assay, purity testing, and stability studies.Trace-level analysis, structural confirmation of impurities.Enantiomeric purity determination, chiral separations.[23]

Note: The values presented are illustrative and represent typical acceptance criteria for a well-validated pharmaceutical method.

Conclusion

The validation of an analytical method for 4-Nitro-D-phenylalanine ethyl ester hydrochloride is a multi-faceted process that provides documented evidence of the method's reliability and suitability for its intended purpose.[6][24] A well-validated HPLC-UV method serves as a robust workhorse for most quality control applications, offering an excellent balance of performance, simplicity, and reliability. However, for specialized applications such as trace-level impurity identification or the critical assessment of enantiomeric purity, complementary techniques like GC-MS and Chiral HPLC are indispensable tools. The choice of method and the design of the validation study must always be guided by the specific analytical requirements and the stringent standards of regulatory authorities.[4][25][26]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. (n.d.). National Library of Medicine. [Link]

  • HPLC method validation for pharmaceuticals: a review. (2017). ResearchGate. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2024). Altabrisa Group. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Determine limits of detection LOD and limits of quantification LOQ. (n.d.). MicroSolv. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2019). SciELO Brazil. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2024). Altabrisa Group. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

  • Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. (1964). ACS Publications. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (2021). MDPI. [Link]

  • Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2021). National Library of Medicine. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020). ACS Publications. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. [Link]

  • How can I analyze amino acid Methyl Ester in GC? (2015). ResearchGate. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021). National Library of Medicine. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2020). MDPI. [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). ResearchGate. [Link]

  • The Limit of Detection. (n.d.). LCGC International. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). National Library of Medicine. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Peptide Modification: H-4-Nitro-D-phe-oet hcl vs. Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Alphabet of Peptides

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant limitations, including poor metabolic stability due to enzymatic degradation and limited bioavailability, which curtails their therapeutic potential.[][3] The strategic incorporation of non-natural amino acids (UAAs) has emerged as a transformative approach to overcome these hurdles.[4][5] By expanding beyond the 20 canonical amino acids, researchers can precisely tailor the physicochemical and pharmacological properties of peptides, enhancing their stability, potency, and target selectivity.[6][7]

This guide provides an in-depth comparison of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl), a specialized phenylalanine analog, with other classes of UAAs used in peptide modification. We will explore the unique advantages conferred by its distinct structural features—the D-chiral center and the electron-withdrawing nitro group—and contrast its performance with alternative UAAs, supported by experimental frameworks and data-driven insights for the discerning researcher.

The Profile of 4-Nitro-D-phenylalanine: A Dual-Action Modifier

This compound is a synthetic derivative of phenylalanine, characterized by two critical modifications: the inversion of stereochemistry from the natural L-form to the D-form, and the addition of a nitro (NO₂) group at the para-position of the aromatic ring.[8] These features are not merely incremental changes; they impart fundamentally new properties to the peptide backbone.

  • D-Configuration for Proteolytic Resistance: The vast majority of proteases in mammalian systems are stereospecific, exclusively recognizing and cleaving peptide bonds between L-amino acids.[9] The introduction of a D-amino acid, such as 4-Nitro-D-phenylalanine, creates a peptide bond that is not recognized by these enzymes.[9][10] This "steric shield" dramatically enhances the peptide's resistance to proteolytic degradation, leading to a significantly longer in vivo half-life and improved bioavailability.[11]

  • The Nitro Group for Electronic Modulation: The nitro group is a potent electron-withdrawing group. Its presence on the phenyl ring significantly alters the electronic properties of the side chain. This can influence intramolecular and intermolecular interactions, such as π-π stacking, which are critical for peptide conformation and receptor binding.[12] The enhanced reactivity of the nitro group also makes it a valuable building block in the synthesis of bioactive peptides and pharmaceuticals.[13][14] This electronic modulation can be leveraged to fine-tune binding affinity and specificity for a target receptor.

Caption: Key structural features of this compound and their functional impact.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a UAA is a critical decision in peptide design, dictated by the desired therapeutic outcome. While 4-Nitro-D-phenylalanine offers a unique combination of stability and electronic modulation, other UAAs provide alternative or complementary advantages.

Unnatural Amino Acid ClassPrimary Advantage(s)Key ConsiderationsWhen to Use
4-Nitro-D-phenylalanine Proteolytic Resistance ; Electronic Modulation of aromatic interactions.[9][14]The nitro group can sometimes be a liability for metabolic reduction in vivo.To simultaneously enhance stability and fine-tune receptor binding where aromatic interactions are key.
Other D-Amino Acids Proteolytic Resistance .[9]Can significantly alter peptide conformation and potentially reduce activity if the original L-stereochemistry was critical for binding.As a general strategy to improve peptide half-life when the specific side chain's electronics are not a primary target for modulation.
N-Methylated Amino Acids Proteolytic Resistance ; Increased Membrane Permeability ; Reduces hydrogen bonding capacity, constraining conformation.[4]Can disrupt secondary structures like α-helices or β-sheets that rely on backbone H-bonds.To improve oral bioavailability and stability, particularly for peptides targeting intracellular proteins.
β- and γ-Amino Acids Proteolytic Resistance ; Induces novel secondary structures (e.g., helices, turns).[6][15]The altered backbone spacing can drastically change the spatial orientation of side chains, impacting receptor recognition.When designing peptidomimetics with fundamentally new shapes and enhanced stability.[15]
Conformationally Constrained UAAs Reduced Conformational Entropy (pre-organizes peptide for binding); Increased Receptor Selectivity .[16]The rigid structure may not fit the target binding pocket; synthesis can be more complex.To lock a peptide into its bioactive conformation, increasing affinity and selectivity while reducing off-target effects.
Halogenated Phenylalanines Modulates Aromatic Interactions (halogen bonding, π-π stacking); Can serve as a spectroscopic probe.The type and position of the halogen have different effects; can alter lipophilicity.To systematically probe and enhance binding affinity through modified aromatic interactions.
Bio-orthogonal UAAs Enables Site-Specific Conjugation with drugs, imaging agents, or polymers (e.g., PEGylation).[6][17]Requires a two-step process (incorporation then conjugation); the attached molecule adds significant bulk.For developing antibody-drug conjugates (ADCs), targeted imaging agents, or improving PK properties through PEGylation.[6]

Experimental Section: Methodologies for Incorporation and Evaluation

A scientifically rigorous comparison requires robust and reproducible experimental protocols. Here, we detail the standard methodology for incorporating a UAA via Solid-Phase Peptide Synthesis (SPPS) and a subsequent assay to validate its impact on stability.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol describes the manual synthesis of a model peptide incorporating Fmoc-4-nitro-D-phenylalanine-OH, the protected form used in SPPS.[18] The causality behind each step is explained to ensure a self-validating workflow.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-nitro-D-phenylalanine-OH)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold Diethyl ether

Workflow Diagram:

Sources

A Comparative Analysis of the Biological Effects of Nitro-Containing Compounds: From Therapeutic Agents to Toxicants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological effects of various nitro-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the diverse mechanisms of action, therapeutic applications, and toxicological profiles of these multifaceted molecules, supported by experimental data and detailed protocols.

The nitro group (-NO2), a simple yet potent functional group, imparts a wide range of biological activities to organic molecules.[1][2] Its strong electron-withdrawing nature significantly influences a compound's pharmacokinetic and pharmacodynamic properties.[3][4] This guide will explore the dual nature of nitro compounds, which can act as both therapeutic agents (pharmacophores) and toxic entities (toxicophores).[1][2]

Mechanisms of Action: A Tale of Two Pathways

The biological effects of nitro-containing compounds are largely dictated by their metabolic fate within the cell. Two primary pathways govern their activity:

  • Nitric Oxide (NO) Donation: A prominent class of nitro compounds, known as nitrovasodilators, act as prodrugs that release nitric oxide (NO).[5][6] This release can occur through enzymatic reduction, as seen with organic nitrates like nitroglycerin, or spontaneously, as with sodium nitroprusside.[7][8] The liberated NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels trigger a cascade of events that decrease intracellular calcium, resulting in vasodilation.[5] This mechanism is the cornerstone of their use in treating conditions like angina and hypertension.[9]

  • Bioreductive Activation to Cytotoxic Intermediates: In contrast, many nitroaromatic and nitroheterocyclic compounds exert their effects through bioreduction to reactive and often toxic intermediates.[1] This process, frequently mediated by nitroreductase enzymes, can generate nitroso and hydroxylamine species, as well as superoxide radicals.[1][10] These reactive intermediates can covalently bind to cellular macromolecules like DNA, leading to cellular damage and death.[1] This mechanism is harnessed in certain antibiotics and anticancer agents but also underlies the toxicity of many nitro compounds.[3][11]

Comparative Analysis of Key Nitro-Containing Compounds

To illustrate the diverse biological effects, we will compare four distinct classes of nitro-containing compounds: nitrovasodilators, a nitric oxide synthase inhibitor, and environmental toxicants.

Compound ClassPrimary Mechanism of ActionKey Biological EffectsTherapeutic/Toxicological Profile
Nitroglycerin Enzymatic release of Nitric Oxide (NO)[7]Vasodilation (predominantly venous), reduction of cardiac preload[8][12]Treatment of angina pectoris[9]
Sodium Nitroprusside Spontaneous release of Nitric Oxide (NO)[8]Potent arterial and venous vasodilation, reduction of cardiac preload and afterload[13]Treatment of hypertensive crises[14]
Nitro-L-arginine methyl ester (L-NAME) Inhibition of Nitric Oxide Synthase (NOS)Vasoconstriction, increase in blood pressureExperimental tool to study NO function
Nitrotoluenes (o-, m-, p-) Bioreductive activation to reactive intermediates[15]Methemoglobinemia, hepatotoxicity, nephrotoxicity, potential carcinogenicity[16][17]Environmental and industrial toxicants[18]

Experimental Evaluation of Biological Effects

A thorough understanding of the biological effects of nitro-containing compounds necessitates a robust experimental approach. Here, we outline key assays for their comparative evaluation.

Assessment of Vasodilation and Nitric Oxide Release

Objective: To quantify the vasodilatory potential and NO-donating capacity of nitrovasodilators.

Experimental Workflow:

experimental_workflow_no_release cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis compound_prep Compound Preparation no_release Nitric Oxide Release Assay (e.g., Griess Assay, Chemiluminescence) compound_prep->no_release vasodilation_assay Vasodilation Assay (e.g., Aortic Ring Assay) compound_prep->vasodilation_assay data_analysis Data Analysis and Comparison no_release->data_analysis cell_culture Vascular Smooth Muscle Cell Culture cell_culture->vasodilation_assay vasodilation_assay->data_analysis animal_model Animal Model (e.g., Spontaneously Hypertensive Rat) compound_admin Compound Administration animal_model->compound_admin bp_measurement Blood Pressure Measurement compound_admin->bp_measurement bp_measurement->data_analysis

Caption: Workflow for assessing vasodilation and NO release.

Detailed Protocols:

  • Nitric Oxide Release Quantification (Griess Assay): This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite.[19][20]

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Incubate the test compound in a suitable buffer or cell culture medium.

    • At designated time points, collect aliquots of the supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the standards and samples.[21]

    • Measure the absorbance at 540 nm using a microplate reader.[22]

    • Calculate the nitrite concentration in the samples based on the standard curve.

  • Ex Vivo Aortic Ring Assay for Vasodilation:

    • Isolate the thoracic aorta from a rodent model.

    • Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution.

    • Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, add increasing concentrations of the test compound.

    • Measure the relaxation of the aortic rings isometrically.

    • Express the relaxation as a percentage of the pre-contracted tension.

Evaluation of Cytotoxicity and Oxidative Stress

Objective: To determine the cytotoxic potential and the induction of oxidative stress by nitro compounds.

Experimental Workflow:

experimental_workflow_cytotoxicity cluster_cell_based Cell-Based Assays cell_culture Cell Line Selection (e.g., HepG2 for liver toxicity) compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) compound_treatment->viability_assay ros_detection ROS Detection Assay (e.g., DCFDA) compound_treatment->ros_detection apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) compound_treatment->apoptosis_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis ros_detection->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing cytotoxicity and oxidative stress.

Detailed Protocols:

  • Cell Viability Assay (MTT or CCK-8): These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[23][24]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.[25]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[26]

  • Reactive Oxygen Species (ROS) Detection: The DCFDA assay is a common method for measuring intracellular ROS levels.[27][28]

    • Load cells with the DCFDA probe.

    • Treat the cells with the test compound.

    • Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[29]

    • Treat cells with the test compound.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways

The biological effects of nitro-containing compounds are mediated through distinct signaling pathways.

Nitrovasodilator Signaling Pathway:

signaling_pathway_nitrovasodilator Nitrovasodilator Nitrovasodilator (e.g., Nitroglycerin) NO Nitric Oxide (NO) Nitrovasodilator->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium Decreased Intracellular Calcium [Ca2+] PKG->Calcium Phosphorylates proteins leading to Vasodilation Vasodilation Calcium->Vasodilation

Caption: Signaling pathway of nitrovasodilators leading to vasodilation.

Bioreductive Activation and Cytotoxicity Pathway:

signaling_pathway_cytotoxicity NitroCompound Nitroaromatic Compound ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine, ROS) NitroCompound->ReactiveIntermediates Bioreduction by Nitroreductase Nitroreductase Nitroreductase Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveIntermediates->Macromolecules Covalent Binding Damage Macromolecular Damage Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis Induces

Caption: Pathway of bioreductive activation leading to cytotoxicity.

Conclusion

The biological effects of nitro-containing compounds are remarkably diverse, spanning from life-saving therapeutics to hazardous environmental toxins.[2] A comprehensive understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of safer and more effective drugs and for mitigating the risks associated with toxic nitro compounds.[3] The balance between the therapeutic benefits and the potential toxicity of the nitro group remains a key consideration in medicinal chemistry and drug design.[30]

References

  • Nitrovasodilator - Wikipedia. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. [Link]

  • Molecular mechanisms of nitrovasodilator bioactivation - PubMed. [Link]

  • nitrovasodilators - Uniba. [Link]

  • The nitrovasodilators. New ideas about old drugs - PubMed - NIH. [Link]

  • Nitrodilators and Soluble Guanylyl Cyclase Activators - CV Pharmacology. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. [Link]

  • TOX-23: o-,m-, and p- Nitrotoluenes (CASRNs 88-72-2, 99-08-1, 99-99-0) - National Toxicology Program. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. [Link]

  • Nitrotoluenes - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. [Link]

    • ANALYTICAL METHODS. [Link]

  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. [Link]

  • Provisional Peer Reviewed Toxicity Values for p-Nitrotoluene (4-Nitrotoluene). [Link]

  • Carcinogenic Potential of o-Nitrotoluene and p-Nitrotoluene | Request PDF - ResearchGate. [Link]

  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography - International Journal of Chemical and Physical Sciences. [Link]

  • Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - NIH. [Link]

    • analytical methods. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. [Link]

  • Nitrotoluene – Knowledge and References - Taylor & Francis. [Link]

  • Oxidative Stress Induced Apoptosis Assay Services - Creative Bioarray. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - MDPI. [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC). [Link]

  • A comparison of nitroglycerin and nitroprusside: I. Treatment of postoperative hypertension - PubMed. [Link]

  • Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. [Link]

  • (PDF) Assays for Nitric Oxide Expression - ResearchGate. [Link]

  • Comparison of intravenous nitroglycerin and sodium nitroprusside for treatment of acute hypertension developing after coronary artery bypass surgery - PubMed. [Link]

  • Comparison of intravenous nitroglycerin and sodium nitroprusside in acute myocardial infarction - PubMed. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. [Link]

  • Nitric Oxide Assay (NO) - ScienCell Research Laboratories. [Link]

  • A comparison of nitroglycerin and nitroprusside: II. The effects of volume loading - PubMed. [Link]

  • What class of medications are nitroglycerin and nitroprusside? - Dr.Oracle. [Link]

  • Oxidative Stress/Antioxidant Assay Kits - Signosis. [Link]

  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results - ResearchGate. [Link]

  • Tissue-specific activity of aromatic nitro compounds and proposed... - ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of Peptides Containing 4-Nitro-D-phenylalanine Versus Standard Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the field of drug discovery and peptide therapeutics, the limitations of standard peptides, composed of the 20 proteinogenic L-amino acids, are well-documented. A primary challenge is their rapid degradation by endogenous proteases, leading to poor in vivo half-life and limited therapeutic efficacy.[1][2][3] To overcome these hurdles, researchers increasingly turn to the incorporation of unnatural amino acids (UAAs). These synthetic analogues offer novel side-chain functionalities, conformational constraints, and, crucially, enhanced stability.[3][4][5]

This guide provides an in-depth comparison of peptides containing a specific UAA, 4-Nitro-D-phenylalanine (4-NO₂-D-Phe) , against their standard L-phenylalanine counterparts. We will explore how the unique stereochemistry and the addition of a nitro group influence the peptide's physicochemical properties, synthesis, enzymatic stability, and biological activity, supported by established experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to leverage this powerful modification in their work.[6]

A Tale of Two Phenylalanines: Physicochemical Properties

The fundamental differences between a standard peptide and one containing 4-NO₂-D-Phe begin at the molecular level. The introduction of a nitro group onto the phenyl ring and the switch from the natural L- to the synthetic D-configuration impart distinct properties.[7][8]

PropertyL-Phenylalanine (Standard)4-Nitro-D-phenylalanine (Modified)Causality of Difference
Molecular Formula C₉H₁₁NO₂C₉H₁₀N₂O₄Addition of a nitro group (NO₂) to the phenyl ring.[7][9]
Molecular Weight ~165.19 g/mol ~210.19 g/mol The nitro group adds significant mass.[7][9]
Stereochemistry L-enantiomerD-enantiomerSynthetically derived to provide stereochemical diversity.[8]
Key Functional Group Phenyl ring4-nitro-phenyl ringThe electron-withdrawing nitro group alters the ring's electronic properties and provides a spectroscopic handle.[10][11]
Solubility Varies by sequenceGenerally exhibits limited water solubility but is soluble in organic solvents like DMSO and DMF.[9][12]The polar nitro group can influence intermolecular interactions.
Hydrophobicity (XLogP3) ~ -1.3~ -1.2The nitro group slightly modifies the hydrophobicity profile.[7]

The most impactful modification is the stereochemistry. Proteolytic enzymes have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. The incorporation of a D-amino acid creates a stereochemical mismatch in the enzyme's active site, sterically hindering cleavage and dramatically enhancing the peptide's stability.[8]

Synthesis and Incorporation: A Seamless Integration

A significant advantage of using Fmoc-4-Nitro-D-phenylalanine is its straightforward integration into standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][13] The synthesis workflow remains largely unchanged, allowing for the precise, site-specific incorporation of the UAA without requiring a major overhaul of established laboratory procedures.[14][15]

The causality behind this seamless integration lies in the use of the same orthogonal protection scheme as standard amino acids. The N-α-amino group is temporarily protected by a base-labile Fmoc group, while the side chain (in this case, the nitro-phenyl group) is stable to the synthesis conditions.[16] The carboxylic acid is activated using standard coupling reagents (e.g., HCTU) to form a peptide bond with the deprotected N-terminus of the growing peptide chain on the solid support.[14]

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Protease_Stability cluster_L Standard L-Peptide cluster_D 4-NO₂-D-Phe Peptide L_Peptide L-Peptide Chain Protease_L Protease L_Peptide->Protease_L Stereospecific Binding Cleavage Peptide Bond Cleavage Protease_L->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with 4-NO₂-D-Phe Protease_D Protease D_Peptide->Protease_D Steric Hindrance No_Cleavage No Cleavage Protease_D->No_Cleavage No Catalysis Intact Peptide Remains Intact No_Cleavage->Intact

Caption: Mechanism of protease resistance via D-amino acid incorporation.

Experimental Data: A typical in-vitro stability assay involves incubating the peptide in human serum and quantifying the amount of intact peptide over time using RP-HPLC. The data below illustrates the expected outcome.

Time (hours)% Intact Standard Peptide (L-Phe)% Intact Modified Peptide (4-NO₂-D-Phe)
0100%100%
145%98%
412%95%
8< 2%92%
24Undetectable85%

This dramatic increase in stability is a key driver for incorporating 4-NO₂-D-Phe in peptide drug candidates, potentially translating to a longer in vivo half-life and a more sustained therapeutic effect.

Binding Affinity and Biological Activity

The Goal: The efficacy of a peptide is ultimately determined by its ability to bind its biological target with high affinity and specificity, thereby eliciting a biological response.

The Impact of Modification: Altering an amino acid residue can have unpredictable effects on binding affinity.

  • Conformational Changes: The D-amino acid alters the local backbone torsion angles, which can either improve or disrupt the peptide's bioactive conformation required for target binding.

  • Side-Chain Interactions: The nitro group adds a polar, electron-withdrawing feature. This could form new, beneficial hydrogen bonds or electrostatic interactions with the target protein. Conversely, it could introduce an unfavorable steric or electronic clash.

Therefore, the effect on binding affinity is highly context-dependent and must be determined empirically for each peptide-target system.

Experimental Data: A common method to quantify binding is the filter-binding assay, which measures the equilibrium binding affinity constant (Kd). A lower Kd value indicates a higher binding affinity.

PeptideTarget ProteinBinding Affinity (Kd)
Standard Peptide (L-Phe)Receptor X170 nM
Modified Peptide (4-NO₂-D-Phe)Receptor X210 nM

In this hypothetical example, the modification resulted in a slight decrease in binding affinity. This trade-off between a significant gain in stability and a minor loss in affinity is a common consideration in drug development. The overall in vivo efficacy may still be vastly improved due to the extended half-life.

Unique Applications of the Nitro Group

Beyond stability, the 4-nitrophenylalanine residue provides functionalities not available with standard phenylalanine.

  • Infrared (IR) Probe: The nitro group has a distinct vibrational signature, allowing it to be used as a built-in IR probe to monitor peptide conformational changes and environmental interactions. [10]* FRET Quencher: It can act as an effective Förster Resonance Energy Transfer (FRET) quencher when paired with a fluorescent donor, enabling the design of sensitive molecular probes and biosensors. [10]* Chromophore: The nitroaromatic group provides a convenient UV tag for detection during purification and analysis. [11][12]

Key Experimental Protocols

To ensure scientific integrity, the protocols described must be self-validating. The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis for incorporating an amino acid.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel. [14]2. Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by adding 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat once. [15][17]3. Washing: Thoroughly wash the resin beads to remove residual piperidine. Perform 5-7 washes with DMF. [17]4. Amino Acid Activation & Coupling: In a separate tube, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., Fmoc-4-Nitro-D-phenylalanine) and a coupling agent (e.g., HCTU) in DMF. Add a base (e.g., DIEA) and allow to pre-activate for 5 minutes. [17]Add this activation mixture to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a few beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step. [16]6. Washing: Wash the resin 5-7 times with DMF to remove excess reagents.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Cleavage and Global Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. [17]9. Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). [17][18]

Protocol 2: In-Vitro Enzymatic Stability Assay
  • Peptide Preparation: Prepare stock solutions of the standard and modified peptides (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Serum Incubation: In a microcentrifuge tube, add 90 µL of human serum and pre-warm to 37°C.

  • Initiate Reaction: Add 10 µL of the peptide stock solution to the serum to start the degradation reaction.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding it to 40 µL of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile). This precipitates the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak area corresponding to the intact peptide at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

Protocol 3: Binding Affinity by Filter-Binding Assay

This protocol provides a general method for assessing peptide-protein binding.

  • Reagent Preparation: Prepare a binding buffer (e.g., PBS with 0.1% BSA). Prepare a serial dilution of the target protein in the binding buffer.

  • Peptide Labeling (Optional but Recommended): For sensitive detection, the peptide can be radiolabeled (e.g., with ³⁵S) or fluorescently labeled. If unlabeled, detection will rely on other methods like dot blot.

  • Binding Reaction: In a 96-well plate, mix a constant, low concentration of the labeled peptide with the various concentrations of the target protein. Allow the mixture to equilibrate for 1 hour at room temperature. [19]4. Membrane Preparation: Pre-wet a dual-filter membrane (e.g., a top nitrocellulose membrane to capture protein-bound peptide and a bottom nylon membrane to capture free peptide) with binding buffer in a dot blot apparatus. [19]5. Filtration: Apply the binding reaction mixtures to the wells of the dot blot apparatus and apply a gentle vacuum to pass the solution through the membranes.

  • Washing: Wash each well with ice-cold binding buffer to remove non-specifically bound peptide.

  • Quantification: Quantify the amount of labeled peptide on both the top (bound) and bottom (free) membranes using an appropriate detection method (e.g., phosphorimager for radiolabels).

  • Data Analysis: Plot the fraction of bound peptide against the protein concentration. Fit the data to a one-site binding equation to determine the equilibrium dissociation constant (Kd). [19]

Conclusion and Outlook

The incorporation of 4-Nitro-D-phenylalanine represents a potent and accessible strategy for enhancing the therapeutic potential of peptides. The primary, and most predictable, advantage is a dramatic increase in enzymatic stability, directly addressing one of the most significant liabilities of standard peptide drugs. [2][8]This is achieved with minimal disruption to established synthesis protocols.

While the effect on biological activity is peptide-specific and requires empirical validation, the potential for a vastly improved pharmacokinetic profile often outweighs minor reductions in binding affinity. Furthermore, the unique spectroscopic properties of the nitro group provide additional tools for biochemical and biophysical analysis. [10]For researchers in drug development, 4-Nitro-D-phenylalanine is not merely a substitution but a strategic design element for creating more robust, effective, and versatile peptide-based therapeutics.

References

  • Title: 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 Source: PubChem URL: [Link]

  • Title: N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity Source: ACS Publications URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]

  • Title: Peptide Synthesis Source: Bio-protocol URL: [Link]

  • Title: Probing protein stability with unnatural amino acids Source: PubMed - NIH URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: SpringerLink URL: [Link]

  • Title: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an Source: Ingenta Connect URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec URL: [Link]

  • Title: Automated affinity selection for rapid discovery of peptide binders Source: RSC Publishing URL: [Link]

Sources

A Senior Application Scientist's Guide to p-Nitro-D-phenylalanine Ethyl Ester Hydrochloride: A Superior Building Block for Advanced Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and peptide synthesis, the selection of building blocks is a critical decision that dictates the pharmacokinetic properties, biological activity, and synthetic accessibility of the final therapeutic candidate. While a vast library of natural and unnatural amino acids is available, p-Nitro-D-phenylalanine ethyl ester hydrochloride stands out for its unique combination of stereochemical, electronic, and functional properties. This guide provides an in-depth comparison, supported by experimental rationale, to illustrate its advantages over alternative building blocks for researchers and drug development professionals.

Foundational Advantages: Deconstructing the Molecule

The superiority of p-Nitro-D-phenylalanine ethyl ester hydrochloride stems from three key structural features: the D-chiral center , the para-nitro group , and the ethyl ester hydrochloride form. Each contributes a distinct advantage that, when combined, creates a uniquely powerful synthetic intermediate.

  • The D-Configuration for Enhanced Stability: Natural proteins are composed exclusively of L-amino acids, and the body's digestive enzymes, proteases, are stereospecific for cleaving peptide bonds between these L-residues.[1] By incorporating D-amino acids like D-phenylalanine, synthetic peptides gain significant resistance to enzymatic degradation.[2] This intrinsic stability leads to a longer in-vivo half-life, a crucial attribute for developing effective peptide-based therapeutics.[2]

  • The para-Nitro Group for Electronic Tuning and Functionality: The nitro group (NO₂) at the para-position of the phenyl ring is a potent electron-withdrawing group (EWG).[3] This has profound implications:

    • Modulation of Biological Activity: The strong EWG alters the electronic character of the aromatic side chain, which can significantly influence how a peptide or drug molecule interacts with its biological target (e.g., receptor or enzyme).[4][5] This provides medicinal chemists with a tool to fine-tune binding affinity and activity.

    • A Versatile Synthetic Handle: The nitro group can be readily and selectively reduced to a primary amine (p-aminophenylalanine). This introduces a new nucleophilic site, allowing for subsequent conjugation of other molecules, such as fluorescent tags, polyethylene glycol (PEG) chains, or cytotoxic payloads for antibody-drug conjugates (ADCs).

    • A Built-in Biophysical Probe: The nitro moiety can serve as a powerful analytical tool. It acts as an effective Infrared (IR) probe for monitoring peptide conformational changes and as a Förster Resonance Energy Transfer (FRET) quencher for studying molecular interactions in real-time.[6]

  • The Ethyl Ester Hydrochloride for Practical Synthesis: The compound is supplied as a stable, crystalline hydrochloride salt of the ethyl ester. This form offers practical benefits in a laboratory setting. The hydrochloride salt enhances stability and simplifies handling and weighing, while the ethyl ester protects the carboxylic acid during the crucial peptide coupling step, preventing unwanted side reactions.[7][8] This form is particularly well-suited for solution-phase synthesis strategies.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of p-Nitro-D-phenylalanine ethyl ester hydrochloride, it is essential to compare it directly with common alternatives.

Feature / Metricp-Nitro-D-phenylalanine Ethyl Ester HCl L-Phenylalanine Derivatives Unmodified D-Phenylalanine Derivatives Other Protected D-Phe (Boc/Fmoc)
In-Vivo Stability High (D-configuration resists proteolysis)Low (Susceptible to enzymatic cleavage)High (D-configuration resists proteolysis)High (D-configuration resists proteolysis)
Electronic Properties Strongly Electron-Withdrawing (Tunable bioactivity)[3]Neutral (Standard electronic profile)Neutral (Standard electronic profile)Neutral (Standard electronic profile)
Synthetic Versatility High (Nitro group can be reduced to an amine for further conjugation)Low (Aromatic ring is relatively inert)Low (Aromatic ring is relatively inert)Low (Aromatic ring is relatively inert)
Biophysical Probing Yes (Can be used as an IR probe or FRET quencher)[6]No No No
Primary Application Solution-Phase Peptide Synthesis, Drug DiscoveryGeneral Peptide SynthesisPeptide Synthesis for StabilitySolid-Phase Peptide Synthesis (SPPS)

Experimental Protocol: Solution-Phase Dipeptide Synthesis

The following protocol details a standard, robust method for coupling an N-protected amino acid with p-Nitro-D-phenylalanine ethyl ester hydrochloride, highlighting the rationale behind each step. This procedure serves as a self-validating system by employing reagents and conditions designed to maximize yield and minimize common side reactions, particularly racemization.

Objective: To synthesize Boc-L-Ala-D-p-NO₂-Phe-OEt.

Materials:

  • Boc-L-Alanine

  • p-Nitro-D-phenylalanine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃, brine

Step-by-Step Methodology:
  • Carboxylic Acid Activation (0 °C):

    • Dissolve Boc-L-Alanine (1.0 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath and stir for 20 minutes.

    • Causality: This step forms a highly reactive HOBt-ester of Boc-L-Alanine. Using EDC as the coupling reagent activates the carboxyl group, while the HOBt additive is crucial for two reasons: it enhances coupling efficiency and acts as a racemization suppressant.[9][10] Performing the activation at 0 °C minimizes the risk of premature degradation of the active ester and other side reactions.[10]

  • Amine Neutralization (0 °C):

    • In a separate flask, dissolve p-Nitro-D-phenylalanine ethyl ester hydrochloride (1.0 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add N-Methylmorpholine (NMM) (1.1 eq.) dropwise and stir for 10 minutes.

    • Causality: The starting material is a hydrochloride salt. The amine must be deprotonated to its free, nucleophilic form to attack the activated carboxyl group. NMM is a moderately hindered base chosen to perform this neutralization without promoting racemization of the α-carbon, a risk associated with stronger or less hindered bases like triethylamine.[9]

  • Peptide Coupling (0 °C to Room Temperature):

    • Slowly add the neutralized amine solution from Step 2 to the activated acid solution from Step 1 at 0 °C.

    • Stir the combined reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Causality: The nucleophilic free amine of the D-phenylalanine derivative attacks the activated HOBt-ester, forming the peptide bond. The reaction is held at low temperature initially to control the reaction rate and ensure fidelity, then warmed to ensure it proceeds to completion.[11]

  • Aqueous Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide via flash column chromatography.

    • Causality: This standard liquid-liquid extraction sequence systematically removes unreacted starting materials, coupling reagents, and byproducts, yielding a purified product ready for characterization (e.g., by NMR and MS).

Visualization of the Experimental Workflow

G cluster_activation Carboxyl Group Activation (Flask 1) cluster_neutralization Amine Neutralization (Flask 2) cluster_purification Work-up & Purification A1 Boc-L-Alanine Activate Stir at 0°C for 20 min A1->Activate A2 EDC + HOBt A2->Activate A3 Anhydrous DMF A3->Activate Activated_Ester Boc-L-Ala-OBt (Active Ester) Activate->Activated_Ester Coupling Peptide Bond Formation (0°C to RT, overnight) Activated_Ester->Coupling B1 p-Nitro-D-Phe-OEt·HCl Neutralize Stir at 0°C for 10 min B1->Neutralize B2 NMM (Base) B2->Neutralize B3 Anhydrous DMF B3->Neutralize Free_Amine Free Amine (Nucleophile) Neutralize->Free_Amine Free_Amine->Coupling Workup Aqueous Wash (HCl, NaHCO3, Brine) Purify Column Chromatography Workup->Purify Final_Product Pure Dipeptide Purify->Final_Product Coupling->Workup

Workflow for solution-phase dipeptide synthesis.

Strategic Applications in Drug Discovery

The unique attributes of p-Nitro-D-phenylalanine derivatives make them invaluable in specific areas of drug development.

  • Peptidomimetics and Protease Inhibitors: By introducing a D-amino acid, the resulting peptide backbone is conformationally distinct and resistant to proteolysis, key features for designing enzyme inhibitors with improved oral bioavailability and longer duration of action.

  • Pro-drug and Linker Development: The nitro group is a masked amine. In a pro-drug strategy, a therapeutic agent could be designed to be inactive until the nitro group is reduced to an amine by specific enzymes in the target tissue (e.g., in hypoxic tumor environments), leading to localized drug activation.

  • Development of Diagnostic Probes: Incorporating this building block allows for the straightforward synthesis of peptides that can be used in diagnostic assays. The nitro group's quenching ability makes it a reliable component for creating FRET-based probes to detect specific enzyme activities or binding events.[6]

Logical Framework of Advantages

G cluster_features Core Structural Features cluster_advantages Key Advantages center_node p-Nitro-D-phenylalanine Ethyl Ester HCl d_config D-Configuration nitro_group para-Nitro Group (EWG) ester_hcl Ester/HCl Form stability Enhanced In-Vivo Stability (Protease Resistance) d_config->stability leads to electronics Tunable Electronic Properties (Modulated Bioactivity) nitro_group->electronics provides versatility Versatile Synthetic Handle (Post-synthetic Modification) nitro_group->versatility enables probe Biophysical Probe Capability (FRET / IR Spectroscopy) nitro_group->probe acts as handling Practical Handling (Stability & Protection) ester_hcl->handling ensures

Sources

The Precision of Inhibition: A Comparative Analysis of Phenylalanine Analogs in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic inhibition is paramount. This guide provides an in-depth, comparative analysis of various phenylalanine analogs and their inhibitory effects on key enzymes. By delving into the mechanisms of action, structure-activity relationships, and supporting experimental data, this document serves as a critical resource for designing targeted therapeutic interventions and advancing our understanding of metabolic pathways.

The Central Role of Phenylalanine and the Rationale for Inhibition

Phenylalanine, an essential aromatic amino acid, serves as a crucial precursor for the biosynthesis of several vital molecules, including the amino acid tyrosine and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine[1][2]. The enzymatic conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase (PAH)[3]. Dysregulation of this pathway, often due to genetic mutations in the PAH gene, leads to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels[4][5]. This underscores the therapeutic importance of modulating the activity of enzymes involved in phenylalanine metabolism. Phenylalanine analogs, molecules structurally similar to phenylalanine, represent a key class of inhibitors designed to interact with the active sites of these enzymes, thereby impeding their catalytic function[3].

Mechanisms of Enzymatic Inhibition: A Conceptual Framework

Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and its substrate. The primary mechanisms include competitive, non-competitive, and uncompetitive inhibition.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor does not prevent substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing.

These distinct mechanisms can be elucidated through kinetic studies, providing valuable insights into the inhibitor's mode of action.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P k_cat EI_comp->E - I E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc - S ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I P_nc Product ES_nc->P_nc k_cat EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution add_enzyme Add Enzyme to Wells prepare_reagents->add_enzyme add_inhibitor Add Diluted Inhibitor to Wells (and control with no inhibitor) serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate measure_signal Measure Signal (Absorbance or Fluorescence) incubate->measure_signal data_analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) measure_signal->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.[6]

  • Serial Dilution of Inhibitor: Perform a serial dilution of the phenylalanine analog to create a range of concentrations to be tested. Typically, a 10-point dilution series is recommended for an accurate IC50 determination.[7]

  • Assay Setup in a 96-Well Plate:

    • Test Wells: Add a fixed amount of the enzyme to each well, followed by the various concentrations of the inhibitor.

    • Positive Control (100% Activity): Include wells containing the enzyme and buffer but no inhibitor.

    • Negative Control (0% Activity): Include wells with buffer and substrate but no enzyme, or a known potent inhibitor at a saturating concentration.[6]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[7]

  • Incubation and Signal Detection: Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction proceeds under initial velocity conditions (linear product formation over time).[6][7] Measure the product formation using a microplate reader at the appropriate wavelength for absorbance or fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Fit the data using a suitable nonlinear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[7]

Self-Validating System and Trustworthiness: The inclusion of appropriate positive and negative controls is critical for validating the assay's performance. The positive control ensures the enzyme is active, while the negative control establishes the baseline signal in the absence of enzymatic activity. The linearity of the reaction over the chosen time course should also be confirmed to ensure that the measurements reflect the initial reaction rate. Comparing the obtained IC50 value of a known control inhibitor to literature values can further validate the assay's accuracy.[6]

Conclusion and Future Directions

The comparative analysis of phenylalanine analogs reveals a diverse landscape of inhibitory potential, driven by subtle yet significant structural modifications. Understanding the structure-activity relationships and mechanisms of inhibition is fundamental for the rational design of more potent and selective enzyme inhibitors. The detailed experimental protocol provided herein offers a robust framework for the systematic evaluation of novel phenylalanine analogs.

Future research in this field will likely focus on the development of analogs with enhanced specificity for their target enzymes, thereby minimizing off-target effects. The use of computational modeling and high-throughput screening will continue to accelerate the discovery of novel lead compounds. Furthermore, investigating the in vivo efficacy and pharmacokinetic properties of these analogs will be crucial for their translation into clinically effective therapeutics for a range of metabolic and neurological disorders.

References

  • Jannick, B., et al. (2000). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. Retrieved from [Link]

  • Jensen, R. A., & Stenmark, S. L. (1975). Enzymological basis for growth inhibition by L-phenylalanine in the cyanobacterium Synechocystis sp. 29108. PubMed. Retrieved from [Link]

  • Chern, Y.-T., et al. (2013). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-Phenylalanine hydroxylase. Retrieved from [Link]

  • Chen, H., et al. (2014). Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-hydroxylating system on fatty acid synthesis in M. alpina. ResearchGate. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Miller, J., & Ross, C. (1966). Inhibition of Leaf Process by P-Fluorophenylalanine During Induction of Flowering in the Cocklebur. PubMed. Retrieved from [Link]

  • Wisdomlib. (2025). Enzymatic inhibition assays: Significance and symbolism. Retrieved from [Link]

  • Patsnap Synapse. (2025). How do different drug classes work in treating Phenylketonurias?. Retrieved from [Link]

  • Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. Retrieved from [Link]

  • Antonov, S. M., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Retrieved from [Link]

  • Medscape. (2025). Phenylketonuria (PKU) Medication. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Granerus, A. K., et al. (1971). Inhibition of L-Phenylalanine absorption by L-DOPA in patients with parkinsonism. PubMed. Retrieved from [Link]

  • Givot, I. L., et al. (1995). The Mechanism of Action of Phenylalanine Ammonia-Lyase: The Role of Prosthetic Dehydroalanine. PubMed. Retrieved from [Link]

  • Bassan, A., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). p-Fluoro-DL-phenylalanine. Retrieved from [Link]

  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. PubMed Central. Retrieved from [Link]

  • Al-Sayah, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]

  • Khan, K. M., et al. (2023). Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. PubMed Central. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Pinazo, A., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 values of analogs 1–22 based on AP enzyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • van Vliet, D., et al. (2016). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Słomkowska, P., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Retrieved from [Link]

  • d'Abusco, A. S., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Retrieved from [Link]

  • Tourwé, D., et al. (1994). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. PubMed. Retrieved from [Link]

  • Parkinson's Movement. (2019). Phenylalanine, Tyrosine, L-Dopa, Dopamine and Parkinson's Disease. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

  • Cer, R. Z., et al. (n.d.). IC50-to-Ki converter. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]

  • Kure, S., et al. (2004). Biopterin responsive phenylalanine hydroxylase deficiency. PubMed. Retrieved from [Link]

  • Pey, A. L., et al. (2011). Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones. PubMed Central. Retrieved from [Link]

  • Blau, N. (2008). Tetrahydrobiopterin, its mode of action on phenylalanine hydroxylase, and importance of genotypes for pharmacological therapy of phenylketonuria. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized H-4-Nitro-D-phe-oet HCl Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and biochemical research, the absolute purity of synthesized intermediates is not merely a quality benchmark but a foundational pillar for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of a synthesized batch of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet HCl) against a certified reference standard. We will explore the causality behind the selection of orthogonal analytical techniques, present detailed experimental protocols, and interpret the resulting data to provide a comprehensive purity profile.

The importance of stringent purity assessment cannot be overstated, particularly for chiral molecules like amino acid derivatives.[][2] The presence of even minute quantities of impurities, such as enantiomers (in this case, the L-isomer), diastereomers, residual solvents, or by-products from the synthesis, can significantly impact the pharmacological and toxicological properties of the final drug substance.[2][3]

Orthogonal Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique is sufficient to definitively determine the purity of a pharmaceutical compound.[4] A multi-faceted, or orthogonal, approach is essential to build a complete picture of the sample's composition. For this compound, a non-natural amino acid derivative, our assessment strategy integrates High-Performance Liquid Chromatography (HPLC) for chemical and chiral purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for molecular weight verification.

Caption: Orthogonal approach for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[5] For our analysis, we employ two distinct HPLC methods: one for assessing chemical purity and another specifically designed for chiral separation.

This method is designed to separate the main compound from any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

  • Gradient: 10-90% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: The synthesized compound and the reference standard are accurately weighed and dissolved in Mobile Phase A to a concentration of 1 mg/mL.[5][6]

Data Presentation: Chemical Purity

SampleRetention Time (min)Peak Area (%)Identification
Reference Standard 12.599.8%This compound
-0.2%Minor Impurities
Synthesized Sample 12.599.5%This compound
10.20.3%Impurity A
14.80.2%Impurity B

Interpretation: The synthesized this compound exhibits a chemical purity of 99.5% as determined by HPLC-UV. The retention time of the main peak aligns perfectly with the reference standard, confirming its identity. Two minor impurities were detected, necessitating further characterization.

The determination of enantiomeric purity is critical for chiral molecules.[2] The presence of the undesired L-enantiomer can have different pharmacological effects.[7] We utilize a chiral stationary phase (CSP) to resolve the D and L enantiomers.

Experimental Protocol: Chiral HPLC

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Chiral stationary phase column (e.g., LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles).

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: The synthesized compound and the reference standard are dissolved in ethanol at a concentration of 0.3 mg/mL.

Data Presentation: Chiral Purity

SampleD-Enantiomer Peak Area (%)L-Enantiomer Peak Area (%)Enantiomeric Purity
Reference Standard >99.9%<0.1%>99.9%
Synthesized Sample 99.8%0.2%99.8%

Interpretation: The synthesized sample demonstrates high enantiomeric purity at 99.8%, which is comparable to the reference standard. The presence of a small amount of the L-enantiomer is noted.

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules and the identification of impurities.[8] It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.[5]

  • Solvent: Deuterated methanol (CD₃OD).[9]

  • Sample Concentration: 5 mg of the sample dissolved in 0.5 mL of CD₃OD.

  • Experiments: 1D ¹H NMR and ¹³C NMR.

Data Interpretation:

The ¹H NMR spectrum of the synthesized this compound was compared to the reference standard. The chemical shifts and coupling constants of all protons in the synthesized sample matched those of the reference standard, confirming the correct molecular structure.[9] Specifically, the characteristic signals for the aromatic protons of the nitro-phenyl ring, the alpha-proton of the amino acid, the ethyl ester protons, and the methylene protons of the side chain were all present and in the expected regions.[9]

The ¹³C NMR spectrum further corroborated the structural identity, with all carbon signals of the synthesized sample aligning with the reference standard.

Quantitative NMR (qNMR) can also be employed for purity assessment by comparing the integral of the analyte's signals to that of a certified internal standard.[10][11]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: Waters ACQUITY QDa Detector or equivalent.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Mass Range: m/z 100-500.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

Data Presentation: Molecular Weight Confirmation

SampleExpected m/z [M+H]⁺Observed m/z [M+H]⁺
Reference Standard 239.09239.10
Synthesized Sample 239.09239.10

Interpretation: The observed mass-to-charge ratio for the protonated molecule [M+H]⁺ of the synthesized sample is consistent with the theoretical value and the reference standard, confirming the correct molecular weight.

Conclusion: A Comprehensive Purity Verdict

The orthogonal analytical approach employed in this guide provides a robust and comprehensive assessment of the purity of the synthesized this compound. The comparative data against a certified reference standard demonstrates that the synthesized batch possesses high chemical (99.5%) and enantiomeric (99.8%) purity. The structural identity and molecular weight were unequivocally confirmed by NMR and MS, respectively.

This multi-faceted analysis ensures a high degree of confidence in the quality of the synthesized material, deeming it suitable for its intended use in further research and development activities. This rigorous, self-validating approach to purity assessment is a critical component of ensuring scientific integrity and the successful progression of drug development projects.

References

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021-12-13).
  • Nmr Spectroscopy In Pharmaceutical Analysis.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • Analyses of amino acids, Enantiomeric purity.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. (2025).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014-10-08).
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014-10-28).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025-09-22).
  • Separation of .beta.-Alanine, N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • H-4-NITRO-PHE-OET HCL | 58816-66-3. ChemicalBook.
  • HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC ™ CF6-P.
  • 4-Nitro-L-phenylalanine ethylester hydrochloride. Chem-Impex.
  • H-4-NITRO-PHE-OET HCL suppliers & manufacturers in China. ChemicalBook.
  • Purity assessment of Z-His-Phe-Phe-OEt by different analytical techniques. Benchchem.
  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate.
  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing.
  • 4-NITRO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. gsrs.
  • Application Note: HPLC Purification of Phenylalanylphenylalanine Methyl Ester. Benchchem.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. (2018-06-26).
  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate.
  • Phenylalanine EP Reference Standard CAS 63-91-2. Sigma Aldrich.
  • H-Phe(4-F)-OEt∙HCl. Advanced ChemTech.
  • Determination of four nitrofuran metabolites in gelatin Chinese medicine using dispersive solid phase extraction and pass-through solid phase extraction coupled to ultra high performance liquid chromatography-tandem mass spectrometry. PubMed. (2020-06-01).

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of Peptidomimetic Drug Candidates Derived from 4-Nitro-D-phe-oet HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of drug candidates synthesized using 4-Nitro-D-phenylalanine ethyl ester hydrochloride (4-Nitro-D-phe-oet HCl). We will explore the strategic rationale behind experimental design, from initial in vitro screening to definitive in vivo efficacy studies, using hypothetical peptidomimetic drug candidates targeting Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis.

The inclusion of a D-amino acid derivative like 4-Nitro-D-phe-oet HCl is a deliberate design choice. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body.[1][2] Incorporating D-amino acids, which are the mirror images of their L-counterparts, confers significant resistance to this enzymatic breakdown, enhancing the peptide's stability and biological half-life.[1][2][3][4] This stereochemical advantage is a cornerstone of modern peptide drug design, aiming to create more robust and effective therapeutics.[4][5]

For the purpose of this guide, we will compare two hypothetical drug candidates, Candidate X and Candidate Y . Both are peptidomimetics synthesized using 4-Nitro-D-phe-oet HCl as a core building block and are designed as inhibitors of MMP-9, an enzyme whose dysregulated activity is linked to tumor invasion and angiogenesis.[6][7][8]

Part 1: In Vitro Evaluation – From Target Engagement to Cellular Function

The initial phase of comparison is conducted in vitro ("in glass"), using isolated biochemical and cellular systems.[9][10] This approach allows for rapid, high-throughput screening in a controlled environment, providing foundational data on potency, selectivity, and potential toxicity before committing to more complex and resource-intensive animal studies.[9][11][12]

Biochemical Assays: Assessing Potency and Selectivity

The first critical question is whether the candidates can effectively inhibit the target enzyme.

A. MMP-9 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of each candidate required to inhibit 50% of MMP-9 activity (the IC50 value). A lower IC50 indicates higher potency. The assay typically uses a fluorogenic peptide substrate that, when cleaved by MMP-9, releases a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.[13]

Experimental Protocol: Fluorogenic MMP-9 Inhibition Assay

  • Reagent Preparation : Prepare solutions of recombinant human MMP-9, a fluorogenic MMP-9 substrate, and the test compounds (Candidate X and Y) at various concentrations.

  • Reaction Setup : In a 96-well plate, add the MMP-9 enzyme to an assay buffer.

  • Inhibitor Addition : Add serial dilutions of Candidate X or Candidate Y to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding to the enzyme.

  • Initiate Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Signal Detection : Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Selectivity Profiling

High potency is insufficient; an ideal drug candidate should also be selective, inhibiting the target (MMP-9) without affecting other related enzymes, which could cause off-target effects.[14] This is tested by running similar inhibition assays against other matrix metalloproteinases, such as MMP-1, MMP-2, and MMP-7.

Cell-Based Assays: Evaluating Function in a Biological Context

After confirming direct enzyme inhibition, the next step is to assess the candidates' effects on cancer cells.

A. Cancer Cell Invasion Assay

This assay measures the ability of a drug to inhibit the invasive behavior of cancer cells, a key function of MMP-9.[15] The most common method is the Matrigel-coated Boyden chamber assay.[16][17][18][19]

Experimental Protocol: Matrigel Invasion Assay

  • Prepare Inserts : Coat the upper surface of transwell inserts (containing an 8.0 µm pore membrane) with a thin layer of Matrigel, a reconstituted basement membrane matrix.[15][16][18] Allow it to solidify.

  • Cell Seeding : Seed cancer cells (e.g., HT-1080 fibrosarcoma) in serum-free media into the upper chamber of the inserts. Add Candidate X or Y to the media at various concentrations.

  • Establish Chemoattractant Gradient : Add media containing a chemoattractant (like 10% fetal bovine serum) to the lower chamber.[18][19]

  • Incubation : Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[18]

  • Staining and Quantification : Remove non-invading cells from the top of the insert with a cotton swab.[18][19] Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.[18][19]

  • Analysis : Count the number of stained, invaded cells under a microscope. A reduction in the number of invaded cells compared to the control indicates effective inhibition of cell invasion.

B. Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration at which the drug candidates become toxic to cells. This is crucial for establishing a therapeutic window—the concentration range where the drug is effective but not toxic.

Hypothetical In Vitro Data Summary

The following table summarizes plausible, fictional data for our two candidates.

Parameter Candidate X Candidate Y Rationale
MMP-9 IC50 5 nM25 nMCandidate X is more potent at the enzyme level.
MMP-1 IC50 500 nM>10,000 nMCandidate Y is highly selective for MMP-9.
MMP-2 IC50 150 nM>10,000 nMCandidate Y is highly selective for MMP-9.
Cell Invasion EC50 50 nM100 nMCandidate X is more effective in a cellular context.
Cytotoxicity (CC50) 1,000 nM>20,000 nMCandidate Y has a much better safety profile.
  • Interpretation : Candidate X is a more potent inhibitor of MMP-9 and cell invasion. However, it shows some off-target activity against MMP-1 and MMP-2 and is significantly more cytotoxic than Candidate Y. Candidate Y is less potent but remarkably selective and appears much safer at the cellular level.

Part 2: In Vivo Assessment – From Pharmacokinetics to Efficacy

Promising in vitro data must be validated in a living organism (in vivo).[11][12] These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to ultimately determine if it works in a disease model.[9][10][20]

Pharmacokinetic (PK) Studies

PK studies track the drug's concentration in the bloodstream over time after administration.[21][22] This helps determine key parameters like bioavailability (the fraction of the drug that reaches systemic circulation) and half-life (the time it takes for the drug concentration to reduce by half).[23]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing : Administer the drug to groups of mice via two routes: intravenous (IV) for 100% bioavailability reference, and oral (PO) to assess oral absorption.[23][24]

  • Serial Blood Sampling : Collect small blood samples from the mice at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).[22][23][24]

  • Sample Analysis : Process the blood to plasma and quantify the concentration of the drug candidate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[23]

  • Parameter Calculation : Plot plasma concentration versus time to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and oral bioavailability (%F).

In Vivo Efficacy Studies

The definitive test is whether the drug can inhibit tumor growth in a living animal. A common approach is the subcutaneous tumor xenograft model.[25]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Tumor Implantation : Inject human cancer cells (e.g., HT-1080) mixed with Matrigel subcutaneously into the flank of immunodeficient mice.[26]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50–150 mm³).[26]

  • Randomization and Treatment : Randomize mice into groups (Vehicle control, Candidate X, Candidate Y). Administer the drugs according to a pre-defined schedule (e.g., daily oral gavage).

  • Monitoring : Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.[26]

  • Endpoint : Continue treatment for a set period (e.g., 21 days) or until tumors in the control group reach a pre-determined maximum size. Euthanize the mice and excise the tumors for further analysis.[26]

Hypothetical In Vivo Data Summary
Parameter Candidate X Candidate Y Rationale
Oral Bioavailability (%F) <1%35%Candidate Y is much better absorbed orally.
Plasma Half-life (t½) 0.5 hours4 hoursCandidate Y persists longer in the body.
Tumor Growth Inhibition (%) 20%65%Candidate Y shows superior efficacy.
Body Weight Change -15% (toxic)-2% (well-tolerated)Candidate X shows signs of toxicity.

Part 3: Comparative Analysis and Synthesis

The true value of this guide lies in synthesizing the data from both in vitro and in vivo experiments to make a clear, evidence-based decision.

  • Candidate X : This compound demonstrated high potency in biochemical and cellular assays.[11] However, its promise quickly faded in vivo. The poor oral bioavailability and very short half-life meant that a sufficient concentration of the drug could not be maintained in the body to effectively inhibit the tumor. Furthermore, the toxicity observed (body weight loss) aligns with its higher cytotoxicity and lower selectivity seen in vitro. This is a classic case where excellent in vitro potency does not translate to in vivo efficacy.[10][11]

  • Candidate Y : While less potent at the enzyme level, Candidate Y's profile is far more compelling for drug development. Its high selectivity and low cytotoxicity in vitro suggested a good safety profile, which was confirmed by its excellent tolerability in mice. Most importantly, its favorable pharmacokinetic properties—good oral absorption and a longer half-life—allowed it to maintain therapeutic concentrations at the tumor site, leading to significantly better tumor growth inhibition.

Based on this comprehensive comparison, Candidate Y is the superior drug candidate . Its profile demonstrates the critical importance of balancing potency with drug-like properties such as selectivity, safety, and pharmacokinetics. The initial in vitro data, while important, must be viewed as a preliminary screening step. The in vivo results provide the holistic data necessary to predict clinical potential.[12] The next steps would involve lead optimization of Candidate Y to further improve its potency while maintaining its excellent safety and PK profile.

Visualizations

Experimental Comparison Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Biochemical Biochemical Assays (Potency & Selectivity) Cellular Cell-Based Assays (Function & Toxicity) Biochemical->Cellular Promising Candidates PK Pharmacokinetics (PK) (Mouse) Cellular->PK Advance to In Vivo Efficacy Efficacy Model (Xenograft) PK->Efficacy Decision Select Lead Candidate Efficacy->Decision Synthesize Data G Start Coat Transwell with Matrigel Step1 Seed Cells + Drug in Upper Chamber Start->Step1 Step2 Add Chemoattractant to Lower Chamber Step1->Step2 Step3 Incubate (24-48h) Step2->Step3 Step4 Fix & Stain Migrated Cells Step3->Step4 End Quantify Invasion (Microscopy) Step4->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of H-4-Nitro-D-phe-oet hcl

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the cutting edge of drug development and scientific research, our responsibilities extend beyond discovery to the safe and compliant management of the chemical tools we employ. H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl) is a valuable building block in peptide synthesis and biochemical research, but its chemical nature necessitates a rigorous and informed approach to its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory compliance and scientific best practices to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. The molecule's structure presents a dual-hazard profile that dictates its handling from acquisition to final disposal.

  • Nitroaromatic Compound: The presence of the 4-nitro group on the phenyl ring places this compound in the category of nitroaromatic compounds. This class of chemicals is recognized for potential toxicity and environmental persistence.[3][4] Many nitroaromatics are recalcitrant to biodegradation and can pose toxic and mutagenic risks if released into the environment.[3][5] Therefore, sewer disposal is strictly prohibited.[6]

  • Hydrochloride Salt: As a hydrochloride salt, this compound will form hydrochloric acid upon dissolution in water, creating a corrosive acidic solution.[7][8] This property requires careful selection of waste containers and segregation from incompatible materials, particularly bases, to prevent violent reactions.[8]

  • Physical Form: The compound is typically a solid, light-yellow, or white powder.[1][9][10] Handling should minimize dust formation to prevent inhalation and dermal exposure.[9][11]

Table 1: Chemical Identification & Hazard Summary
PropertyInformationSource(s)
Chemical Name 4-Nitro-D-phenylalanine ethyl ester hydrochloride[12]
Synonyms This compound, (R)-Ethyl 2-amino-3-(4-nitrophenyl)propanoate HCl[1][12]
CAS Number 58816-66-3 (L-isomer)[1][12]
Molecular Formula C₁₁H₁₅ClN₂O₄[12]
Primary Hazards Nitroaromatic toxicity, Corrosive (as aqueous solution), Irritant[5][10][13]
Incompatibilities Strong oxidizing agents, Strong bases[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, adherence to proper PPE protocols is mandatory. This is a non-negotiable aspect of laboratory safety governed by OSHA standards.[14][15]

Table 2: Required Personal Protective Equipment (PPE)
ProtectionSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.Protects against dust particles and splashes of solutions, which are irritating and corrosive.[9][16]
Hand Nitrile or other chemically resistant gloves.Prevents dermal contact and absorption. No single glove material protects against all chemicals, so ensure compatibility.[14]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.[9]
Respiratory Not typically required for small-scale lab use if handled in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator may be necessary for large quantities or spill cleanup to prevent inhalation of dust.[10]

Waste Segregation and Collection: A Step-by-Step Protocol

All waste generated from the use of this compound must be treated as hazardous waste in compliance with EPA's Resource Conservation and Recovery Act (RCRA).[17][18] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain. [6][19]

Logical Workflow for Waste Disposal

The following diagram illustrates the decision-making process for handling all waste streams associated with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream start Waste Generated (this compound) waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Unused Reagent, Contaminated Weigh Paper, Gloves, Absorbents waste_type->solid_waste Solid liquid_waste Reaction Mixtures, Solvent Rinses, Aqueous Solutions waste_type->liquid_waste Liquid labware_waste Disposable Pipettes, Syringes, Broken Glassware waste_type->labware_waste Labware solid_container Collect in Designated Solid Hazardous Waste Pail (Lined, Lidded) solid_waste->solid_container label_waste 2. Label Waste Container (Use EHS-provided Hazardous Waste Label) List all constituents. solid_container->label_waste liquid_container Collect in Compatible Liquid Waste Container (e.g., HDPE) with Secondary Containment liquid_waste->liquid_container liquid_container->label_waste sharps_container Collect in Puncture-Proof Sharps Container Labeled 'Hazardous Waste Sharps' labware_waste->sharps_container sharps_container->label_waste store_waste 3. Store in Satellite Accumulation Area (SAA) Keep container closed. < 55 gallons total waste. label_waste->store_waste request_pickup 4. Request Pickup (Contact Institutional EHS) store_waste->request_pickup

Caption: Decision workflow for proper disposal of this compound waste.

Protocol 3.1: Collection of Solid Waste

This stream includes expired or unused solid this compound, contaminated weigh boats, gloves, and absorbent materials from minor spill cleanups.

  • Designate a Container: Obtain a dedicated hazardous waste container for solids, typically a pail with a lid, from your institution's Environmental Health & Safety (EHS) department.[19] Line the pail with a clear plastic bag.

  • Transfer Waste: Carefully place the solid waste into the lined pail. Avoid creating dust. If transferring the powder directly, do so in a chemical fume hood.

  • Secure Container: Keep the lid securely on the pail at all times, except when adding waste.[6][19]

  • Labeling: Once the container is designated, immediately affix a hazardous waste label provided by your EHS office. Fill it out completely, listing "this compound" and any other contaminants.

Protocol 3.2: Collection of Liquid Waste

This stream includes solutions containing this compound, as well as the initial solvent rinses from decontaminating glassware.

  • Select Container: Use a sturdy, leak-proof, chemically compatible container with a screw-top cap (e.g., a high-density polyethylene (HDPE) carboy). The original reagent bottle is often a good choice if empty.[19] Never use metal containers due to the corrosive nature of the hydrochloride salt.[8]

  • Segregate Waste: Do not mix this waste stream with incompatible wastes, such as bases or strong oxidizers.[19]

  • Transfer Waste: Add liquid waste to the container, filling it no more than 90% full to allow for expansion.

  • Use Secondary Containment: Always store liquid hazardous waste containers in a secondary containment bin to prevent the spread of spills.[19]

  • Labeling: Immediately label the container with a completed EHS hazardous waste tag, listing all chemical constituents and their approximate percentages.

Protocol 3.3: Disposal of Contaminated Labware and Sharps

This stream includes disposable items like pipette tips and any broken glassware contaminated with the chemical.

  • Use a Sharps Container: Place all contaminated disposable sharps and broken glassware into a designated, puncture-proof sharps container.[20]

  • Labeling: The container must be clearly labeled as "Hazardous Waste Sharps" and include the chemical contaminant's name.

Decontamination and Spill Management

Effective decontamination is critical for safety and compliance.

Protocol 4.1: Decontamination of Reusable Glassware
  • Initial Rinse: Perform a primary rinse with a small amount of a suitable solvent (one that the compound is soluble in, like methanol or ethanol). This first rinsate is considered hazardous and must be collected in your designated liquid hazardous waste container.[19] For highly toxic chemicals, the first three rinses must be collected.[19]

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed with soap and water as usual.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[21] The rinsate must be collected as hazardous waste. After rinsing and air-drying, obliterate the label and dispose of the container according to institutional policy.[20]

Protocol 4.2: Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Assess and Secure: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE (see Table 2).

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

    • Carefully sweep the absorbed material into a designated container. Avoid creating dust.

    • All materials used for cleanup (absorbents, gloves, etc.) are considered hazardous waste and must be disposed of in the solid hazardous waste stream (Protocol 3.1).[21]

    • Wipe the area with a damp cloth or paper towel; dispose of this as solid hazardous waste.

Final Disposal: Storage and Pickup

All labeled, closed hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[6][22]

  • Pickup: Once a container is full or you are nearing the accumulation time limits set by your institution (often 6-12 months), arrange for a pickup by your EHS department.[20][22] They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[23]

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure that your critical research does not come at the cost of safety or environmental integrity. You fulfill your professional responsibility, building a culture of trust and safety that extends beyond the product to the entire lifecycle of the chemicals we use to advance science.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Medical Waste Disposal.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Adept.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
  • H-4-NITRO-PHE-OET HCL. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - N-Boc-D-phenylalanine 4-nitrophenyl ester. (2024, April 1). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • Nitrobenzene - Incident management. (n.d.). GOV.UK.
  • 4-Nitro-L-phenylalanine ethylester hydrochloride. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET - L-Phenylalanine ethyl ester hydrochloride. (2025, September 12). Thermo Fisher Scientific.
  • Kalafut, T., et al. (n.d.). Biological remediation of explosives and related nitroaromatic compounds. PubMed.
  • Disposal Of Laboratory Wastes In Lab Packs. (n.d.). P2 InfoHouse.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • SAFETY DATA SHEET - L-Phenylalanine ethyl ester hydrochloride. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-DL-phenylalanine ethyl ester hydrochloride. (2025, September 14). Thermo Fisher Scientific.
  • 4-Nitro-L-phenylalanine methyl ester hydrochloride. (n.d.). Chem-Impex.
  • Phenylalanine, 4-nitro-, ethyl ester, monohydrochloride. (n.d.). ChemicalBook.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Bioremediation of nitroaromatic compounds. (2009, October 28). Cambridge University Press.
  • Safety Data Sheet - H-Phe-OEt HCl. (n.d.). AAPPTec, LLC.
  • Biological Treatment of Nitroaromatics in Wastewater. (2024, March 13). ResearchGate.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
  • EHSO Manual 2025-2026 - Hazardous Waste. (n.d.). OUHSC.edu.
  • Ethyl 4-nitro-L-phenylalanine. (n.d.). PubChem, National Institutes of Health.
  • H-Phe-OEt·HCl. (2024, April 9). ChemBK.
  • Hydrochloric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH.
  • Hydrochloric Acid. (n.d.). PubChem, National Institutes of Health.

Sources

Comprehensive Safety and Handling Guide for H-4-Nitro-D-phenylalanine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (CAS: 58816-66-3). The following procedures are based on established best practices for managing hazardous chemical compounds with similar structural features, including nitro-aromatic compounds and hydrochloride salts. This document is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this substance in a laboratory setting.

The causality behind the stringent protocols outlined below stems from the inherent chemical properties of H-4-Nitro-D-phe-oet HCl. The presence of a nitro functional group on an aromatic ring suggests potential toxicity and reactivity. Furthermore, as a hydrochloride salt, the compound can be corrosive and irritating, particularly to the respiratory tract and skin, especially when in a powdered form which poses an inhalation risk.

Hazard Assessment and Engineering Controls

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted within a certified chemical fume hood.[2] This primary engineering control is non-negotiable and serves to protect the user from inhaling potentially harmful dust or vapors. The fume hood should have an average face velocity of at least 100 feet per minute.[3]

Secondary Engineering Controls:

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure. A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE Category Item Specification and Rationale
Hand Protection Nitrile GlovesDouble-gloving with nitrile gloves is recommended to provide robust protection against incidental contact.[1][2] Nitrile offers good chemical resistance. In case of a splash, the outer glove can be removed and replaced immediately.
Eye and Face Protection Safety GogglesChemical splash goggles that conform to EN166 or ANSI Z87.1 standards are required at all times to protect against dust particles and splashes.[1][4][5]
Face ShieldA face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[2][5][6]
Chemical-Resistant ApronFor procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Fume HoodAs the primary control, a fume hood is essential.[2] If engineering controls are deemed insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, based on a formal risk assessment.[2][7]
Footwear Closed-toe ShoesNo open-toed shoes or sandals are permitted in the laboratory.[5][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

3.1. Preparation and Pre-Handling

  • Designate a Workspace: Clearly define and label a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials: Before starting, ensure all necessary equipment, such as spatulas, weighing paper, and solvent containers, are inside the fume hood to minimize movement in and out of the controlled space.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.

3.2. Weighing and Transferring the Solid

  • Don PPE: Put on all required PPE before approaching the chemical fume hood.

  • Tare the Container: Inside the fume hood, place a tared container on the analytical balance.

  • Careful Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.

  • Close Primary Container: Immediately and securely close the main stock container of the chemical.

  • Clean Spatula: Decontaminate the spatula after use.

3.3. Dissolution and Reaction Setup

  • Add Solvent: Slowly add the desired solvent to the container with the weighed compound. Be mindful of any potential for exothermic reactions.

  • Monitor the Process: Continuously observe the dissolution process for any unexpected changes in color, temperature, or gas evolution.

  • Maintain Sash Height: Keep the fume hood sash at the lowest practical height throughout the experiment.

3.4. Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Labeling: Clearly and accurately label all containers with resulting mixtures or products.

Disposal Plan: Waste Management Protocol

Proper waste segregation and disposal are crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: All solid waste contaminated with this compound, such as used gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not pour any waste down the drain.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[8][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention and show the safety data sheet or label to the medical personnel.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institutional emergency response team.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Response prep1 Hazard Assessment prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Transfer and Dissolve handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Workspace and Equipment handle3->post1 post2 Segregate and Label Waste post1->post2 disp1 Dispose of Hazardous Waste (Solid and Liquid) post2->disp1 em1 Exposure Event (Skin, Eyes, Inhalation) em_action1 First Aid & Seek Medical Attention em1->em_action1 em2 Spill Event em_action2 Contain Spill & Contact EH&S em2->em_action2

Caption: Workflow for the safe handling of this compound.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • H-4-NITRO-PHE-OET HCL | 58816-66-3. ChemicalBook.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. 2022-09-30.
  • Safety Data Sheet.
  • Standard Operating Procedure.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • Proper Protective Equipment. Chemistry LibreTexts. 2021-08-15.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2024-09-08.
  • Safety Data Sheet. Fisher Scientific. 2015-03-25.
  • SAFETY DATA SHEET. Fisher Scientific. 2011-06-17.
  • MSDS - Safety Data Sheet.
  • Hydrochloric Acid Concentrated. State of Michigan.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.